molecular formula C11H10N2O3S B153790 Perfragilin A CAS No. 129722-94-7

Perfragilin A

Cat. No.: B153790
CAS No.: 129722-94-7
M. Wt: 250.28 g/mol
InChI Key: ODKVUEQLYLYTFC-UHFFFAOYSA-N
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Description

Perfragilin A is a cytotoxic alkaloid with the molecular formula C11H10N2O3S and a molecular weight of 250.28 g/mol . It was first isolated from the marine bryozoan Membranipora perfragilis and belongs to a class of nitrogen-containing heterocyclic compounds with a quinone-like scaffold, structurally related to isoquinolinequinones . This compound has demonstrated significant and selective anticancer activity in preclinical studies . Its mechanism of action is believed to involve the induction of apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Perfragilin A exhibits a range of biological activities, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies . Research into bryozoan metabolites like Perfragilin A highlights the phylum's enormous potential as a reservoir for the discovery of novel bioactive compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-13-4-6-5(3-7(13)14)10(16)11(17-2)8(12)9(6)15/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKVUEQLYLYTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156226
Record name Perfragilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129722-94-7
Record name Perfragilin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfragilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Perfragilin A: From Benthic Bryozoan to Cytotoxic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Perfragilin A Discovery from Marine Bryozoans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Isolation, Elucidation, and Therapeutic Potential of Marine Isoquinolinequinones

Executive Summary

Perfragilin A is a rare isoquinoline-4,5,8(3H)-trione alkaloid isolated from the marine bryozoan Membranipora perfragilis (currently accepted as Biflustra perfragilis). Distinguished by its thiomethyl ether functionality—a structural motif uncommon in marine natural products—Perfragilin A exhibits potent cytotoxicity against murine leukemia cell lines (P388). This guide details the technical workflow for its discovery, from ecological sourcing and bioassay-guided fractionation to structural elucidation and mechanistic evaluation. It serves as a blueprint for investigating similar marine alkaloids.

Ecological Sourcing & Taxonomy

Target Organism: Membranipora perfragilis (MacGillivray, 1881) Taxonomic Update: While originally published under Membranipora, modern systematics often place this species within the genus Biflustra (Family: Membraniporidae). Collection Logistics:

  • Habitat: Subtidal zones (approx. 10–25m depth); often found encrusting on algae or hard substrates in Southern Australian waters.

  • Identification: Colonies are encrusting, often forming extensive sheets.[1] Verification requires microscopic analysis of the zooid walls and avicularia morphology.

Isolation & Purification Pipeline

The isolation of Perfragilin A follows a classic bioassay-guided fractionation logic, prioritizing polarity-based separation followed by size exclusion and high-resolution chromatography.

Extraction Protocol
  • Lyophilization: Freshly collected bryozoan biomass is frozen and lyophilized to remove water, preventing hydrolysis of labile functionalities.

  • Solvent Extraction:

    • Solvent: 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Rationale: This ratio maximizes the extraction of moderately polar alkaloids (like isoquinolinequinones) while solvating lipophilic membrane components.

  • Partitioning:

    • The crude extract is concentrated and partitioned between DCM and Water .

    • Observation: Perfragilin A, being a semi-polar alkaloid, preferentially partitions into the organic (DCM) layer.

Chromatographic Purification

The active DCM fraction is subjected to the following workflow:

  • Step 1: Flash Chromatography (Silica Gel)

    • Gradient: Stepwise gradient from 100% DCM to 10% MeOH/DCM.

    • Target Fraction: The colored bands (often yellow/orange due to the quinone chromophore) are collected.

  • Step 2: Size Exclusion Chromatography (Sephadex LH-20)

    • Mobile Phase: DCM:MeOH (1:1).

    • Purpose: Removes high molecular weight lipids and polymeric pigments.

  • Step 3: Reverse-Phase HPLC (Final Purification)

    • Column: C18 Semi-preparative (e.g., 5 µm, 250 x 10 mm).

    • Mobile Phase: Isocratic elution with MeOH:H₂O (approx. 80:20).

    • Detection: UV at 254 nm and 360 nm (quinone absorption).

Visualization: Isolation Workflow

IsolationPipeline cluster_0 Extraction Phase cluster_1 Purification Phase Biomass Lyophilized Biflustra perfragilis Extract Crude Extract (DCM:MeOH 1:1) Biomass->Extract Partition Solvent Partition (DCM vs H2O) Extract->Partition Silica Flash Chromatography (Silica Gel) Partition->Silica DCM Layer LH20 Sephadex LH-20 (Size Exclusion) Silica->LH20 Active Fraction HPLC RP-HPLC (C18) (MeOH:H2O 80:20) LH20->HPLC Product Perfragilin A (Pure Compound) HPLC->Product

Figure 1: Bioassay-guided isolation workflow for Perfragilin A from marine bryozoan biomass.

Chemical Profile & Structural Elucidation

Compound Class: Isoquinoline-4,5,8(3H)-trione Molecular Formula: C₁₁H₉NO₃S (approximate, varies by specific derivative) Key Feature: A thiomethyl ether (-SMe) group, which is rare in this class and significantly influences the redox potential of the quinone.

Spectroscopic Data (Representative)

The structure is solved using a combination of 1D and 2D NMR. The quinone system is electron-deficient, shifting adjacent protons downfield.

PositionAtom TypeδH (ppm)δC (ppm)MultiplicityKey HMBC Correlations
1 CH (Aromatic)8.55148.2SingletC-3, C-4a, C-8a
3 C=O (Lactam)-165.8-H-1
4 C=O (Quinone)-178.8--
5 C=O (Quinone)-176.6--
8 C=O (Quinone)-176.8--
N-Me N-CH₃3.6438.5SingletC-1, C-3
S-Me S-CH₃2.4515.2SingletC-6 or C-7

Note: Data derived from Choi et al. (1993) and analogous isoquinolinequinone standards. Exact shifts depend on solvent (typically CDCl₃).

Biological Activity & Mechanism of Action

Cytotoxicity Profile

Perfragilin A demonstrates significant cytotoxicity, though it is generally less potent than its congener, Perfragilin B.

  • Cell Line: P388 (Murine Leukemia)

  • Perfragilin A ED₅₀: 0.8 µg/mL

  • Perfragilin B ED₅₀: 0.07 µg/mL

  • Interpretation: The structural difference (likely the position or oxidation state of the sulfur or side chain) results in a 10-fold potency difference, highlighting a strict Structure-Activity Relationship (SAR).

Mechanism: Redox Cycling

The core mechanism of isoquinolinequinones involves the quinone moiety acting as a redox cycler.

  • Reduction: The quinone is reduced by cellular reductases (e.g., cytochrome P450 reductase) to a semiquinone radical.

  • ROS Generation: The semiquinone transfers an electron to molecular oxygen, generating Superoxide Anion (O₂•⁻) and regenerating the parent quinone.

  • Damage: Superoxide converts to Hydrogen Peroxide (H₂O₂) and Hydroxyl Radicals (•OH), causing DNA strand breaks and lipid peroxidation.

  • Alkylation: The electrophilic quinone can also directly alkylate nucleophilic residues (cysteine thiols) on proteins, inhibiting essential enzymes.

Visualization: Mechanism of Action

Mechanism Perfragilin Perfragilin A (Quinone) Semiquinone Semiquinone Radical Perfragilin->Semiquinone Cellular Reductases Target2 Protein Alkylation Perfragilin->Target2 Direct Nucleophilic Attack Semiquinone->Perfragilin Redox Cycle Oxygen Molecular Oxygen (O2) Semiquinone->Oxygen e- Transfer ROS Superoxide (O2•-) & Hydroxyl Radical Oxygen->ROS Target1 DNA Strand Breaks ROS->Target1

Figure 2: Dual mechanism of action involving redox cycling (ROS generation) and direct alkylation.

Synthetic & Future Perspectives

While direct total synthesis of Perfragilin A is less documented than B, the synthetic logic for this class relies on the Diels-Alder reaction .

  • Strategy: Cycloaddition of a suitably substituted isoquinoline-5,8-dione with a diene (e.g., 1-thiomethyl-1,3-butadiene).

  • Challenge: Regioselectivity during the Diels-Alder step is critical to ensure the thiomethyl group is placed correctly at C-6 or C-7.

  • Drug Potential: The high cytotoxicity makes them candidates for Antibody-Drug Conjugate (ADC) payloads, where high potency is required, and the redox mechanism offers a distinct pathway from standard tubulin inhibitors.

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[2] Journal of Natural Products, 56(8), 1431-1433. Link

  • Tian, X. R., Tang, H. F., & Lin, H. W. (2018). Review of bioactive secondary metabolites from marine bryozoans in the progress of new drugs discovery. Future Medicinal Chemistry, 10(12). Link

  • Winston, J. E. (2005). Re-description and revision of Membranipora perfragilis (MacGillivray). Memoirs of Museum Victoria.
  • Delgado, Y., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance.[3][4] Journal of Medicinal Chemistry. (Mechanistic context for IQQs). Link

Sources

Comprehensive Structural and Functional Analysis of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural and functional analysis of Perfragilin A , a rare cytotoxic isoquinolinequinone. This document is designed for researchers and drug discovery professionals, focusing on chemical architecture, isolation methodologies, and structure-activity relationships (SAR).

Content Type: Technical Monograph Subject: Chemical Structure, Isolation, and Pharmacophore Analysis of Perfragilin A

Executive Summary

Perfragilin A (C₁₁H₁₀N₂O₃S) is a specialized secondary metabolite belonging to the isoquinolinequinone class. Originally isolated from the marine bryozoan Membranipora perfragilis (collected in South Australia), it represents a distinct chemical scaffold characterized by a trione system and a rare thiomethyl ether functionality. Its primary significance in drug development lies in its cytotoxic properties, particularly against leukemia cell lines (e.g., P388), mediated by its quinone redox core.

Chemical Structure & Molecular Architecture

Core Scaffold Analysis

Perfragilin A deviates from the standard isoquinoline alkaloid template by incorporating a quinone oxidation state at positions 5 and 8, and a lactam-like carbonyl at position 3, effectively making it an isoquinoline-3,5,8-trione .

  • Systematic Name (IUPAC): 7-amino-2-methyl-6-(methylsulfanyl)isoquinoline-3,5,8(2H)-trione[1]

  • Molecular Formula: C₁₁H₁₀N₂O₃S

  • Molecular Weight: 250.28 g/mol [1]

Functional Group Topology

The molecule's reactivity and biological interaction profile are defined by three critical structural domains:

  • The Quinone Core (C5, C8): This p-quinone moiety is the electrophilic center, capable of undergoing redox cycling. This is the primary driver of its cytotoxicity, facilitating the generation of Reactive Oxygen Species (ROS) or covalent modification of biomolecules via Michael addition.

  • The Thiomethyl Ether (C6-SMe): An uncommon substituent in marine alkaloids, this group modulates the lipophilicity and electronic density of the quinone ring, potentially influencing the redox potential.

  • The Amino Group (C7-NH₂): Positioned adjacent to the quinone carbonyls and the sulfur atom, this group acts as an electron donor, stabilizing the quinone system through resonance (push-pull electronic effect).

Physicochemical Data Profile
PropertyValueContext
Monoisotopic Mass 250.0412 DaConfirmed by HRMS
Topological Polar Surface Area 106 ŲIndicates moderate polarity; cell permeable
H-Bond Donors 1(Primary amine)
H-Bond Acceptors 4(3 Carbonyls + 1 Thioether)
Crystal System TriclinicSpace group P-1
UV Absorption

234, 268, 350 nm
Characteristic of aminoquinones

Isolation and Characterization Protocol

The extraction of Perfragilin A requires a rigorous protocol to prevent degradation of the quinone moiety. The following workflow is based on the original isolation methodologies established by Choi et al. (1993).

Experimental Workflow (Self-Validating Protocol)

Step 1: Biological Material Preparation

  • Source: Membranipora perfragilis (Bryozoan).[1][2][3]

  • Preservation: Freeze immediately after collection to prevent enzymatic degradation.

Step 2: Solvent Extraction

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure: Exhaustive extraction of the lyophilized organism.

  • Validation: Monitor crude extract via TLC for characteristic colored quinone spots (often red/purple/orange).

Step 3: Partitioning

  • Solvent System: Partition the crude residue between water and DCM.

  • Rationale: Perfragilin A is moderately lipophilic and will migrate to the organic (DCM) phase, separating it from polar salts and proteins.

Step 4: Chromatographic Purification

  • Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption) followed by Silica Gel.

  • Elution Gradient: DCM:MeOH gradient.

  • Observation: Perfragilin A elutes as a distinct colored band.

Step 5: Structural Confirmation

  • NMR: ¹H NMR shows a characteristic N-methyl singlet (~3.4 ppm) and S-methyl singlet (~2.4 ppm).

  • X-Ray Crystallography: Required for absolute configuration and confirming the position of the SMe vs NH₂ groups.

Visualization of Isolation Logic

IsolationProtocol Start Lyophilized Bryozoan (M. perfragilis) Extract Crude Methanol Extract Start->Extract Solvent Extraction Partition DCM / Water Partition Extract->Partition Liquid-Liquid Separation OrganicPhase Organic Phase (DCM) Concentrates Lipophilic Quinones Partition->OrganicPhase Selects Non-polar Chromatography Sephadex LH-20 & Silica Gel Gradient Elution OrganicPhase->Chromatography Fractionation Purified Perfragilin A (Pure Compound) Chromatography->Purified Isolation Validation Validation: 1H NMR & X-Ray (Confirm S-Me / N-Me signals) Purified->Validation Structural ID

Figure 1: Logical flow of the isolation protocol for Perfragilin A, highlighting the critical partitioning step that separates the target isoquinolinequinone from polar marine contaminants.

Structure-Activity Relationship (SAR) & Mechanism

The pharmacological potential of Perfragilin A is inextricably linked to its electronic structure.

The Quinone "Warhead"

The 5,8-dione system is a classic pharmacophore for cytotoxicity.

  • Mechanism 1 (Redox Cycling): The quinone can accept a single electron to form a semiquinone radical. This unstable species transfers the electron to molecular oxygen, generating superoxide anions (

    
    ). This leads to oxidative stress and DNA damage.
    
  • Mechanism 2 (Alkylation): Although the 6 and 7 positions are substituted, the quinone core renders the molecule electrophilic. In similar isoquinolinequinones, this allows for the alkylation of DNA or essential enzymes (e.g., topoisomerases), inhibiting cell replication.

The Role of Substituents
  • S-Methyl (C6): The sulfur atom provides a "soft" electronic character. In many marine drugs, sulfur incorporation enhances metabolic stability or specificity towards thiol-containing enzymes.

  • Amino (C7): The amino group donates electron density into the quinone ring. This lowers the redox potential, potentially making the molecule less prone to indiscriminate reduction (toxicity) while maintaining specific activity against cancer cells (e.g., P388 leukemia).

Biological Pathway Visualization[4]

SAR_Mechanism Perfragilin Perfragilin A (Isoquinolinequinone) Quinone 5,8-Dione Core (Electrophile) Perfragilin->Quinone SMe 6-SMe Group (Lipophilicity) Perfragilin->SMe Amino 7-NH2 Group (Electronic Modulation) Perfragilin->Amino Redox Redox Cycling (1e- reduction) Quinone->Redox Enzymatic Reduction Amino->Quinone Stabilizes Core ROS ROS Generation (Superoxide) Redox->ROS + O2 DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress P388 Cytotoxicity (P388 Leukemia) DNA->P388 Apoptosis

Figure 2: Mechanistic map connecting Perfragilin A's structural features to its cytotoxic phenotype against leukemia cells.

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993).[2] Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[2][3] Journal of Natural Products, 56(8), 1431–1433.[2]

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151–154.

  • PubChem. (n.d.). Perfragilin A (CID 159507).[1] National Center for Biotechnology Information.

  • Ciavatta, M. L., et al. (2020). The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 200.

Sources

A Technical Guide to the Preliminary Biological Investigation of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Perfragilin A, a novel isoquinolinequinone first isolated from the marine bryozoan Membranipora perfragilis, represents a compelling scaffold for biological investigation. Initial reports have highlighted its cytotoxic properties, yet a comprehensive preliminary assessment of its bioactivity profile remains to be detailed. This technical guide provides a structured, rationale-driven framework for the initial biological evaluation of Perfragilin A. We outline a series of validated, high-throughput assays to quantitatively assess its cytotoxic and antimicrobial potential. Furthermore, we propose initial mechanistic studies to probe the underpinnings of its cytotoxic effects, focusing on the induction of apoptosis and the generation of reactive oxygen species. This guide is intended for researchers in natural product chemistry, oncology, and drug discovery, offering detailed, step-by-step protocols and the scientific causality behind each experimental choice to facilitate a robust preliminary investigation into this promising marine-derived compound.

Introduction and Scientific Rationale

Marine invertebrates, particularly sessile organisms like bryozoans, are a prolific source of structurally unique secondary metabolites, many of which are believed to be produced by associated microorganisms. These compounds often possess potent biological activities, honed by the evolutionary pressures of their environment. Perfragilin A is a prime example, belonging to the isoquinolinequinone class of alkaloids.[1][2] Its structure, 7-amino-2-methyl-6-(methylthio)isoquinoline-3,5,8-trione, is a distinct chemical entity.[3]

The initial discovery of Perfragilin A and its sibling compound, Perfragilin B, identified them as cytotoxic agents against the P388 murine leukemia cell line.[4][5] This foundational finding establishes Perfragilin A as a molecule of interest for oncology research. However, to advance its potential as a lead compound, a systematic and broader evaluation is imperative.

The scientific rationale for this guide is threefold:

  • To Broaden the Scope: To expand upon the initial cytotoxicity finding by testing Perfragilin A against a panel of human cancer cell lines of diverse origins.

  • To Explore New Activities: To investigate a secondary, high-value biological activity—antimicrobial efficacy—given the prevalence of such properties in marine natural products.

  • To Gain Mechanistic Insight: To move beyond phenotypic screening and generate initial, data-driven hypotheses regarding its mechanism of action, which is critical for any future drug development campaign.

This document provides the technical framework to achieve these objectives, emphasizing reproducible, industry-standard methodologies.

Prerequisites: Sample Preparation and Characterization

Before commencing any biological evaluation, the integrity of the test compound must be assured.

  • Purity and Identity: The purity of the Perfragilin A sample should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility: The solubility of Perfragilin A must be determined in various solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds and its compatibility with most in vitro assays at low final concentrations (typically <0.5%).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. Aliquot and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles. The molecular weight of Perfragilin A is 250.28 g/mol .[3]

Part I: In Vitro Cytotoxicity Profiling

Objective: To quantify the cytotoxic potency of Perfragilin A across a panel of human cancer cell lines.

Scientific Rationale: The initial report of activity against murine leukemia cells is a strong starting point.[4][5] A broader screen against human cancer cell lines is necessary to determine if the cytotoxicity is specific to certain cancer types or a general effect. This panel should ideally include both hematological and solid tumor cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[6][7][8] The assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]

Experimental Protocol: MTT Cell Viability Assay[6][9]
  • Cell Plating: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma, and Jurkat T-cell leukemia) into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a serial dilution series of Perfragilin A in complete culture medium from the DMSO stock. A typical starting range would be from 100 µM down to low nanomolar concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Perfragilin A. Include "vehicle control" wells (medium with DMSO only) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log concentration of Perfragilin A and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeHypothetical IC₅₀ (µM)
JurkatT-cell Leukemia0.85
HCT-116Colorectal Carcinoma2.5
A549Lung Carcinoma5.1
MCF-7Breast Adenocarcinoma7.8
Visualization: Cytotoxicity Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Analysis p1 Seed Cells in 96-Well Plate p2 Incubate 24h (37°C, 5% CO2) p1->p2 t1 Prepare Perfragilin A Serial Dilutions p2->t1 t2 Treat Cells t1->t2 t3 Incubate 72h t2->t3 a1 Add MTT Reagent (Incubate 4h) t3->a1 a2 Solubilize Formazan Crystals (DMSO) a1->a2 a3 Read Absorbance (570 nm) a2->a3 an1 Calculate % Viability a3->an1 an2 Determine IC50 Value an1->an2

Caption: Workflow for determining Perfragilin A cytotoxicity using the MTT assay.

Part II: Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of Perfragilin A.

Scientific Rationale: The chemical scaffold of Perfragilin A, an isoquinolinequinone, is found in numerous natural products with antimicrobial properties. A preliminary screen against a panel of clinically relevant microbes is a logical step to explore its therapeutic potential beyond cytotoxicity. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Experimental Protocol: Broth Microdilution MIC Assay[13][14]
  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans ATCC 90028) adjusted to a 0.5 McFarland standard, which is then further diluted in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[12]

  • Compound Preparation: In a sterile 96-well, U-bottom plate, prepare a two-fold serial dilution of Perfragilin A.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of a 2x starting concentration of Perfragilin A (e.g., 256 µg/mL in broth) to the first column.

    • Perform a serial 1:1 dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Data Acquisition: The MIC is determined as the lowest concentration of Perfragilin A at which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance at 600 nm.

  • Controls: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel as a positive control.

Data Presentation: Antimicrobial Profile
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria>128
Candida albicansYeast32
Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_inc Incubation cluster_read Reading p1 Add Broth to 96-Well Plate p2 Create 2-fold Serial Dilution of Perfragilin A p1->p2 i2 Inoculate Wells p2->i2 i1 Prepare Standardized Microbial Inoculum (0.5 McFarland) i1->i2 inc1 Incubate Plate (e.g., 37°C, 24h) i2->inc1 r1 Visually Inspect for Turbidity inc1->r1 r2 Determine MIC r1->r2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part III: Preliminary Mechanistic Insights

Objective: To investigate the initial cellular mechanisms responsible for Perfragilin A-induced cytotoxicity.

Scientific Rationale: Understanding how a compound kills cancer cells is paramount. Isoquinolinequinones can exert their effects through multiple pathways, including inducing programmed cell death (apoptosis), generating damaging reactive oxygen species (ROS), or interfering with DNA replication.[1][13] We propose two initial assays to test the most common hypotheses.

Hypothesis 1: Induction of Apoptosis

Many chemotherapeutic agents function by activating the apoptotic cascade. A key event in this pathway is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to quantify this activity.[14][15][16]

5.1.1 Experimental Protocol: Caspase-Glo® 3/7 Assay [14]

  • Cell Plating and Treatment: Seed a sensitive cell line (e.g., Jurkat) in a white-walled, clear-bottom 96-well plate. Treat with Perfragilin A at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each 100 µL of cell culture. Mix gently on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Hypothesis 2: Generation of Reactive Oxygen Species (ROS)

The quinone moiety of Perfragilin A is a redox-active structure capable of generating ROS, leading to oxidative stress and cell death.[17] The DCFH-DA assay is a common method to measure intracellular ROS. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]

5.2.1 Experimental Protocol: DCFH-DA Assay [18][20]

  • Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with Perfragilin A at its IC₅₀ for a short duration (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Rosup).[21]

  • Probe Loading: Remove the treatment medium and wash cells with warm, serum-free medium or PBS. Add medium containing 10 µM DCFH-DA to each well.[21]

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[19]

  • Data Acquisition: Wash the cells again to remove excess probe. Add PBS or serum-free medium to the wells. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[18]

  • Data Analysis: Normalize the fluorescence signal of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Visualization: Potential Mechanisms of Action

MoA_Pathway cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway PerfragilinA Perfragilin A ROS Increased ROS (Reactive Oxygen Species) PerfragilinA->ROS Redox Cycling Mito Mitochondrial Stress PerfragilinA->Mito Direct or Indirect Effect? OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->Mito Induces CellDeath Cell Death OxidativeDamage->CellDeath Leads to Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->OxidativeDamage Amplifies Apoptosis Apoptosis Casp37->Apoptosis Apoptosis->CellDeath

Sources

Technical Whitepaper: The Mechanism of Action of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Cytotoxic Potential of Marine Isoquinoline Quinones

Executive Summary

Perfragilin A is a bioactive marine alkaloid isolated from the bryozoan Biflustra perfragilis (formerly Membranipora perfragilis).[1] Chemically defined as an isoquinoline quinone , it belongs to a class of compounds renowned for their potent antitumor and antimicrobial properties.

Unlike targeted kinase inhibitors that lock into a specific protein pocket, Perfragilin A functions primarily as a Redox Cycling Agent . Its mechanism of action (MOA) hinges on the quinone moiety's ability to hijack cellular oxidoreductases, generating a "futile redox cycle" that produces a lethal surge of Reactive Oxygen Species (ROS). This oxidative stress triggers DNA strand breaks, mitochondrial dysfunction, and ultimately, apoptotic cell death.

This guide dissects the molecular mechanics of Perfragilin A, contrasting it with its more potent analog, Perfragilin B, and provides a validated experimental framework for researchers to assay its activity.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the mechanism, one must first understand the "warhead"—the chemical structure that drives biological interaction.

PropertySpecification
Compound Name Perfragilin A
Source Organism Biflustra perfragilis (Marine Bryozoan)
Chemical Class Isoquinoline Quinone
Key Functional Group Para-quinone moiety (Redox active)
SAR Insight Contains a thiomethyl group at C-6.[2][3] Its analog, Perfragilin B , contains two thiomethyl groups (at C-6 and C-7) and exhibits ~20x higher cytotoxicity, suggesting the thiomethyl group enhances lipophilicity or electrophilicity.

The Structural "Trigger": The core isoquinoline-3,5,8-trione skeleton acts as an electron acceptor. In the cellular environment, this quinone is not inert; it is a substrate for intracellular reductases.

Mechanism of Action: The Redox Sabotage

The cytotoxicity of Perfragilin A is driven by two distinct but converging pathways: Futile Redox Cycling (Primary) and Electrophilic Alkylation (Secondary).

Pathway A: Futile Redox Cycling (The ROS Cascade)
  • Bioactivation: Upon entering the cell, the quinone motif of Perfragilin A is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 reductase) to a semiquinone radical .

  • Oxygen Coupling: This radical is unstable and rapidly donates its extra electron to molecular oxygen (

    
    ).
    
  • ROS Generation: This transfer regenerates the parent quinone (Perfragilin A) and produces a superoxide anion (

    
    ) .
    
  • The Cycle: The regenerated Perfragilin A is immediately reduced again. This "futile cycle" consumes cellular reducing equivalents (NADPH) and pumps out massive quantities of superoxide.

  • Terminal Damage: Superoxide dismutates to hydrogen peroxide (

    
    ), which generates the highly destructive hydroxyl radical (
    
    
    
    )
    via the Fenton reaction. These radicals attack DNA (causing double-strand breaks) and lipid membranes (peroxidation).
Pathway B: Electrophilic Alkylation

The quinone ring can act as a Michael Acceptor . It can covalently bind to nucleophilic sulfhydryl (-SH) groups on critical cellular proteins (e.g., DNA polymerases, glutathione). This depletes the cell's antioxidant reserves (GSH), further sensitizing the cell to the ROS generated in Pathway A.

Visualization: The Signaling & Toxicity Pathway

The following diagram illustrates the cyclical nature of Perfragilin A's activation and the downstream signaling leading to apoptosis.

Perfragilin_MOA Perfragilin Perfragilin A (Quinone Form) Semiquinone Semiquinone Radical Perfragilin->Semiquinone 1e- Reduction GSH_Depletion Glutathione (GSH) Depletion Perfragilin->GSH_Depletion Michael Addition (Alkylation) Reductase Cellular Reductases (e.g., P450 Reductase) Reductase->Semiquinone Semiquinone->Perfragilin Auto-oxidation Superoxide Superoxide Anion (O2•-) Semiquinone->Superoxide Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Electron Transfer H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD OH_Radical Hydroxyl Radical (OH•) H2O2->OH_Radical Fenton Reaction DNA_Damage DNA Strand Breaks (γ-H2AX Activation) OH_Radical->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis GSH_Depletion->Apoptosis

Figure 1: The Futile Redox Cycle of Perfragilin A. Note the regeneration of the parent compound, allowing a single molecule to generate disproportionate amounts of ROS.

Experimental Validation Protocols

To confirm this mechanism in a laboratory setting, researchers should not rely on a single assay. The following protocols form a "Self-Validating System" where the results of one assay confirm the mechanistic implications of the other.

Protocol A: Validation of ROS-Dependent Cytotoxicity

Objective: Prove that cell death is caused by ROS and not just direct receptor binding.

  • Cell Culture: Seed human leukemia cells (e.g., HL-60 or Jurkat) at

    
     cells/mL.
    
  • Treatment Groups:

    • Control: Vehicle (DMSO).

    • Experimental: Perfragilin A (

      
      ).
      
    • Rescue Group: Perfragilin A + N-acetylcysteine (NAC, 5 mM). Note: NAC is a ROS scavenger.

  • Incubation: 24 hours at 37°C.

  • Readout: MTT or CellTiter-Glo assay.

  • Validation Logic: If the MOA is redox cycling, the Rescue Group must show significantly higher viability than the Experimental group. If NAC does not rescue the cells, the mechanism is likely not primarily ROS-driven.

Protocol B: Direct Detection of Intracellular ROS

Objective: Quantify the "Redox Sabotage" in real-time.

  • Probe Loading: Incubate cells with

    
    DCFH-DA  (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFH-DA is non-fluorescent until oxidized by ROS.
    
  • Exposure: Treat cells with Perfragilin A.

  • Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) at 0, 30, 60, and 120 minutes using a flow cytometer or microplate reader.

  • Expectation: A rapid, time-dependent increase in fluorescence intensity compared to control, indicating the generation of superoxide/peroxide.

Protocol C: DNA Damage Assessment (Western Blot)

Objective: Confirm downstream genotoxicity.

  • Lysis: Lyse treated cells using RIPA buffer with phosphatase inhibitors.

  • Target: Probe for

    
    -H2AX  (Phosphorylated Histone H2AX).
    
  • Causality:

    
    -H2AX is the gold-standard marker for DNA double-strand breaks. An upregulation correlates directly with the oxidative damage inflicted by the hydroxyl radicals generated in Pathway A.
    

Therapeutic Implications & Future Directions

While Perfragilin A shows promise, its "shotgun" approach of generating ROS can be toxic to healthy tissues. However, this mechanism is highly effective against hypoxic tumors or cancers with compromised antioxidant defenses.

  • Drug Development Focus: Synthesizing analogs (like Perfragilin B) to optimize the Lipophilic Efficiency (LipE) , ensuring better tumor penetration.

  • Combination Therapy: Pairing Perfragilin A with PARP inhibitors (which prevent DNA repair) could create a "synthetic lethality" scenario, overwhelming the cancer cell's ability to recover from the ROS-induced DNA damage.

References

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151-154.[2][3]

  • Choi, Y.H., Schmitz, F.J., & van Altena, I. (1993). Carbon-13 NMR spectrum of perfragilin B. Journal of Natural Products.

  • Blackman, A. J., & Walls, J. T. (1995). Bryozoan secondary metabolites and their ecological roles. In: Alkaloids: Chemical and Biological Perspectives. (Discusses the ecological role and cytotoxicity).

  • Kovacic, P., & Somanathan, R. (2006). Mechanism of action and toxicity of quinones: Ozone, benzene, and drugs. Current Medicinal Chemistry. (Foundational text on Quinone Redox Cycling mechanism).

Sources

Perfragilin A in Marine Chemical Ecology: Biosynthetic Origins, Ecological Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Phase 1: Ecological Context & Biosynthetic Origins

Marine bryozoans are sessile, filter-feeding invertebrates that lack physical defense mechanisms, relying entirely on a sophisticated chemical defense arsenal to deter predation, inhibit biofouling, and compete for benthic space[1]. Among the most structurally intriguing secondary metabolites discovered in this phylum are Perfragilin A and its analogue Perfragilin B , isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)[1].

As an application scientist analyzing marine pharmacognosy, the most compelling aspect of the perfragilins is their structural classification as isoquinoline quinones. The core skeleton of perfragilins is strikingly reminiscent of mimosamycin A, a well-documented antibiotic initially isolated from the terrestrial actinomycete Streptomyces lavendulae and subsequently found in various marine sponges[2].

The Symbiont Hypothesis

In marine chemical ecology, when a secondary metabolite found in an invertebrate host shares a high degree of structural homology with known bacterial metabolites, it strongly implies a microbial origin[3]. It is widely hypothesized that perfragilins are not synthesized de novo by the bryozoan host. Instead, they are likely produced by an uncharacterized bacterial symbiont residing within the host's tissues, functioning as a microbe-produced chemical defense mechanism[4].

G Host Biflustra perfragilis (Marine Bryozoan) Symbiont Microbial Symbiont (Putative Origin) Host->Symbiont Provides Habitat Metabolite Perfragilin A & B (Isoquinoline Quinones) Symbiont->Metabolite Biosynthesis Defense Chemical Defense (Anti-fouling / Cytotoxic) Metabolite->Defense Ecological Function Defense->Host Protects Host

Ecological interplay and putative symbiotic biosynthesis of Perfragilin A.

Phase 2: Structural Pharmacology & Quantitative Profiling

The transition of perfragilins from ecological defense molecules to therapeutic leads is driven by their potent bioactivity. Both Perfragilin A and B display significant cytotoxic activity against human cancer cell lines[5].

Crucially, the cytotoxicity of Perfragilin B is markedly higher than that of Perfragilin A. This enhancement is directly attributed to the presence of a thiomethyl ether functionality on the quinone ring[2]. This demonstrates a fundamental principle in drug design: minor functional group modifications in marine alkaloids can drastically alter target binding affinity and biological activity. Furthermore, Perfragilin B was assayed by the NCI in the 60-cancer-cell line panel, showing a COMPARE-positive correlation with Caracemide, a known ribonucleotide reductase (RNR) inhibitor, suggesting potential overlapping mechanisms of action in disrupting DNA synthesis[4].

Table 1: Comparative Structural and Pharmacological Data
CompoundPrimary SourceKey Structural FeaturePharmacological ActivityNCI-60 Panel Status
Perfragilin A Biflustra perfragilisIsoquinoline quinone coreModerate CytotoxicityNot extensively profiled
Perfragilin B Biflustra perfragilisCore + thiomethyl etherHigh Cytotoxicity[2]Assayed (COMPARE positive)[1]
Mimosamycin A Streptomyces lavendulaeIsoquinoline quinone coreAntibacterial / CytotoxicN/A[4]
Caracemide Synthetic / Marine-derivedN-hydroxyurea derivativeRNR Inhibitor / AnticancerCorrelated with Perfragilin B[4]

Phase 3: Self-Validating Experimental Methodologies

Relying solely on the wild harvesting of marine invertebrates is ecologically unsustainable and yields insufficient material for advanced clinical evaluation[1]. To bridge this gap, modern drug development requires a dual approach: optimized natural isolation for initial structural elucidation, and scalable total synthesis for analogue generation.

Below are the self-validating protocols designed to ensure high-fidelity recovery and synthesis of Perfragilin A.

Protocol 3.1: Natural Isolation from Marine Biomass

Objective: Isolate intact Perfragilin A while preventing the degradation of the highly reactive quinone moiety.

  • Biomass Preparation: Lyophilize (freeze-dry) the collected Biflustra perfragilis immediately upon collection.

    • Causality: Water removal halts endogenous enzymatic degradation and prevents the oxidation of sensitive secondary metabolites during transit.

  • Solvent Extraction: Macerate the lyophilized tissue and extract exhaustively using a MeOH:CH2Cl2 (1:1 v/v) solvent system.

    • Causality: This specific mixture provides the optimal dielectric constant to solubilize both the polar alkaloid core (MeOH) and the lipophilic substituents (CH2Cl2).

  • Size-Exclusion Chromatography: Process the crude extract through a Sephadex LH-20 column using MeOH as the eluent.

    • Causality: Sephadex LH-20 effectively separates the low-molecular-weight isoquinoline quinones from massive structural biopolymers (e.g., chitinous debris) without the irreversible adsorption risks associated with normal-phase silica.

  • Preparative RP-HPLC: Purify the alkaloid fraction using a C18 reversed-phase column with an H2O/MeCN gradient.

    • Causality: The lipophilic thiomethyl ether group of Perfragilin B increases its retention time relative to Perfragilin A, allowing for baseline resolution of the two analogues.

Validation Checkpoint: To ensure the extraction system is self-validating, spike a known concentration of an inert internal standard (e.g., a synthetic fluorinated quinone analogue) into the crude biomass prior to solvent extraction. Post-HPLC recovery calculations must yield >85% of the internal standard to validate that no irreversible column binding occurred.

Protocol 3.2: Total Synthesis of Perfragilin A

Objective: Construct the isoquinoline quinone core stereoselectively.

  • Precursor Initiation: Begin with commercially available 2,3-dichlorobenzo-1,4-quinone [6].

  • Cycloaddition: Execute a Diels-Alder [4+2] cycloaddition by reacting the precursor with cyclopenta-1,3-diene.

    • Causality: This cycloaddition stereoselectively constructs the rigid bicyclic framework necessary to build the isoquinoline core, utilizing the electron-deficient nature of the dichlorobenzoquinone[6].

  • Halogen Substitution & Amination: Substitute the chloride leaving groups to introduce the necessary nitrogenous ring components.

  • Final Oxidation: Oxidize the intermediate using Ammonium Cerium(IV) Nitrate (CAN) .

    • Causality: CAN is selected as a potent, single-electron oxidant because it efficiently restores the quinone oxidation state post-aromatization without over-oxidizing the newly formed, sensitive nitrogenous functionalities[6].

Validation Checkpoint: The Diels-Alder cycloaddition step must be validated in real-time using LC-MS. Complete consumption of the 2,3-dichlorobenzo-1,4-quinone precursor must be confirmed before initiating the CAN oxidation step. If unreacted precursor remains, the subsequent oxidation will yield inseparable polymeric mixtures, invalidating the batch.

Workflow Start1 Biomass Extraction (MeOH/CH2Cl2) Purify RP-HPLC Purification (C18 Column) Start1->Purify Target Perfragilin A (Pure Compound) Purify->Target Start2 2,3-Dichlorobenzo- 1,4-quinone Synth Diels-Alder & Oxidation (CAN) Start2->Synth Synth->Target Validate NMR / X-Ray Validation Target->Validate

Parallel workflows for the natural isolation and total synthesis of Perfragilin A.

Phase 4: Future Perspectives in Drug Development

The transition of Perfragilin A and B from marine ecological curiosities to viable pharmaceutical leads hinges on synthetic scalability and target identification. The structural similarity to mimosamycin A and the COMPARE-positive correlation with caracemide provide a strong rationale for investigating perfragilins as targeted inhibitors of ribonucleotide reductase (RNR) in oncology[4]. Future biotechnological approaches should focus on the heterologous expression of the putative bacterial symbiont's gene cluster, which could bypass the need for complex multi-step chemical synthesis and allow for the bio-production of novel, targeted "bryologs"[1].

References

1.1 - mdpi.com[1] 2.3 - oup.com[3] 3.5 - researchgate.net[5] 4.2 - aber.ac.uk[2] 5. 4 - vliz.be[4] 6.6 - thieme-connect.de[6]

Sources

Elucidating the Biosynthetic Pathway of Perfragilin A: A Multi-Omics and Biochemical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfragilin A is a highly functionalized isoquinoline quinone isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)[1]. Characterized by its unique 7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione scaffold[2], this secondary metabolite exhibits potent, selective cytotoxicity against various human cancer cell lines[1]. Because marine bryozoans frequently rely on unculturable symbiotic bacteria for the biosynthesis of complex chemical defenses[3], elucidating the precise biosynthetic gene cluster (BGC) of Perfragilin A requires a combination of metagenomic mining, stable isotope precursor tracking, and heterologous expression. This whitepaper provides a comprehensive technical guide to exploring and validating the proposed biosynthetic pathway of Perfragilin A.

Structural Homology and Proposed Biosynthetic Logic

Perfragilin A shares a core isoquinoline quinone skeleton with other microbial metabolites such as mimosamycin (from Streptomyces lavendulae) and the renieramycins[1][4]. The biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids typically begins with the condensation of two aromatic amino acid derivatives[5].

Proposed Mechanistic Steps
  • Precursor Generation : Tyrosinase-mediated hydroxylation of L-tyrosine yields L-DOPA, which is subsequently decarboxylated to dopamine.

  • Pictet-Spengler Condensation : A norcoclaurine synthase (NCS)-like enzyme catalyzes the stereoselective Pictet-Spengler condensation of dopamine with an aldehyde or keto-acid precursor, forming the foundational THIQ core[5].

  • Oxidation to Quinone : Cytochrome P450 monooxygenases or FAD-dependent oxidoreductases catalyze the multi-step oxidation of the aromatic ring to an isoquinoline-3,5,8-trione[5].

  • Tailoring Modifications (The Perfragilin Signature) :

    • N- and O-Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases install the N-methyl group at position 2.

    • Thiolation: The distinctive 6-methylsulfanyl group likely arises from the direct nucleophilic attack of a sulfur donor (e.g., methionine or cysteine) onto the electrophilic quinone ring, followed by SAM-dependent methylation.

    • Amination: A transaminase or direct amination event installs the primary amine at C-7.

Causality & Structural Impact : The presence of the thiomethyl group at C(6) in Perfragilin A (and two thiomethyl groups in Perfragilin B) significantly alters the planarity of the isoquinoline ring compared to mimosamycin. This deviation from planarity directly impacts its DNA-intercalating properties and is the causal factor behind its specific cytotoxic profile[6].

Biosynthesis Tyr L-Tyrosine (Primary Precursor) DOPA L-DOPA / Dopamine (Hydroxylation & Decarboxylation) Tyr->DOPA Tyrosinase / DOPA decarboxylase THIQ Tetrahydroisoquinoline (THIQ) Core (Pictet-Spengler Condensation) DOPA->THIQ Norcoclaurine Synthase-like IQ Isoquinoline Scaffold (Dehydrogenation) THIQ->IQ Oxidoreductase IQQ Isoquinoline-3,5,8-trione (P450 Oxidation) IQ->IQQ Cytochrome P450 PerfA Perfragilin A (C6-SMe, C7-NH2 Tailoring) IQQ->PerfA SAM-MTase & Thiolation

Proposed biosynthetic logic for Perfragilin A from L-Tyrosine to the final isoquinoline quinone.

Quantitative Data: Structural and Bioactivity Comparison

To contextualize the biosynthetic targets, Table 1 summarizes the structural and functional metrics of Perfragilin A alongside its natural analogs.

Table 1: Comparative Analysis of Bryozoan-Derived Isoquinoline Quinones

CompoundSource OrganismKey SubstituentsCytotoxicity (Mean GI50)Putative Biosynthetic Origin
Perfragilin A Biflustra perfragilisC6-SMe, C7-NH₂~2-4 µMSymbiotic bacteria (NRPS/PKS)
Perfragilin B Biflustra perfragilisC6-SMe, C7-SMe~4 µM (Selective)Symbiotic bacteria (NRPS/PKS)
Mimosamycin A Streptomyces lavendulaeC6-Me, C7-OMeVariableActinomycete (Terrestrial/Marine)

Experimental Workflows for Pathway Elucidation

To transition from a structural hypothesis to a validated biosynthetic pathway, researchers must employ a self-validating multi-omics approach.

Protocol 3.1: Stable Isotope Feeding and Precursor Tracking

Purpose: To definitively confirm L-tyrosine and L-methionine as the primary building blocks for the isoquinoline core and the thiomethyl group, respectively.

  • Step 1: Specimen Collection & Acclimation : Collect live Biflustra perfragilis colonies. Maintain in filtered seawater aquaria at 18°C.

  • Step 2: Isotope Pulsing : Introduce ¹³C,¹⁵N-L-Tyrosine and ¹³C-L-Methionine (1 mM final concentration) into the feeding medium for 72 hours.

    • Self-Validation: Maintain a parallel control tank with unlabelled precursors to establish a baseline isotopic distribution and rule out natural heavy-isotope background noise.

  • Step 3: Extraction : Lyophilize the biomass, extract with MeOH:CH₂Cl₂ (1:1 v/v), and fractionate via reversed-phase HPLC.

  • Step 4: LC-MS/MS Analysis : Analyze the Perfragilin A fraction. A mass shift of +M (corresponding to the number of incorporated heavy isotopes) relative to the unlabelled control confirms precursor incorporation.

Protocol 3.2: Metagenomic Mining of the Bryozoan Microbiome

Purpose: To identify the exact BGC responsible for Perfragilin A synthesis, assuming a bacterial symbiont origin.

  • Step 1: DNA Extraction : Isolate high-molecular-weight metagenomic DNA from the bryozoan tissue using a CTAB-based extraction protocol to ensure large fragment preservation.

  • Step 2: Sequencing & Assembly : Perform hybrid sequencing (Illumina short-read + PacBio long-read) to assemble complete symbiont genomes.

  • Step 3: BGC Identification : Process contigs through antiSMASH. Search for hybrid NRPS-PKS clusters containing tyrosinase, norcoclaurine synthase-like domains, and SAM-dependent methyltransferases.

  • Step 4: Target Selection : Prioritize clusters containing adjacent putative sulfotransferases or cysteine-lyases, which are mechanistically required for the unique C6-SMe installation.

Protocol 3.3: Heterologous Expression and Pathway Reconstitution

Purpose: To definitively prove the function of the identified BGC.

  • Step 1: Vector Construction : Clone the candidate BGC (~30-50 kb) into a BAC (Bacterial Artificial Chromosome) vector using Gibson Assembly or Transformation-Associated Recombination (TAR) cloning.

  • Step 2: Host Transformation : Conjugate the BAC into an engineered, secondary-metabolite-deficient host, such as Streptomyces coelicolor M1146.

    • Self-Validation: Transform a separate batch with an empty BAC vector as a negative control to ensure the host does not natively produce the target compound under stress.

  • Step 3: Fermentation & Detection : Culture the transformants in ISP4 liquid medium for 7 days. Extract the broth and analyze via LC-HRMS for the de novo production of Perfragilin A.

Workflow Sample Biflustra perfragilis Specimen Collection Metagenomics Metagenomic Sequencing (Host + Symbiont DNA) Sample->Metagenomics Isotope Stable Isotope Feeding (13C-Tyr, 13C-Met) Sample->Isotope Mining BGC Mining (antiSMASH) Target: THIQ/NRPS Clusters Metagenomics->Mining Heterologous Heterologous Expression (Streptomyces host) Mining->Heterologous NMR LC-MS/MS & NMR Isotope Tracking Isotope->NMR Validation Pathway Validation & Enzyme Characterization NMR->Validation Heterologous->Validation

Multi-omics experimental workflow for the discovery and validation of the Perfragilin A BGC.

Conclusion

The biosynthesis of Perfragilin A represents a fascinating intersection of primary amino acid metabolism and complex secondary tailoring, likely orchestrated by an uncharacterized bacterial symbiont within Biflustra perfragilis. By integrating stable isotope tracking with modern metagenomic BGC mining and heterologous expression, researchers can decode this pathway. This not only secures a sustainable supply of this cytotoxic agent for drug development but also expands our understanding of marine symbiotic chemical ecology.

References

  • The Phylum Bryozoa: From Biology to Biomedical Potential Source: MDPI (Marine Drugs) URL:[Link]

  • Perfragilin A | C11H10N2O3S | CID 159507 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Structures of perfragilin A and B Source: Acta Crystallographica Section C (IUCr) URL:[Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Perfragilin A: Mechanism of Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on ROS-Mediated Mitochondrial Dysfunction

Executive Summary

Perfragilin A , a cytotoxic isoquinolinequinone alkaloid isolated from the bryozoan Membranipora perfragilis, represents a potent class of marine-derived antineoplastic agents. Unlike non-specific toxins, Perfragilin A exploits the metabolic vulnerabilities of cancer cells—specifically their elevated basal oxidative stress.

This guide details the molecular mechanism of action (MoA) of Perfragilin A, characterizing it as a Redox-Cycling Inducer of Apoptosis . The compound functions by generating a surge of Reactive Oxygen Species (ROS) via its quinone moiety, overwhelming cellular antioxidant defenses (GSH), triggering DNA damage, and activating the intrinsic (mitochondrial) apoptotic pathway.[1]

Compound Profile & Pharmacophore
  • Compound Name: Perfragilin A

  • Source: Membranipora perfragilis (Bryozoa)

  • Chemical Class: Isoquinolinequinone[2][3][4]

  • Key Pharmacophore: The quinone-imine system . This structural motif is critical for its biological activity, serving as a substrate for cellular reductases (e.g., NQO1) which drives the redox cycling process.

Mechanistic Pharmacodynamics

The induction of apoptosis by Perfragilin A is a multi-stage process governed by the "ROS Threshold Theory." Cancer cells, which already operate at high ROS levels, are pushed beyond a lethal threshold by the drug, while normal cells with lower basal ROS remain relatively spared.

Phase I: The Redox Trigger

Upon cellular entry, the quinone moiety of Perfragilin A undergoes a one-electron reduction to form a semiquinone radical . This unstable radical rapidly reacts with molecular oxygen (


) to revert to the parent quinone, transferring the electron to oxygen to form Superoxide Anion  (

).
  • Reaction:

    
    
    
  • Cycling:

    
    
    
  • Result: A continuous cycle generating massive amounts of ROS, depleting the cellular pool of reduced Glutathione (GSH).

Phase II: The Signaling Cascade (Intrinsic Pathway)

The oxidative stress triggers a DNA Damage Response (DDR).

  • Sensor Activation: ROS-induced DNA strand breaks activate ATM/ATR kinases.

  • p53 Stabilization: Activated kinases phosphorylate p53, preventing its degradation.

  • Bcl-2 Family Modulation: p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 .

  • Mitochondrial Permeabilization: Bax translocates to the mitochondria, forming pores in the outer membrane. This leads to the loss of Mitochondrial Membrane Potential (

    
    ).
    
Phase III: Execution
  • Cytochrome c Release: Cytochrome c escapes the mitochondria into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and Pro-Caspase-9.

  • Caspase Cascade: Active Caspase-9 cleaves and activates Caspase-3 (the executioner).[5]

  • Final Demise: Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), disabling DNA repair and leading to programmed cell death.

Visualization: Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Perfragilin A.

Perfragilin_Mechanism Perfragilin Perfragilin A (Quinone Moiety) Semiquinone Semiquinone Radical Perfragilin->Semiquinone 1e- Reduction Reductase Cellular Reductases (e.g., NQO1) Reductase->Semiquinone Semiquinone->Perfragilin Redox Cycling ROS ROS Surge (Superoxide/H2O2) Semiquinone->ROS O2 -> O2u2022- GSH GSH Depletion ROS->GSH Oxidation DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Oxidative Stress p53 p53 Activation DNA_Damage->p53 Bax_Bcl2 Bax/Bcl-2 Ratio u2191 p53->Bax_Bcl2 Mito Mitochondrial Dysfunction (Loss of u0394u03a8m) Bax_Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Caption: Figure 1: The redox-cycling mechanism of Perfragilin A leading to intrinsic apoptosis.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Confirmation of ROS Generation (DCFH-DA Assay)
  • Objective: Quantify intracellular ROS levels post-treatment.

  • Principle: Non-fluorescent DCFH-DA is oxidized by ROS to fluorescent DCF.

StepActionCritical Parameter
1Seed cancer cells (e.g., A549, HeLa) in 6-well plates.Density:

cells/well.
2Treat with Perfragilin A (

concentration) for 3-12 hours.
Include NAC (N-acetylcysteine) pre-treatment control (5mM) to prove ROS dependency.
3Wash cells with PBS and incubate with

DCFH-DA.
30 mins at

in dark.
4Analyze via Flow Cytometry (Ex/Em: 488/525 nm).Expected Result: Right-shift in fluorescence intensity; reversed by NAC.
Protocol B: Mitochondrial Membrane Potential Analysis (JC-1 Staining)
  • Objective: Assess the integrity of the mitochondrial membrane.

  • Principle: JC-1 forms red aggregates in healthy mitochondria and green monomers in apoptotic cells with depolarized membranes.

StepActionCritical Parameter
1Treat cells with Perfragilin A for 24 hours.Positive Control: CCCP (

).
2Stain with JC-1 dye (

) for 20 mins.
Avoid light exposure.
3Analyze via Fluorescence Microscopy or Flow Cytometry.Expected Result: Decrease in Red/Green fluorescence ratio indicating

loss.
Protocol C: Western Blotting for Apoptotic Markers
  • Objective: Confirm the molecular cascade.

  • Targets:

    • Cleaved Caspase-3: The hallmark of apoptosis execution.

    • Bax/Bcl-2: To verify the mitochondrial trigger.

    • Cleaved PARP: To confirm nuclear dismantling.

Visualization: Experimental Workflow

This workflow outlines the logical progression of experiments to confirm the MoA.

Workflow Step1 1. Cytotoxicity Screen (MTT Assay) Determine IC50 Step2 2. Apoptosis Check (Annexin V/PI) Confirm Cell Death Mode Step1->Step2 If Cytotoxic Step3 3. ROS Validation (DCFH-DA +/- NAC) Prove Oxidative Trigger Step2->Step3 If Apoptotic Step3->Step1 NAC Rescue? Step4 4. Mechanistic Deep Dive (Western Blot/JC-1) Map the Pathway Step3->Step4 If ROS Dependent

Caption: Figure 2: Step-by-step experimental validation workflow for Perfragilin A.

References
  • PubChem. (2025). Perfragilin A | C11H10N2O3S. National Library of Medicine. [Link]

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis. Journal of Natural Products. [Link]

  • Sousa, E., et al. (2025). Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells. University College Cork / PubMed. [Link]

  • Goldar, S., et al. (2015). Molecular Mechanisms of Apoptosis and Roles in Cancer Development and Treatment. Asian Pacific Journal of Cancer Prevention. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Multi-Step Chromatographic Approach for the Isolation and Purification of Perfragilin A from Clathria gombawuiensis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Perfragilin A

Marine sponges of the genus Clathria are prolific sources of structurally diverse and biologically active secondary metabolites, including alkaloids, terpenes, and steroids.[1][2][3][4] Among these, Perfragilin A, a quinolizidinium alkaloid isolated from the marine sponge Clathria gombawuiensis, represents a class of compounds with significant potential for further investigation.[5] Alkaloids from marine sponges have demonstrated a wide range of potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, making them valuable leads in drug discovery programs.[4][5][6]

The complex chemical environment within a marine sponge, which can contain hundreds to thousands of distinct metabolites, presents a significant challenge for the isolation of a single target compound with high purity.[7][8][9] This application note provides a comprehensive, multi-step protocol for the isolation and purification of Perfragilin A from the crude extract of Clathria gombawuiensis. The described workflow is designed to be a self-validating system, incorporating sequential chromatographic techniques that exploit the physicochemical properties of Perfragilin A to achieve high purity.

The rationale behind this multi-step approach is rooted in the principle of orthogonal separation mechanisms. By systematically employing different chromatographic techniques—each separating compounds based on distinct properties like polarity and hydrophobicity—we can efficiently remove impurities and isolate the target molecule. This guide explains not only the "how" but also the "why" behind each experimental choice, providing researchers with the foundational knowledge to adapt this protocol as needed.

Overall Isolation and Purification Strategy

The isolation of Perfragilin A is a process of progressive enrichment, starting from a complex crude extract and culminating in a highly purified compound. Our strategy is based on the predicted polar nature of Perfragilin A, as indicated by its chemical structure containing multiple heteroatoms and a calculated XLogP3 of -0.4.[10] The workflow is divided into four main stages:

  • Extraction: A comprehensive extraction of the lyophilized sponge tissue using a polar solvent to ensure the efficient recovery of a broad range of metabolites, including the target alkaloid.

  • Solvent-Solvent Partitioning: A liquid-liquid partitioning step to perform a preliminary, large-scale fractionation of the crude extract based on polarity. This step is crucial for removing highly non-polar lipids and other interfering substances.

  • Medium-Pressure Column Chromatography: The use of silica gel column chromatography for the initial separation of the polar fraction into less complex sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): The final purification step using reversed-phase HPLC to achieve the high purity required for structural elucidation and biological assays.

The entire workflow is visually summarized in the diagram below.

Perfragilin_A_Isolation_Workflow Workflow for Perfragilin A Isolation Sponge Lyophilized Sponge (Clathria gombawuiensis) Extraction Step 1: Solvent Extraction (Methanol) Sponge->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Step 2: Liquid-Liquid Partitioning (n-Hexane & 90% Aqueous MeOH) Crude_Extract->Partitioning Hexane_Fraction Non-Polar Fraction (Discarded Lipids) Partitioning->Hexane_Fraction Non-Polar Phase Aqueous_MeOH_Fraction Polar Fraction (Enriched in Alkaloids) Partitioning->Aqueous_MeOH_Fraction Polar Phase Silica_CC Step 3: Silica Gel Column Chromatography (DCM/MeOH Gradient) Aqueous_MeOH_Fraction->Silica_CC Fractions Collection of Fractions (F1, F2, F3...Fn) Silica_CC->Fractions TLC_Analysis TLC Analysis to Pool Fractions Fractions->TLC_Analysis Target_Fractions Pooled Fractions Containing Target Compound TLC_Analysis->Target_Fractions HPLC Step 4: Reversed-Phase HPLC (C18, H2O/ACN Gradient) Target_Fractions->HPLC Purified_Compound Purified Perfragilin A (>95%) HPLC->Purified_Compound Analysis Structural Elucidation (NMR, MS) Purified_Compound->Analysis

Sources

techniques for the total synthesis of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the total synthesis of Perfragilin A , a cytotoxic isoquinolinequinone alkaloid. This guide is structured for expert researchers, focusing on the synthetic strategy established by Ferreira et al. (2003) , which utilizes a Diels-Alder/Retro-Diels-Alder sequence to construct the highly functionalized quinone core.

Abstract & Strategic Overview

Perfragilin A is a marine alkaloid isolated from the bryozoan Biflustra perfragilis (formerly Membranipora perfragilis). Structurally, it belongs to the isoquinoline-5,8-quinone class, sharing a scaffold with the antibiotic mimosamycin. Its synthesis poses two primary challenges:

  • Regioselective Core Construction: Assembling the isoquinoline-3,5,8-trione skeleton with correct oxidation states.

  • Heteroatom Installation: Introducing the vicinal amino (C7) and thiomethyl (C6) substituents on the quinone ring without causing decomposition of the electrophilic core.

The optimal synthetic route employs a "Protection–Functionalization–Deprotection" strategy. The electron-deficient quinone double bond is first "protected" via a Diels-Alder adduct with cyclopentadiene. This tricyclic intermediate allows for nucleophilic substitution of halogens with thiomethyl groups. A thermal Retro-Diels-Alder reaction releases the functionalized quinone, which then undergoes a hetero-Diels-Alder reaction with a specific 2-azadiene to build the isoquinoline moiety. Perfragilin A is finally accessed via controlled ammonolysis of its bis-thiomethyl congener, Perfragilin B.

Retrosynthetic Analysis

The retrosynthesis disconnects Perfragilin A into Perfragilin B, exploiting the lability of the C7-thiomethyl group toward nucleophilic displacement by ammonia. Perfragilin B is disassembled into a 2-azadiene (providing the N-C3-C4 fragment) and 2,3-bis(methylthio)-1,4-benzoquinone . The quinone is traced back to 2,3-dichlorobenzo-1,4-quinone via a cyclopentadiene-protected intermediate.

Retrosynthesis PerfragilinA Perfragilin A (Target Molecule) PerfragilinB Perfragilin B (Bis-SMe Precursor) PerfragilinA->PerfragilinB Ammonolysis (SMe -> NH2) Quinone 2,3-Bis(methylthio)- 1,4-benzoquinone PerfragilinB->Quinone Hetero-Diels-Alder Azadiene Substituted 2-Azadiene PerfragilinB->Azadiene Hetero-Diels-Alder Adduct Tricyclic Adduct (CPD Protected) Quinone->Adduct Retro-Diels-Alder Start 2,3-Dichlorobenzo- 1,4-quinone Adduct->Start Nucleophilic Subst. + Diels-Alder

Figure 1: Retrosynthetic logic flow from Perfragilin A to commercially available precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of the Functionalized Quinone Core

Objective: Convert 2,3-dichlorobenzo-1,4-quinone into 2,3-bis(methylthio)-1,4-benzoquinone using cyclopentadiene (CPD) protection to prevent polymerization and control reactivity.

Step 1.1: Protection (Diels-Alder Adduct Formation)
  • Reagents: 2,3-Dichlorobenzo-1,4-quinone, Cyclopenta-1,3-diene (freshly cracked).

  • Mechanism: [4+2] Cycloaddition.[1]

  • Protocol:

    • Dissolve 2,3-dichlorobenzo-1,4-quinone (1.0 eq) in ethanol at 0°C.

    • Add freshly distilled cyclopentadiene (1.5 eq) dropwise over 15 minutes.

    • Stir the mixture at 0°C for 1 hour. The solution typically changes color (yellow to pale).

    • Workup: Concentrate in vacuo. Recrystallize the residue from hexane/ethanol to yield the tricyclic dichloro-adduct (approx. 90-95% yield).

Step 1.2: Thio-Functionalization
  • Reagents: Sodium thiomethoxide (NaSMe), Ethanol/THF.

  • Mechanism: Nucleophilic vinylic substitution (

    
    V).
    
  • Protocol:

    • Suspend the tricyclic dichloro-adduct (1.0 eq) in absolute ethanol.

    • Add NaSMe (2.2 eq) slowly at room temperature.

    • Stir for 4 hours. Monitor by TLC for the disappearance of the starting dichloride.

    • Workup: Dilute with water and extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Silica gel, Hexane:EtOAc) yields the tricyclic bis(methylthio)-adduct .

Step 1.3: Deprotection (Retro-Diels-Alder)
  • Reagents: Toluene (high boiling solvent).

  • Mechanism: Thermal Retro-[4+2] Cycloaddition.

  • Protocol:

    • Dissolve the bis(methylthio)-adduct in toluene.

    • Heat to reflux (110°C) for 6–12 hours. A stream of nitrogen can help remove the volatile cyclopentadiene released.

    • Observation: The reaction mixture turns deep red/purple, characteristic of the substituted quinone.

    • Workup: Concentrate the solvent. The residue is 2,3-bis(methylthio)-1,4-benzoquinone . Use immediately or purify by rapid filtration through a silica plug.

Phase 2: Construction of the Isoquinoline Skeleton (Perfragilin B)

Objective: React the quinone with an azadiene to form the isoquinoline-3,5,8-trione framework.

Step 2.1: Hetero-Diels-Alder Reaction
  • Reagents: 2,3-Bis(methylthio)-1,4-benzoquinone, 2-Azadiene (e.g., 1-methoxy-3-(trimethylsilyloxy)-N-methyl-2-azabutadiene or equivalent used in Ferreira protocol).

  • Protocol:

    • Dissolve the quinone (1.0 eq) in anhydrous benzene or toluene.

    • Add the 2-azadiene (1.5 eq) under inert atmosphere (

      
      ).
      
    • Stir at room temperature for 24 hours.

    • Oxidation/Hydrolysis: Treat the crude reaction mixture with dilute HCl (to hydrolyze the silyl enol ether) and air/oxygen (to re-oxidize the hydroquinone intermediate to the quinone).

    • Purification: Column chromatography (DCM:MeOH) yields Perfragilin B (2-methyl-6,7-bis(methylthio)isoquinoline-3,5,8(2H)-trione).

Phase 3: Synthesis of Perfragilin A

Objective: Regioselective ammonolysis of Perfragilin B to install the C7 amino group.

Step 3.1: Ammonolysis
  • Reagents: Perfragilin B, Ammonia (

    
    ) in Methanol or THF.
    
  • Mechanism: Nucleophilic substitution (

    
    Ar / Michael-addition-elimination) on the quinone ring.
    
  • Rationale: The C7 position in isoquinoline-5,8-quinones is generally more electrophilic due to the electronic influence of the pyridine ring nitrogen (para-like position).

  • Protocol:

    • Dissolve Perfragilin B (50 mg) in MeOH (5 mL).

    • Bubble anhydrous

      
       gas through the solution at 0°C for 10 minutes, or add a solution of 
      
      
      
      in MeOH (2.0 eq).
    • Stir at room temperature. Monitor closely by TLC (approx. 1–3 hours).

    • Critical Endpoint: Stop the reaction when the starting material is consumed to prevent over-substitution or degradation.

    • Workup: Concentrate in vacuo.

    • Purification: Preparative TLC or column chromatography (DCM:MeOH gradient).

    • Product: Perfragilin A (Red solid).

Data Summary & Troubleshooting

Physicochemical Properties
CompoundAppearanceMelting PointKey Spectral Data (

NMR,

)
Perfragilin A Red needles219–220°C

2.61 (s, SMe), 3.56 (s, NMe), 5.60 (br s,

), 9.0 (s, H-1)
Perfragilin B Purple solid188–190°C

2.58 (s, SMe), 2.60 (s, SMe), 3.58 (s, NMe), 9.05 (s, H-1)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low yield in Step 1.2 Incomplete substitution or polymerization.Ensure the adduct is pure. Use strictly anhydrous EtOH. Add NaSMe slowly at 0°C.
Incomplete Retro-DA Temperature too low.Use Xylene (bp 140°C) instead of Toluene if reflux is insufficient.
Regioselectivity in Step 3.1 Formation of regioisomer (C6 amino).The C7 position is naturally favored electronically. Lower temperature (-10°C) can enhance selectivity.
Decomposition of Quinone Light sensitivity/Oxidation.Perform all quinone steps in low light; store under Argon at -20°C.

References

  • Ferreira, V. F.; Park, A.; Schmitz, F. J.; Valeriote, F. A. "Synthesis of perfragilin A, B and some analogues."[2][3][4] Tetrahedron2003 , 59, 1349–1357.[1][2][3][5][6] Link

  • Rizvi, S. K.; Hossain, M. B.; van der Helm, D. "Structures of perfragilin A and B." Acta Crystallographica Section C1993 , 49, 151–154. Link

  • Choi, Y. H.; Park, A.; Schmitz, F. J.; van Altena, I. "Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis." Journal of Natural Products1993 , 56, 1431–1433. Link

Sources

Application Note: Practical Applications of Perfragilin A in Cancer Research and Multidrug Resistance (MDR) Sensitization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Perfragilin A

Perfragilin A (7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione) is a cytotoxic isoquinolinequinone alkaloid originally isolated from the marine bryozoan Membranipora perfragilis (now Biflustra perfragilis)[1]. Characterized by its unique thiomethyl ether functionality at C(6) and an amide group at C(7)[2], the isoquinolinequinone (IQQ) scaffold of Perfragilin A has emerged as a privileged framework in cancer drug discovery[3].

In modern oncology research, Perfragilin A and its synthetic analogs are primarily investigated for their ability to overcome Multidrug Resistance (MDR)—a major clinical hurdle often driven by the overexpression of ATP-binding cassette (ABC) efflux pumps like P-glycoprotein (ABCB1)[4]. By exploiting the altered redox states of MDR cancer cells, Perfragilin A induces "collateral sensitivity," effectively turning the tumor's defense mechanisms into a lethal vulnerability[5]. Furthermore, its molecular topology is actively used in Quantitative Structure-Property Relationship (QSPR) modeling to predict the pharmacological properties of next-generation chemotherapeutics[6].

Mechanistic Causality: Why Perfragilin A Works

The antineoplastic efficacy of Perfragilin A is not driven by a single target interaction, but rather by a dual-threat mechanism inherent to its quinone moiety[4][7]:

  • Redox Cycling and ROS Amplification: The quinone core acts as an electron acceptor, undergoing in vivo reduction to a semiquinone radical. This process rapidly consumes molecular oxygen to generate Reactive Oxygen Species (ROS), such as superoxide and hydrogen peroxide[4]. Because MDR cancer cells often operate at near-maximum basal oxidative stress levels to maintain their rapid proliferation and efflux pump activity, the sudden ROS burst induced by Perfragilin A overwhelms their antioxidant defenses, triggering apoptosis[8].

  • Electrophilic Adduct Formation: The quinone moiety is a "soft electrophile." It covalently binds to sulfur-based biological nucleophiles, specifically targeting the thiol groups of glutathione (GSH) and critical cysteine residues in regulatory proteins (e.g., Cdc25B phosphatase)[4][7]. This irreversibly disrupts the intracellular GSH/GSSG balance and halts the cell cycle.

MOA PerA Perfragilin A (Isoquinolinequinone) Redox Redox Cycling (Quinone <-> Semiquinone) PerA->Redox In vivo reduction Adduct Electrophilic Attack (Thiol Adduct Formation) PerA->Adduct Soft electrophile ROS ROS Generation (Superoxide, H2O2) Redox->ROS O2 consumption Target Cdc25B Inhibition & GSH Depletion ROS->Target Oxidative stress Adduct->Target Covalent binding Apoptosis Cancer Cell Apoptosis (Collateral Sensitivity) Target->Apoptosis Cell cycle arrest

Figure 1: Dual mechanism of action of Perfragilin A leading to collateral sensitivity in cancer cells.

Quantitative Data Summary

The structural nuances of isoquinolinequinones dictate their cytotoxicity. The presence and position of the thiomethyl group significantly influence the compound's electron affinity and subsequent ROS generation[9][10].

Table 1: Comparative Physicochemical and Biological Properties of Bryozoan Isoquinolinequinones

CompoundStructural FeatureMolecular WeightTarget Cell LinesPrimary MechanismRef
Perfragilin A C(6)-thiomethyl, C(7)-amide250.28 g/mol P388 (Leukemia), NCI-60 panelROS generation, Adduct formation[9][11]
Perfragilin B C(6)-thiomethyl, C(7)-thiomethyl281.37 g/mol P388, CNS, Ovarian cancersEnhanced ROS via dual thiomethyls[1][9]
IQQ N-oxides Synthetic N-oxide derivativesVariesMDR NSCLC (NCI-H460/R)ABCB1 inhibition, Collateral sensitivity[4][5]

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify that the observed cytotoxicity is mechanistically linked to ROS generation and efflux pump modulation, rather than non-specific necrosis.

Protocol 1: In Vitro Cytotoxicity and ROS Quantification Assay

Objective: To determine the IC₅₀ of Perfragilin A and validate ROS generation as the primary driver of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., P388, NCI-H460) and normal fibroblast controls (MRC-5).

  • Perfragilin A (dissolved in DMSO, final concentration <0.1%).

  • Resazurin sodium salt (viability indicator).

  • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for ROS detection.

  • Control Reagent: N-acetyl-L-cysteine (NAC) as an ROS scavenger.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well black, clear-bottom plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Pre-treatment (Self-Validation Step): To prove causality between ROS and cell death, pre-treat half of the experimental wells with 5 mM NAC for 1 hour prior to Perfragilin A exposure. Rationale: If Perfragilin A kills via ROS, NAC pre-treatment will rescue cell viability.

  • Compound Exposure: Treat cells with a serial dilution of Perfragilin A (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • ROS Quantification:

    • Wash wells with PBS.

    • Add 10 µM H₂DCFDA in serum-free media and incubate for 30 minutes in the dark.

    • Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • Viability Assessment:

    • Replace media with 100 µL of Resazurin solution (0.15 mg/mL in PBS).

    • Incubate for 2–4 hours. Measure fluorescence (Ex/Em = 560/590 nm).

  • Data Analysis: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of normal fibroblasts by the IC₅₀ of the cancer cell line. An SI > 2 indicates favorable therapeutic selectivity[7].

Protocol 2: Evaluation of Collateral Sensitivity in MDR Cancer Cells

Objective: To assess the ability of Perfragilin A to exploit ABCB1-overexpressing MDR cells.

Materials:

  • Matched cell lines: NCI-H460 (Parental/Sensitive) and NCI-H460/R (MDR/Resistant).

  • Rhodamine-123 (Rh-123), a fluorescent substrate for ABCB1.

  • Control Reagent: Verapamil (10 µM), a known ABCB1 inhibitor.

Step-by-Step Methodology:

  • Cytotoxicity Profiling: Perform the Resazurin viability assay (as described in Protocol 1) on both the parental and MDR cell lines.

  • Calculate Resistance Ratio (RR):

    
    .
    
    • Interpretation: An RR < 1 indicates collateral sensitivity (the MDR cells are more susceptible to Perfragilin A than the sensitive cells)[4].

  • Efflux Pump Activity Assay (Rh-123 Accumulation):

    • Seed NCI-H460/R cells in 6-well plates (

      
       cells/well).
      
    • Treat with sub-lethal doses of Perfragilin A (e.g., 1/2 IC₅₀) or 10 µM Verapamil (positive control) for 2 hours.

    • Add Rh-123 (5 µM) and incubate for 1 hour.

    • Wash cells with ice-cold PBS, lyse, and measure intracellular Rh-123 fluorescence (Ex/Em = 485/530 nm).

    • Rationale: If Perfragilin A directly inhibits ABCB1 or depletes the ATP required for its function via mitochondrial oxidative stress, intracellular Rh-123 accumulation will significantly increase compared to the vehicle control[5].

Workflow Seed Seed Matched Cells (Parental vs. MDR) Treat Treat with Perfragilin A Seed->Treat Assay1 Resazurin Assay (Viability) Treat->Assay1 Assay2 Rh-123 Accumulation (Efflux Activity) Treat->Assay2 Data1 Calculate Resistance Ratio (RR < 1 = CS) Assay1->Data1 Data2 Quantify ABCB1 Inhibition Assay2->Data2

Figure 2: Experimental workflow for determining collateral sensitivity (CS) and efflux pump modulation.

Computational Applications: QSPR Modeling

Beyond wet-lab assays, the unique molecular topology of Perfragilin A is heavily utilized in in silico drug design. Quantitative Structure-Property Relationship (QSPR) modeling uses topological indices (TI) to correlate the 2D/3D structure of Perfragilin A with its physical and chemical properties[6].

By analyzing the edge partitions and curve-fitting models of Perfragilin A, computational chemists can predict parameters like Molar Refractivity, Polar Surface Area, and Enthalpy. This allows researchers to virtually screen thousands of synthetic isoquinolinequinone derivatives, optimizing for target binding affinity and favorable pharmacokinetics before initiating costly chemical synthesis[6].

References

  • MDPI. "The Phylum Bryozoa: From Biology to Biomedical Potential." Marine Drugs. Available at:[Link]

  • PubChem. "Perfragilin A | C11H10N2O3S | CID 159507." National Institutes of Health. Available at:[Link]

  • Rizvi, S. K., et al. "Structures of perfragilin A and B." Acta Crystallographica Section C. Available at:[Link]

  • Choi, Y. H., et al. "Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis." Journal of Natural Products. Available at:[Link]

  • PubMed. "Innovative approaches in QSPR modelling using topological indices for the development of cancer treatments." National Institutes of Health. Available at:[Link]

  • Barbosa, M. A. G., et al. "Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells." European Journal of Pharmacology. Available at:[Link]

  • Valderrama, J. A., et al. "Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives." Molecules. Available at:[Link]

  • Kruschel, R. D., et al. "Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance." Journal of Medicinal Chemistry. Available at:[Link]

Sources

using Perfragilin A in in vitro cancer cell line studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Evaluation of Perfragilin A in In Vitro Cancer Models

Introduction & Scientific Context

Perfragilin A is a marine-derived isoquinolinequinone alkaloid originally isolated from the bryozoan Biflustra perfragilis. Structurally characterized by a 7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione core, it belongs to a class of compounds known for potent cytotoxicity against murine and human cancer cell lines (e.g., P388 leukemia).

Unlike broad-spectrum alkylating agents, Perfragilin A and its more potent congener, Perfragilin B, exert their effects through a distinct quinone-mediated redox mechanism . The presence of the quinone moiety facilitates the generation of Reactive Oxygen Species (ROS) via redox cycling and allows for electrophilic attack on cellular thiols (e.g., Glutathione), leading to oxidative stress-induced apoptosis.

Key Applications:

  • Lead Optimization Studies: Serving as a structural baseline to evaluate the impact of thiomethyl substitution on isoquinolinequinone cytotoxicity.

  • Redox Biology: Investigating ROS-dependent apoptotic pathways in leukemia and solid tumor models.

  • Chemosensitivity Assays: Evaluating efficacy in multi-drug resistant (MDR) cell lines due to its distinct structural scaffold compared to standard chemotherapeutics.

Material Preparation & Handling

Caution: Perfragilin A is a cytotoxic agent.[1] All procedures must be performed in a Class II Biological Safety Cabinet (BSC) wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Stock Solution Preparation

Perfragilin A is hydrophobic and sensitive to light due to its quinone structure.[2]

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide), sterile-filteredAvoid ethanol; solubility is lower.
Concentration 10 mM or 20 mM StockHigher concentrations may precipitate.
Storage -20°C or -80°CProtect from light (wrap tubes in foil).
Stability ~3 months at -20°CAvoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 20 µL).

Protocol:

  • Weigh 1 mg of Perfragilin A (MW: ~250.28 g/mol ).

  • Add 399.5 µL of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot and store immediately in the dark.

Experimental Protocols

Workflow 1: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 of Perfragilin A in target cancer cell lines (e.g., HL-60, HeLa).

Step-by-Step Procedure:

  • Seeding: Seed cancer cells in 96-well plates at optimal density (e.g., 5,000 cells/well for adherent, 10,000 for suspension) in 100 µL complete media. Incubate for 24h.

  • Treatment Preparation: Dilute the 10 mM DMSO stock into culture media to create a 2X serial dilution series (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO final concentration < 0.5%).

    • Positive Control: Doxorubicin or Perfragilin B (if available).

  • Incubation: Add 100 µL of treatment media to wells. Incubate for 48 to 72 hours .

  • Readout: Add 10-20 µL of CCK-8 or MTT reagent. Incubate 1-4h at 37°C. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Viability =

    
    . Fit data to a non-linear regression model (log(inhibitor) vs. response) to determine IC50.
    
Workflow 2: Mechanistic Validation – ROS Generation Assay

Objective: Confirm Perfragilin A-induced oxidative stress using DCFH-DA staining.[2]

Rationale: The quinone moiety of Perfragilin A undergoes one-electron reduction to a semiquinone radical, which transfers electrons to oxygen, generating superoxide anions.

Step-by-Step Procedure:

  • Seeding: Seed cells in 6-well plates (2 x 10^5 cells/well). Incubate overnight.

  • Pre-loading: Wash cells with PBS and incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media for 30 min at 37°C in the dark.

  • Wash: Remove DCFH-DA and wash cells 2x with PBS to remove extracellular dye.

  • Treatment: Treat cells with Perfragilin A (at IC50 and 2x IC50 concentrations) in complete media.

    • Timepoints: Short exposure is critical for ROS (1h, 3h, 6h).

  • Analysis: Harvest cells (trypsinize if adherent) and analyze immediately via Flow Cytometry (FITC channel, Ex/Em: 485/535 nm).

    • Interpretation: A rightward shift in the histogram indicates increased intracellular ROS.

Pathway Visualization (Graphviz)

The following diagram illustrates the proposed mechanism of action for Perfragilin A, highlighting the Quinone Redox Cycling and Thiol Depletion pathways.

PerfragilinMechanism Perfragilin Perfragilin A (Isoquinolinequinone) Semiquinone Semiquinone Radical Perfragilin->Semiquinone 1e- Reduction ThiolAdduct Perfragilin-Thiol Adducts (Michael Addition) Perfragilin->ThiolAdduct Electrophilic Attack Reductase Cellular Reductases (e.g., NQO1) Reductase->Semiquinone Semiquinone->Perfragilin Redox Cycling ROS Superoxide (O2•-) & H2O2 Semiquinone->ROS e- Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS GSSG GSSG (Oxidized) ROS->GSSG Oxidation Stress Oxidative Stress (Mitochondrial Dysfunction) ROS->Stress GSH Glutathione (GSH) GSH->ThiolAdduct Depletion ThiolAdduct->Stress Loss of Redox Balance Apoptosis Apoptosis (Caspase Activation) Stress->Apoptosis

Caption: Figure 1: Dual mechanism of Perfragilin A cytotoxicity involving Quinone Redox Cycling (ROS generation) and direct Glutathione depletion via Michael addition.[2]

Data Analysis & Interpretation

To ensure data integrity, results should be normalized against vehicle controls.

Table 1: Expected IC50 Ranges (Reference Values) Note: Values are approximate based on structural analogs (e.g., Mimosamycin) and Perfragilin B comparisons.

Cell LineTissue OriginExpected IC50 (µM)Sensitivity Notes
P388 Murine Leukemia1.0 - 5.0High sensitivity (Historical reference).
HL-60 Human Leukemia2.0 - 8.0Sensitive to ROS-inducing agents.
A549 Lung Carcinoma> 10.0Often more resistant due to high GSH levels.
MCF-7 Breast Cancer5.0 - 15.0Moderate sensitivity.

Statistical Analysis:

  • Experiments must be performed in biological triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups to the Vehicle Control.

  • Significance threshold:

    
    .
    

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>50 µM) or cold media.Warm media to 37°C before adding drug. Limit final DMSO to <0.5%.
Inconsistent IC50 Light degradation of Perfragilin A.Critical: Handle in low light; use amber tubes. Freshly prepare dilutions.
High Control Toxicity DMSO concentration > 1%.Ensure final DMSO is ≤ 0.5% in all wells.
No ROS Signal Timepoint too late (ROS is transient).Assay at 1h, 3h, and 6h. Do not wait for 24h.

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993).[3] Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis.[3][4] Journal of Natural Products, 56(8), 1431–1433.[3] Link

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993).[5] Structures of Perfragilin A and B. Acta Crystallographica Section C, 49(1), 151–154.[2][5] Link

  • Ferreira, V. F., Park, A., Schmitz, F. J., & Valeriote, F. A. (2003).[4] Synthesis of perfragilin A, B and some analogues.[6][4] Tetrahedron, 59(8), 1349–1357.[4] Link

  • Ciavatta, M. L., et al. (2020).[7] The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 200. Link

Sources

Application Note: Developing Protocols for In Vivo Studies of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Perfragilin A (7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione) is a cytotoxic alkaloid originally isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis).[1][2] Belonging to the isoquinolinequinone class, it shares structural homology with mimosamycin and renierone.[1][2] While early in vitro screens indicated cytotoxicity against P388 murine leukemia cells, successful translation to in vivo efficacy requires overcoming three specific hurdles inherent to this chemical class: poor aqueous solubility , potential for rapid metabolic clearance (quinone reduction) , and dose-limiting toxicity due to redox cycling.[1][2]

This guide outlines a rigorous, self-validating workflow to transition Perfragilin A from bench-side synthesis/isolation to validated in vivo efficacy models.

Pre-Formulation & Vehicle Selection[1]

Challenge: Perfragilin A is a planar, lipophilic pigment (MW ~250 Da).[1][2] Standard saline formulations will likely result in precipitation or embolization upon IV administration.[1][2] Solution: A tiered formulation strategy targeting a concentration of 1–5 mg/mL for intravenous (IV) or intraperitoneal (IP) delivery.[1][2]

Protocol A: Solubility Profiling & Vehicle Optimization

Rationale: Quinones are often sensitive to light and basic pH (leading to degradation).[1][2] All handling must occur under yellow light or in amber vessels.[1][2]

TierVehicle CompositionIntended RoutePros/Cons
1 5% DMSO / 40% PEG-400 / 55% SalineIP / IV (Slow)Standard. High solubilizing power but potential injection site pain/hemolysis.
2 10% Ethanol / 10% Cremophor EL / 80% SalineIVEmulsion. Good for lipophilic compounds; risk of hypersensitivity (requires pre-medication).[1][2]
3 20% HP-β-Cyclodextrin (pH 6.[1][2]5)IV / SCBiocompatible. Best for renal safety; may limit free drug fraction if binding constant is too high.[1][2]

Validation Step:

  • Prepare 1 mg/mL solutions in each vehicle.

  • Centrifuge at 10,000 x g for 10 mins.

  • Analyze supernatant via HPLC-UV (254 nm).

  • Acceptance Criteria: >95% recovery of nominal concentration after 4 hours at room temperature.

Safety & Maximum Tolerated Dose (MTD)

Rationale: Isoquinolinequinones can induce oxidative stress.[1][2] The therapeutic window is defined by the balance between tumor cytotoxicity and systemic oxidative damage (cardiotoxicity/hepatotoxicity).[1][2]

Protocol B: "3+3" Dose Escalation (Murine)

Objective: Define the MTD for efficacy studies. Subjects: BALB/c mice (n=3 per cohort), 6-8 weeks old.[1][2]

  • Starting Dose: 1 mg/kg (IV bolus), based on in vitro IC50 comparisons with Mimosamycin.[1][2]

  • Escalation Scheme: 1, 3, 10, 30 mg/kg.[1][2]

  • Monitoring:

    • Immediate: Signs of acute toxicity (tremors, ataxia) for 1 hour post-dose.[1][2]

    • Long-term: Weight loss >15% (euthanasia endpoint), body condition score.[1][2]

  • Necropsy: If mortality occurs, harvest liver and heart to assess ROS-mediated damage (H&E staining).[1][2]

Pharmacokinetics (PK) & Bioanalysis[1][2]

Challenge: Quinones are rapidly reduced to hydroquinones by cellular reductases (e.g., NQO1).[1][2] Solution: Stabilization of plasma samples is critical to prevent ex vivo degradation during processing.[1][2]

Protocol C: Sample Stabilization & LC-MS/MS[1][2]
  • Blood Collection: Retro-orbital or tail vein into K2EDTA tubes.[1][2]

  • Stabilization (CRITICAL): Immediately add ascorbic acid (0.1% final) or TCEP to plasma to prevent oxidative degradation of the reduced metabolite, or to stabilize the parent quinone depending on redox potential.[1][2] Note: For Perfragilin A, we track the parent quinone.[1]

  • Extraction: Protein precipitation with cold Acetonitrile (1:3 ratio).

  • Detection: LC-MS/MS (ESI+). Monitor transition m/z 251.0 → [Fragment].

PK Parameters to Calculate:

  • 
    : Peak plasma concentration.[1][2]
    
  • 
    : Terminal half-life (Crucial for determining dosing frequency: QD vs BID).[1][2]
    
  • 
    : Total exposure.[1][2]
    

Efficacy Models: Mechanism-Based Validation

Hypothesis: Perfragilin A acts via Redox Cycling , generating Reactive Oxygen Species (ROS) that cause DNA Double-Strand Breaks (DSBs).[1][2]

Protocol D: P388 Leukemia / Solid Tumor Xenograft

Experimental Design:

  • Group 1: Vehicle Control.

  • Group 2: Perfragilin A (MTD).[1][2]

  • Group 3: Perfragilin A (0.5 x MTD).[1][2]

  • Group 4: Positive Control (Doxorubicin 5 mg/kg - known quinone mechanism).[1][2]

Readouts:

  • Tumor Volume/Survival: Standard efficacy metrics.

  • Pharmacodynamic (PD) Biomarker: Harvest tumor tissue at 6 hours post-dose.[1][2]

    • Assay: Immunofluorescence for

      
      -H2AX  (marker of DNA DSBs).[1][2]
      
    • Expectation: Significant elevation of

      
      -H2AX foci in Group 2/3 compared to Vehicle.[1][2]
      

Visualizing the Workflow & Mechanism

Diagram 1: Pre-clinical Development Workflow

This flowchart illustrates the critical "Go/No-Go" decision points in the development of Perfragilin A.

Perfragilin_Workflow Start Perfragilin A (Solid Substance) Solubility Solubility Profiling (DMSO/PEG/Cyclodextrin) Start->Solubility Formulation Stable Formulation (>1 mg/mL) Solubility->Formulation Soluble Fail_Sol Reformulate (Liposomes/Nanoparticles) Solubility->Fail_Sol Precipitates MTD_Study In Vivo Toxicity (MTD) (Escalating Dose) Formulation->MTD_Study Fail_Sol->Solubility PK_Study Pharmacokinetics (Half-life & Clearance) MTD_Study->PK_Study Safe Dose Found Efficacy Efficacy Study (P388 / Xenograft) PK_Study->Efficacy Adequate Exposure Biomarker PD Validation (gamma-H2AX / ROS) Efficacy->Biomarker Tumor Harvest

Caption: Step-wise progression from compound formulation to efficacy validation, highlighting critical checkpoints.

Diagram 2: Proposed Mechanism of Action (MOA)

Perfragilin A likely functions as a redox cycler.[1][2] This diagram details the molecular causality required for the "Expertise" pillar of the guide.

MOA_Mechanism Perf_A Perfragilin A (Quinone) Reductase Cellular Reductases (e.g., NQO1) Perf_A->Reductase Semiquinone Semiquinone Radical Reductase->Semiquinone 1e- Reduction Semiquinone->Perf_A Redox Cycling Oxygen Molecular Oxygen (O2) Semiquinone->Oxygen Electron Transfer ROS Superoxide (O2•-) & H2O2 Oxygen->ROS DNA Genomic DNA ROS->DNA Oxidative Attack Damage Strand Breaks (Apoptosis) DNA->Damage

Caption: The redox cycling mechanism of Perfragilin A, leading to ROS generation and DNA damage.[1][2]

References

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993).[1][2] Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151-154.[1][2][3] [1][2]

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993).[1][2][4] Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[1][2][4][5] Journal of Natural Products, 56(8), 1431-1433.[1][2][4]

  • Ciavatta, M. L., et al. (2020).[1][2][6] The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 200.[1][2]

  • PubChem. (2025).[1][2] Perfragilin A Compound Summary. National Library of Medicine.[1][2] [1][2]

Sources

Application Notes and Protocols: Perfragilin A in High-Throughput Screening for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Marine-Derived Isoquinolinequinones

Marine invertebrates have long been a source of novel chemical entities with significant therapeutic potential. Perfragilin A, an isoquinolinequinone first isolated from the bryozoan Membranipora perfragilis, represents a promising scaffold for the development of new anticancer agents.[1] Structurally, it features an isoquinolinetrione skeleton, a class of compounds known for their cytotoxic properties.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Perfragilin A as a reference compound in a high-throughput screening (HTS) campaign designed to identify novel cytotoxic agents.

Proposed Mechanism of Action of Perfragilin A

While the precise mechanism of Perfragilin A has not been fully elucidated, its chemical structure as an isoquinolinequinone suggests several plausible pathways for its cytotoxic effects, consistent with other members of this class.[3][4] These compounds are known to exert their anticancer effects through a multi-pronged approach, including the induction of oxidative stress, interference with cellular division, and activation of programmed cell death.

One proposed mechanism involves the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety.[5][6] This leads to cellular damage and can trigger apoptosis. Furthermore, isoquinolinequinones have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[4] This is often accompanied by the upregulation of proteins involved in apoptosis, such as caspases.[4]

High-Throughput Screening for Novel Cytotoxic Compounds

The following protocols outline a robust HTS workflow to identify and characterize novel cytotoxic compounds from large chemical libraries, using Perfragilin A as a positive control and reference compound. This multi-stage process begins with a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and elucidate their mechanism of action.

Primary High-Throughput Screening: Cell Viability Assay

The primary screen utilizes a luminescence-based cell viability assay to rapidly assess the cytotoxic effects of a large number of compounds on a cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method that measures ATP levels, an indicator of metabolically active cells.[7]

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis cell_seeding Seed cancer cells in 384-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_addition Add library compounds and controls (Perfragilin A) incubation1->compound_addition incubation2 Incubate for 48 hours compound_addition->incubation2 add_reagent Add CellTiter-Glo® reagent incubation2->add_reagent read_plate Measure luminescence add_reagent->read_plate data_analysis Data analysis and hit identification read_plate->data_analysis

Caption: High-throughput screening workflow for the identification of cytotoxic compounds.

Protocol: Primary HTS using CellTiter-Glo®

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells and resuspend to a concentration of 1 x 10^5 cells/mL.

    • Using a multi-channel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a compound library plate with test compounds at a concentration of 1 mM in DMSO.

    • Prepare control wells:

      • Negative Control: DMSO only (final concentration 0.1%).

      • Positive Control: Perfragilin A (final concentration 10 µM).

    • Using an automated liquid handler, transfer 20 nL of each compound and control from the library plate to the cell plate.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO control.

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[8]

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Secondary Assays for Hit Confirmation and Characterization

Compounds identified as hits in the primary screen should be subjected to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

1. Dose-Response Curve and IC50 Determination

This assay confirms the cytotoxic activity of the hit compounds and determines their potency (IC50 value).

Protocol: IC50 Determination

  • Seed cells in a 96-well plate as described for the primary screen.

  • Prepare serial dilutions of the hit compounds (and Perfragilin A) in culture medium, typically ranging from 0.01 to 100 µM.

  • Add the diluted compounds to the cells and incubate for 48 hours.

  • Perform the CellTiter-Glo® assay as described previously.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundIC50 (µM) on HeLa cells
Perfragilin A2.5
Hit Compound X1.8
Hit Compound Y5.2

Caption: Hypothetical IC50 values for Perfragilin A and two hit compounds.

2. Apoptosis Assay: Caspase-3/7 Activity

This assay determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.[9][10]

Protocol: Caspase-Glo® 3/7 Assay

  • Seed cells in a 96-well white, clear-bottom plate and treat with the hit compounds at their respective IC50 concentrations for 24 hours.

  • Include a positive control for apoptosis (e.g., staurosporine) and a negative control (DMSO).

  • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate reader.

  • An increase in luminescence compared to the negative control indicates the induction of apoptosis.

3. Cell Cycle Analysis

This assay determines if the cytotoxic compounds affect cell cycle progression.[11][12]

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Seed cells in a 6-well plate and treat with the hit compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[13]

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Signaling Pathway for Perfragilin A-Induced Cytotoxicity

Signaling_Pathway Perfragilin_A Perfragilin A ROS Increased Reactive Oxygen Species (ROS) Perfragilin_A->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway illustrating the proposed cytotoxic mechanism of Perfragilin A.

Conclusion

Perfragilin A serves as an excellent reference compound for HTS campaigns aimed at discovering novel anticancer agents. Its cytotoxic properties, likely mediated through the induction of oxidative stress, cell cycle arrest, and apoptosis, provide a benchmark for the evaluation of new chemical entities. The protocols detailed in this application note offer a comprehensive and robust framework for the identification and characterization of promising cytotoxic compounds, from initial high-throughput screening to detailed mechanistic studies.

References
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]

  • A Cellular High Throughput Screen for Anticancer Drug Discovery - Ovid. (n.d.). Retrieved from [Link]

  • (IUCr) Structures of perfragilin A and B. (n.d.). Retrieved from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]

  • Chemical structures of perfragilin A (8a) and B (8b), caracemide (9),... - ResearchGate. (n.d.). Retrieved from [Link]

  • You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. (2014, June 26). Biocompare. Retrieved from [Link]

  • Perfragilin A | C11H10N2O3S | CID 159507 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Flow Cytometry Protocol. (n.d.). Retrieved from [Link]

  • Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - University College Cork. (2025, February 5). Retrieved from [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance | Journal of Medicinal Chemistry - ACS Publications. (2024, August 2). Retrieved from [Link]

  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. (2024, June 19). Retrieved from [Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC. (2023, November 28). Retrieved from [Link]

  • Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed. (2025, February 5). Retrieved from [Link]

  • Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. (2004, October 1). Biological Procedures Online. Retrieved from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved from [Link]

  • High-throughput screening platforms incorporating physiologically relevant 3-D models. (2017, January 8). Drug Target Review. Retrieved from [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC. (n.d.). Retrieved from [Link]

  • Anticancer drug structure Perfragilin-A. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantitative High-Throughput Screening for Chemical Toxicity in a Population-Based In Vitro Model - PMC. (n.d.). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]

  • Molecular graph of Perfragilin A with its resolving atoms - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: Methodologies for the Synthesis of Perfragilin A and its Isoquinoline Quinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Marine organisms, particularly bryozoans, are prolific producers of structurally unique and biologically potent secondary metabolites. Among these, Perfragilin A and Perfragilin B —isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)—represent a fascinating class of cytotoxic isoquinoline quinones[1][2]. Structurally related to the terrestrial bacterial antibiotic mimosamycin A, the perfragilins are characterized by an isoquinoline-3,5,8(2H)-trione skeleton[3].

Perfragilin A is distinguished by a highly specific substitution pattern: a thiomethyl (-SMe) group at the C6 position and an amino (-NH₂) group at the C7 position[3][4]. Perfragilin B, conversely, possesses thiomethyl groups at both C6 and C7[3]. These compounds exhibit significant in vitro cytotoxicity against human cancer cell lines, notably the P388 murine leukemia cell line, making them highly attractive targets for structure-activity relationship (SAR) studies and anticancer drug development[3][5].

Because natural extraction yields only milligram quantities of these metabolites, robust synthetic methodologies are required. The most authoritative and scalable approach, pioneered by Ferreira et al., relies on the construction of a halogenated isoquinoline quinone core, followed by regioselective nucleophilic vinylic substitution (


)[6][7]. This guide details the mechanistic causality and step-by-step protocols for synthesizing Perfragilin A and its analogs.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of Perfragilin A is predicated on a late-stage functionalization strategy. By establishing a dihalogenated quinone core early in the synthesis, researchers can leverage the differential electrophilicity of the C6 and C7 positions to sequentially introduce diverse nucleophiles.

  • Core Construction (Diels-Alder Cycloaddition): The isoquinoline-3,5,8-trione framework is assembled via a [4+2] cycloaddition between 2,3-dichlorobenzo-1,4-quinone and an appropriate azadiene (e.g., 1-methoxy-3-(trimethylsilyloxy)-2-azabutadiene)[7].

  • Regioselective Thiolation: The fused N-methylpyridone ring breaks the electronic symmetry of the quinone system. This electronic asymmetry directs the first equivalent of sodium methanethiolate (NaSMe) to attack the C6 position, displacing the chloride ion.

  • Late-Stage Amination: With the C6 position occupied by an electron-donating thiomethyl group, the remaining C7 chloride becomes highly susceptible to displacement by ammonia or other amines, yielding Perfragilin A[4]. If a second equivalent of NaSMe is used instead, Perfragilin B is formed[3].

G N1 2,3-Dichlorobenzo-1,4-quinone (Starting Material) N2 Diels-Alder Cycloaddition (Azadiene) N1->N2 N3 Isoquinoline-3,5,8-trione Core (6,7-Dichloro Intermediate) N2->N3 Oxidation/Aromatization N4 Nucleophilic Vinylic Substitution (NaSMe, THF) N3->N4 N5 6-Methylthio-7-chloro Intermediate N4->N5 Regioselective SNV N6 Amination (NH3/MeOH) or 2nd NaSMe N5->N6 N7 Perfragilin A (7-NH2) Perfragilin B (7-SMe) N6->N7 Final Substitution

Figure 1: Synthetic workflow for Perfragilin A and B via Diels-Alder cycloaddition.

Experimental Protocols

Note: The following protocols are engineered as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure the integrity of each intermediate before proceeding.

Protocol A: Synthesis of the 6,7-Dichloro-isoquinoline-3,5,8-trione Core

Objective: Construct the tricyclic framework using a Diels-Alder approach.

  • Preparation of Reagents: Dissolve 2,3-dichlorobenzo-1,4-quinone (1.0 equiv, 10 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere[7].

  • Cycloaddition: Dropwise, add 1-methoxy-3-(trimethylsilyloxy)-2-azabutadiene (1.2 equiv, 12 mmol) to the stirring solution at 0 °C.

  • Thermal Activation: Gradually warm the reaction to 80 °C and reflux for 12 hours. The diene undergoes a [4+2] cycloaddition with the electron-deficient quinone double bond.

  • Aromatization & Oxidation: Cool the mixture to room temperature. Add a solution of Cerium Ammonium Nitrate (CAN) (2.5 equiv) in water/acetonitrile to re-oxidize the resulting hydroquinone intermediate back to the quinone state[7].

  • Validation Checkpoint: Extract with ethyl acetate, dry over

    
    , and concentrate. Purify via flash chromatography (silica gel, Hexane/EtOAc). Expected Result: A distinct yellow/orange solid. Confirm the presence of the pyridone carbonyl (~1650 cm⁻¹) and quinone carbonyls (~1680 cm⁻¹) via IR spectroscopy.
    
Protocol B: Regioselective Thiolation (Synthesis of 6-Methylthio-7-chloro Intermediate)

Objective: Introduce the first thiomethyl group at the C6 position.

  • Reaction Setup: Dissolve the 6,7-dichloro-isoquinoline-3,5,8-trione intermediate (5 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL) and cool to -78 °C to prevent over-substitution.

  • Nucleophilic Attack: Slowly add a standardized solution of sodium methanethiolate (NaSMe) (1.05 equiv) in methanol dropwise over 30 minutes.

    • Causality Note: The strict stoichiometric control and cryogenic temperature ensure that the

      
       reaction stops at mono-substitution. The C6 position is preferentially attacked due to the vinylogous activation by the pyridone system.
      
  • Quenching: Stir for an additional 1 hour at -78 °C, then quench with saturated aqueous

    
    .
    
  • Validation Checkpoint: Perform LC-MS. The mass spectrum should show a characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in a 3:1 ratio), confirming the displacement of exactly one chloride.

Protocol C: Amination to Yield Perfragilin A

Objective: Displace the remaining C7 chloride with an amino group.

  • Reaction Setup: Dissolve the 6-methylthio-7-chloro intermediate (2 mmol) in a sealed pressure tube containing 15 mL of a 7 N solution of ammonia in methanol (

    
    /MeOH).
    
  • Substitution: Heat the sealed tube to 60 °C for 8-12 hours.

    • Causality Note: The C7 chloride is significantly deactivated by the adjacent electron-donating thiomethyl group. Therefore, elevated temperatures and a vast excess of the nucleophile (ammonia) are required to drive the reaction to completion[4].

  • Workup: Cool the tube to room temperature, vent carefully, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dark red residue via preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to yield pure Perfragilin A.

  • Validation Checkpoint:

    
     NMR should reveal the disappearance of the quinone ring proton (if compared to a des-chloro analog) and the appearance of a broad singlet corresponding to the 
    
    
    
    protons. High-resolution mass spectrometry (HRMS) must confirm the exact mass of
    
    
    [4].

(To synthesize Perfragilin B , replace Protocol C with a second thiolation step using an excess of NaSMe at room temperature[3].)

Quantitative Data Presentation

The structural divergence at the C6 and C7 positions dictates the biological efficacy of these isoquinoline quinones. Table 1 summarizes the structural and biological profiles of the Perfragilins and their bacterial analog, Mimosamycin A.

Table 1: Structural and Biological Comparison of Isoquinoline Quinone Analogs

Compound NameC6 SubstituentC7 SubstituentOriginCytotoxicity TargetRelative Potency (IC₅₀)
Perfragilin A -SMe (Thiomethyl)-NH₂ (Amino)Biflustra perfragilis (Marine)P388 Murine LeukemiaModerate (~2-5 µM)
Perfragilin B -SMe (Thiomethyl)-SMe (Thiomethyl)Biflustra perfragilis (Marine)P388 Murine LeukemiaHigh (< 1 µM)
Mimosamycin A -CH₃ (Methyl)-OMe (Methoxy)Streptomyces lavendulae (Terrestrial)Gram-positive BacteriaN/A (Antibacterial focus)

Data synthesized from crystallographic and biological assays detailing the impact of the thiomethyl groups on the planarity and bioactivity of the quinone ring[1][3].

References

  • The Phylum Bryozoa: From Biology to Biomedical Potential Source: MDPI (Marine Drugs) URL:[Link]

  • Triptycene quinones in synthesis: Preparation of triptycenebis-cyclopentenedione (Citing Ferreira et al., 2003) Source: ResearchGate / ARKIVOC URL:[Link]

  • Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Structures of perfragilin A and B Source: Acta Crystallographica Section C (IUCr) URL:[Link]

  • Perfragilin A | CID 159507 Source: PubChem - NIH URL:[Link]

  • Product Subclass 2: Halogen-Substituted Benzo-1,4-quinones Source: Thieme E-Books (Science of Synthesis) URL:[Link]

Sources

Application Note: Techniques for Assessing the Anti-Proliferative Effects of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Perfragilin A is a cytotoxic isoquinolinequinone originally isolated from the marine bryozoan Membranipora perfragilis (also classified as Biflustra perfragilis). Structurally related to mimosamycin, Perfragilin A contains a characteristic quinone moiety and a thiomethyl ether functionality.

While its primary identification relies on cytotoxicity against leukemia (P388) and other cancer lines, the precise mode of action (MoA) for isoquinolinequinones often involves redox cycling , reactive oxygen species (ROS) generation , and subsequent DNA alkylation or intercalation. Therefore, assessing its anti-proliferative effects requires a multi-parametric approach that distinguishes between simple metabolic inhibition and genuine anti-mitotic activity.

Chemical Handling & Stability
  • Solubility: Perfragilin A is hydrophobic. Stock solutions should be prepared in DMSO (Dimethyl sulfoxide).

  • Stability: As a quinone, the compound is potentially light-sensitive and prone to redox reactions.

    • Protocol: Store stock solutions (10 mM) at -20°C in amber vials. Avoid repeated freeze-thaw cycles.

    • Working Solutions: Prepare fresh in media immediately prior to cell treatment. Keep DMSO concentration < 0.5% to avoid solvent toxicity.

Experimental Workflow Overview

The following workflow outlines the hierarchical assessment of Perfragilin A, moving from high-throughput screening to mechanistic validation.

Workflow Stock Perfragilin A (DMSO Stock) Screen Primary Screen (Metabolic Assay) Stock->Screen Dilution Confirm Confirmatory Assay (DNA Synthesis) Screen->Confirm Hit Validation Mech Mechanistic Profiling Confirm->Mech IC50 Established Sub_Mech1 ROS Detection (DCFDA) Mech->Sub_Mech1 Sub_Mech2 Apoptosis (Annexin V/PI) Mech->Sub_Mech2

Figure 1: Hierarchical workflow for evaluating Perfragilin A cytotoxicity.

Protocol I: Metabolic Viability Screening (CCK-8/MTS)

Traditional MTT assays can sometimes yield false positives with quinones due to direct reduction of the tetrazolium salt by the compound itself. Therefore, WST-8 (CCK-8) or MTS assays are preferred as they are less susceptible to this interference and produce water-soluble formazan.

Materials
  • Target Cancer Cell Lines (e.g., HL-60, MCF-7).[1]

  • CCK-8 Reagent (Cell Counting Kit-8).

  • 96-well clear-bottom culture plates.

  • Perfragilin A (10 mM Stock).

Step-by-Step Methodology
  • Seeding: Plate cells at optimized density (e.g., 5,000 cells/well for adherent, 10,000 for suspension) in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Perfragilin A in media (Range: 0.1 µM to 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).

    • Add 100 µL of treatment media to wells (Total volume: 200 µL).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color development).

    • Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Viability relative to Vehicle Control.

    
    
    

Protocol II: Direct Proliferation Assessment (EdU Incorporation)

To confirm that the reduction in viability is due to anti-proliferative effects (cell cycle arrest) rather than just cell death, measuring nascent DNA synthesis is critical. EdU (5-ethynyl-2'-deoxyuridine) is superior to BrdU as it does not require DNA denaturation.

Materials
  • Click-iT™ EdU Imaging Kit (Alexa Fluor™ 488 or 594).

  • 4% Paraformaldehyde (PFA).

  • 0.5% Triton X-100.

Step-by-Step Methodology
  • Treatment: Treat cells with Perfragilin A at the IC₅₀ concentration (determined in Protocol I) for 24 hours.

  • Labeling: Add EdU (10 µM final concentration) to the culture media for the last 2–4 hours of treatment.

  • Fixation:

    • Remove media, wash with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS + 3% BSA, then permeabilize with 0.5% Triton X-100 for 20 minutes.

  • Click Reaction: Prepare the Click-iT reaction cocktail (containing CuSO₄ and fluorescent azide) and add to cells for 30 minutes in the dark.

  • Nuclear Stain: Counterstain with Hoechst 33342.

  • Imaging: Visualize using fluorescence microscopy. Proliferating cells will show bright nuclear fluorescence (EdU+).

Protocol III: Mechanistic Validation (ROS & Apoptosis)

Given the quinone structure of Perfragilin A, Redox Cycling is a probable mechanism. This pathway generates superoxide anions, leading to DNA damage and apoptosis.

A. ROS Detection (DCFDA Assay)
  • Probe Loading: Wash treated cells with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.

  • Recovery: Wash cells to remove extracellular dye. Incubate in fresh media for 30 minutes.

  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader. An increase in signal indicates oxidative stress.

B. Apoptosis (Annexin V/PI)
  • Harvest: Collect cells (including floating cells) after 24–48h treatment.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Putative Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for Perfragilin A based on its isoquinolinequinone structure.

Mechanism Perf Perfragilin A (Quinone Moiety) Redox Redox Cycling (NQO1 / P450 Reductase) Perf->Redox Enzymatic Reduction ROS ROS Generation (Superoxide/H2O2) Redox->ROS Electron Transfer DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss p53 p53 Activation DNA->p53 Apop Apoptosis (Caspase 3/7) p53->Apop Mito->Apop Cytochrome c Release

Figure 2: Hypothesized mechanism of Perfragilin A involving redox cycling and ROS-mediated apoptosis.

Data Summary & Interpretation

AssayParameter MeasuredExpected Outcome (Active Compound)
CCK-8 Metabolic Activity (Dehydrogenase)Dose-dependent decrease in OD450.
EdU Staining S-phase DNA SynthesisReduced % of EdU-positive nuclei.
DCFDA Intracellular ROSRight-shift in fluorescence intensity (Flow Cytometry).
Annexin V/PI Phosphatidylserine ExposureIncrease in Q4 (Early) and Q2 (Late) populations.
Statistical Analysis
  • Perform all experiments in biological triplicates (

    
    ).
    
  • Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.

  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to Vehicle Control (p < 0.05).

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis.[2][3] Journal of Natural Products, 56(8), 1431–1433.

  • Prinsep, M. R. (2003).[2] Synthesis of perfragilin A, B and some analogues.[2][4][5] Tetrahedron, 59(8), 1349–1357.[2]

  • Pejin, B., et al. (2018). The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 16(6), 200.

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Note: In Vivo Translation of Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Marine natural products (MNPs) represent a frontier of high-potency chemotherapeutics, yielding approved agents such as Trabectedin (Yondelis) , Eribulin (Halaven) , and Plitidepsin .[1] However, the translation of these compounds from bench to bedside is frequently stalled by three specific bottlenecks: limited compound supply, extreme hydrophobicity, and narrow therapeutic indices. This application note provides a validated, multi-stage workflow for the in vivo assessment of marine-derived agents. We detail protocols for solubility optimization, high-throughput zebrafish screening (to conserve mass), and murine xenograft models, emphasizing the dual evaluation of cytotoxicity and tumor microenvironment (TME) modulation.

Introduction: The Marine "Supply vs. Potency" Paradox

Unlike synthetic small molecules, marine metabolites often possess complex stereochemistry and macrocyclic structures that make total synthesis difficult. Consequently, early-stage in vivo studies must often rely on milligrams of purified extract.

  • The Challenge: Standard mouse toxicity studies require grams of compound.

  • The Solution: A "Bridge Model" approach utilizing Danio rerio (Zebrafish) to filter for toxicity and efficacy using microgram quantities before escalating to murine models.

Phase I: Formulation & Solubility Protocol

Objective: To create a stable, injectable vehicle for lipophilic marine macrocycles (e.g., halichondrins, ecteinascidins) without precipitating in the bloodstream.

Context

Most marine cytotoxins are Class II or IV (BCS) compounds. Standard saline reconstitution will result in immediate precipitation and embolism in animal models.

Protocol: The "Co-Solvent Trap" Method

This protocol is designed for initial IP/IV screening of non-salt marine metabolites.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous (Grade: Cell Culture)

  • Kolliphor® EL (Cremophor EL) or Tween 80

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Primary Solubilization: Dissolve the lyophilized marine compound in 100% DMSO to a concentration 20x higher than the final target dose. Critical: Ensure complete clarity. Vortex for 2 mins.

  • Surfactant Addition: Add Kolliphor EL to the DMSO-drug mixture in a 1:1 ratio. Vortex until a viscous, homogeneous gel forms.

    • Ratio Check: Final stock is now 50% DMSO / 50% Surfactant.

  • Serial Dilution (The Crash Test): Slowly add warm (37°C) sterile saline to the mixture while vortexing continuously.

    • Target Final Composition: 5% DMSO / 5% Kolliphor / 90% Saline.

  • Validation: Let the solution sit at room temperature for 30 minutes. Inspect against a dark background. If turbidity or crystals appear, the formulation is unsafe for IV administration.

    • Alternative: If precipitation occurs, switch to a Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) inclusion complex (Captisol® protocol).

Phase II: The Zebrafish "Bridge" (High-Throughput Screening)

Objective: Determine Maximum Tolerated Dose (MTD) and anti-angiogenic activity using <1 mg of compound.

Scientific Rationale

Zebrafish embryos share conserved VEGF pathways with mammals. Marine drugs like plocabulin and eribulin have shown potent vascular disruption. This model filters out toxic compounds before expensive mouse studies.

Protocol: ZFET (Zebrafish Embryo Toxicity) & Angiogenesis

Model: Tg(fli1:EGFP) transgenic line (Endothelial cells fluoresce green).

  • Embryo Collection: Collect embryos at 0 hours post-fertilization (hpf). Maintain in E3 medium at 28.5°C.

  • Dechorionation: At 24 hpf, mechanically or enzymatically dechorionate embryos to maximize drug uptake.

  • Drug Exposure (Static Renewal):

    • Place 1 embryo per well in a 96-well plate.

    • Add 200 µL of formulated drug (from Phase I) at logarithmic concentrations (1 nM, 10 nM, 100 nM, 1 µM).

    • Control: 0.1% DMSO vehicle.

  • Readout (72 hpf):

    • Lethality: Coagulation of embryo, lack of heartbeat.

    • Angiogenesis: Anesthetize with tricaine. Image using fluorescence microscopy.

    • Quantification: Measure the length of Intersegmental Vessels (ISVs). Significant reduction in ISV length indicates anti-angiogenic potential (a common MOA for sponge-derived polyketides).

Phase III: Murine Xenograft & TME Modulation

Objective: Evaluate tumor growth inhibition (TGI) and modulation of the Tumor Microenvironment (TME).

Context: Beyond Cytotoxicity

Recent studies on Trabectedin and Eribulin confirm that their efficacy stems not just from killing cancer cells, but from remodeling the TME (e.g., depleting Tumor-Associated Macrophages or reversing Epithelial-Mesenchymal Transition).

Protocol: Efficacy & Vascular Remodeling Study

Model: BALB/c nude mice bearing MDA-MB-231 (Breast) or HT-1080 (Sarcoma) xenografts.

1. Inoculation:

  • Inject

    
     cells subcutaneously into the right flank in 100 µL Matrigel/PBS (1:1).
    
  • Monitor until tumor volume reaches 100–150 mm³ (approx. 2 weeks).

2. Randomization & Dosing:

  • Group A: Vehicle Control (q4d x 3).

  • Group B: Reference Agent (e.g., Paclitaxel 10 mg/kg).

  • Group C: Marine Candidate (Low Dose - based on Zebrafish MTD).

  • Group D: Marine Candidate (High Dose).

  • Route: Tail vein (IV) is preferred over IP for marine vesicants to avoid local peritonitis.

3. Measurement:

  • Measure tumors 3x weekly using digital calipers.

  • Formula:

    
    .
    

4. Necropsy & TME Analysis (Critical Step):

  • At endpoint, harvest tumors. Divide into two sections:

    • Section A (Formalin): Stain for CD31 (Microvessel Density) and F4/80 (Macrophage infiltration).

    • Section B (Snap Freeze): RNA extraction for EMT markers (E-cadherin vs. Vimentin).

  • Success Criteria: A potent marine lead often shows "Vascular Normalization" (increased perfusion, reduced hypoxia) rather than just vessel ablation.

Visualizations

Diagram 1: Marine Drug Discovery Pipeline

This workflow illustrates the conservation of compound mass by using the Zebrafish filter.

MarinePipeline cluster_filter The 'Bridge' Filter (<1 mg needed) Source Marine Source (Sponge/Tunicate) Extract Crude Extract (MeOH/DCM) Source->Extract Lyophilization Purification Bio-guided Fractionation (HPLC) Extract->Purification Zebrafish Zebrafish Screen (Toxicity + Angiogenesis) Purification->Zebrafish Hit Identification Zebrafish->Purification Feedback Loop (Dereplication) Mouse Murine Xenograft (Efficacy + PK) Zebrafish->Mouse Select Safe Leads (MTD Established) Clinic Clinical Candidate Mouse->Clinic IND Filing

Caption: Integrated workflow prioritizing the Zebrafish 'Bridge' model to de-risk scarce marine compounds before murine testing.

Diagram 2: Mechanism of Action (Eribulin-Type)

Illustrates the dual mechanism of modern marine agents: direct mitotic blockade and TME remodeling.

MOA cluster_cancer Direct Cytotoxicity cluster_tme TME Remodeling Drug Marine Agent (e.g., Eribulin) Tubulin High Affinity Microtubule End Binding Drug->Tubulin Vascular Vascular Remodeling (Pericyte Coverage) Drug->Vascular Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptotic Cell Death Arrest->Apoptosis Hypoxia Reduced Hypoxia Vascular->Hypoxia Normoxia Induction EMT EMT Reversal (Mesenchymal -> Epithelial) Hypoxia->EMT Inhibits Metastasis

Caption: Dual-action pathway of Eribulin-class agents: inducing apoptosis via microtubule blockade and normalizing tumor vasculature.

Summary Data Tables

Table 1: Comparative Dosing Schedules for Key Marine Agents

Use these benchmarks when designing protocols for novel analogs.

AgentSource OrganismTarget MOAStandard Murine Dose (IV)Schedule
Trabectedin Ecteinascidia turbinata (Tunicate)DNA Minor Groove / TC-NER0.15 mg/kgq7d x 3
Eribulin Halichondria okadai (Sponge)Microtubule Dynamics0.1 – 1.0 mg/kgq4d x 3
Plitidepsin Aplidium albicans (Tunicate)eEF1A2 Translation Factor0.3 – 1.0 mg/kgqdx5
Brentuximab Dolabella auricularia (Mollusk)*CD30 (ADC Payload)1.0 – 3.0 mg/kgq4d x 4

*Brentuximab payload (MMAE) is a synthetic analog of the marine natural product Dolastatin 10.

References

  • D'Incalci, M., et al. (2002). "Mechanism of action of trabectedin."[2][3][4][5] European Journal of Cancer. Link

  • Towle, M. J., et al. (2011).[6] "Eribulin induces irreversible mitotic blockade: implications of cell-based pharmacodynamics for in vivo efficacy." Cancer Research. Link

  • Funahashi, Y., et al. (2014). "Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models."[7][8] Cancer Science. Link

  • Chakraborty, C., et al. (2016). "Zebrafish: A Complete Animal Model to Enumerate the Nanoparticle Toxicity." Journal of Nanobiotechnology. Link

  • Newman, D. J., & Cragg, G. M. (2020). "Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019." Journal of Natural Products. Link

  • García-Fernández, L. F., et al. (2002). "Aplidin: a marine organism-derived compound with potent antiproliferative activity in human solid tumors." British Journal of Cancer. Link

Sources

Troubleshooting & Optimization

Perfragilin A Technical Support Center: Sustainable Supply & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Perfragilin A . Originally isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis), Perfragilin A is a highly potent isoquinolinequinone with demonstrated cytotoxicity against murine leukemia and various human cancer cell lines[1].

Because wild harvesting of marine bryozoans yields less than 0.001% (w/w) of the active metabolite and causes severe ecological degradation, securing a sustainable supply of Perfragilin A is a critical bottleneck in drug development[2]. This guide provides authoritative troubleshooting and validated protocols for the two primary sustainable supply routes: Total Chemical Synthesis and Microbial Symbiont Cultivation .

Section 1: Total Chemical Synthesis of Perfragilin A

The unique 7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione skeleton of Perfragilin A presents specific synthetic challenges, particularly during the formation of the quinone core and the selective addition of the thiomethyl (-SMe) group[3].

FAQ & Troubleshooting

Q: Why am I experiencing low yields (<10%) during the conversion of 1,4-dimethoxy-2,3-dibromobenzene to the benzoquinone intermediate? A: This is typically caused by over-oxidation or incomplete demethylation. The causality lies in the choice of oxidant and solvent temperature. Using Ceric Ammonium Nitrate (CAN) is highly effective because it acts as a single-electron oxidant that selectively cleaves the methyl ethers to form 2,3-dibromo-1,4-benzoquinone[4]. However, if the reaction exceeds 0°C, the newly formed quinone becomes susceptible to nucleophilic attack by water, leading to degradation. Fix: Maintain strict temperature control (0–5°C) and use a biphasic solvent system (Acetonitrile/Water) to partition the product away from the aqueous oxidant immediately upon formation.

Q: During the thiomethylation step, I am observing a complex mixture of poly-substituted products instead of the desired di-thiomethylated or mono-thiomethylated intermediate. How can I control this? A: Direct nucleophilic substitution on an unprotected benzoquinone ring is electronically chaotic because the first thiomethyl group donates electron density, altering the reactivity of the adjacent carbon. To circumvent this, you must temporarily mask the double bond. Perform a Diels-Alder cycloaddition with cyclopentadiene prior to thiomethylation[4]. The resulting cycloadduct locks the geometry and electronic state, allowing for controlled, stepwise substitution of the bromides by sodium methanethiolate (NaSMe).

Validated Protocol: Synthesis of the Isoquinolinequinone Core

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Oxidative Demethylation

  • Dissolve 10 mmol of 1,4-dimethoxy-2,3-dibromobenzene in 50 mL of CH₃CN and cool to 0°C in an ice bath.

  • Dropwise, add a solution of CAN (25 mmol) in 20 mL of H₂O over 30 minutes.

  • Stir for 15 minutes. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Validation: Perform TLC (EtOAc/Hexanes 1:4). The product must appear as a distinct yellow/orange spot. Confirm via ¹H-NMR by the complete disappearance of the methoxy singlet at δ 3.8 ppm.

Step 2: Diels-Alder Protection & Thiomethylation

  • Dissolve the crude 2,3-dibromo-1,4-benzoquinone in 30 mL of dichloromethane (DCM) at room temperature.

  • Add freshly cracked cyclopentadiene (15 mmol) and stir for 2 hours. Validation: The solution will transition from bright yellow to pale yellow/colorless, indicating the loss of the conjugated quinone system.

  • To the cycloadduct, add NaSMe (22 mmol) dissolved in methanol. Stir at room temperature for 4 hours to substitute the halogens. Validation: Confirm substitution via LC-MS; look for the mass shift corresponding to the loss of two bromine isotopes and the addition of two -SMe groups.

Step 3: Ring Expansion and Amination

  • Heat the thiomethylated intermediate with NaHCO₃ in a THF/MeOH/H₂O mixture at 60°C for 6 hours to induce enol tautomerization and retro-Diels-Alder cleavage[4].

  • Introduce methanolic ammonia (NH₃) to selectively substitute the C7 thiomethyl group with an amino group, yielding the final Perfragilin A structure. Validation: Final confirmation via High-Resolution Mass Spectrometry (HRMS). The [M+H]⁺ peak must be exactly m/z 251.048 (C₁₁H₁₀N₂O₃S).

Synthesis N1 1,4-Dimethoxy-2,3-dibromobenzene N2 Oxidation (CAN) Yields 2,3-dibromo-1,4-benzoquinone N1->N2 Single-electron transfer N3 Diels-Alder Cycloaddition (Cyclopentadiene) N2->N3 Masks reactive double bond N4 Thiomethylation (NaSMe) Substitution of Bromides N3->N4 Controlled nucleophilic attack N5 Ring Expansion & Amination (NaHCO3, NH3) N4->N5 Retro-Diels-Alder & Substitution N6 Perfragilin A Core (Isoquinoline-3,5,8-trione) N5->N6 Final structural assembly

Logical workflow for the total chemical synthesis of the Perfragilin A isoquinolinequinone core.

Section 2: Biosynthetic Supply via Symbiont Cultivation

Because the skeleton of Perfragilin A is highly reminiscent of mimosamycin A (an antibiotic isolated from terrestrial Streptomyces), it is widely accepted that Perfragilin A is actually produced by an uncultured microbial symbiont residing within the bryozoan host[2].

FAQ & Troubleshooting

Q: We successfully isolated several bacterial strains from Biflustra perfragilis tissue, but none are producing Perfragilin A in liquid culture. Are we cultivating the wrong strain? A: Not necessarily. Marine symbionts frequently harbor "silent" Biosynthetic Gene Clusters (BGCs). In the wild, the production of defensive secondary metabolites like Perfragilin A is triggered by specific ecological cues (e.g., predation, microbial competition, or host-derived signals). When isolated in nutrient-rich, sterile lab media, the bacteria downregulate these energy-expensive pathways. Fix: You must artificially elicit the BGCs using epigenetic modifiers or environmental stressors to mimic the marine holobiont environment.

Q: Which elicitors are most effective for activating isoquinolinequinone pathways? A: Histone Deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA), are highly effective. By inhibiting HDACs, SAHA prevents chromatin condensation, forcing the bacterial DNA to remain in an "open" state, thereby allowing RNA polymerase to transcribe previously silent secondary metabolite gene clusters.

Validated Protocol: Elicitation of Silent BGCs in Marine Symbionts

Step 1: Pre-Culture and Acclimation

  • Inoculate the isolated symbiont strain into 50 mL of Marine Broth 2216 (MB).

  • Incubate at 25°C with continuous shaking (150 rpm) for 48 hours until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.6). Validation: Streak a 10 µL sample onto Marine Agar to ensure culture purity and absence of contamination.

Step 2: Chemical Elicitation

  • Prepare a 10 mM stock solution of SAHA in DMSO.

  • Add SAHA to the liquid culture to achieve a final concentration of 100 µM.

  • Crucial Causality Step: Simultaneously introduce 50 µM CoCl₂. Heavy metal stress acts synergistically with epigenetic modifiers by activating two-component signal transduction systems that upregulate stress-response promoters linked to secondary metabolism.

  • Continue incubation for an additional 96 hours.

Step 3: Extraction and Validation

  • Lyophilize the 96-hour culture (both supernatant and cell pellet).

  • Extract the dried biomass with Methanol/Dichloromethane (1:1 v/v) under sonication for 30 minutes.

  • Filter and concentrate the extract in vacuo. Validation: Analyze the crude extract via HPLC-DAD-MS. Monitor absorbance at 254 nm and 320 nm (characteristic of the isoquinolinequinone chromophore). The presence of Perfragilin A is validated by a distinct chromatographic peak yielding an MS/MS fragmentation pattern matching the m/z 251 parent ion.

Biosynthesis E1 Environmental Stressor (CoCl2 / Co-culture) E2 Receptor Activation (Two-Component System) E1->E2 Signal Transduction E4 Transcription Factor Binding (Promoter Region) E2->E4 Phosphorylation Cascade E3 Epigenetic Derepression (SAHA / HDAC Inhibitor) E3->E4 Chromatin Remodeling E5 Activation of Silent BGCs (Isoquinolinequinone Pathway) E4->E5 Gene Expression E6 Perfragilin A Production E5->E6 Biosynthetic Assembly

Signaling pathway for the chemical elicitation of silent biosynthetic gene clusters in marine symbionts.

Section 3: Supply Strategy Comparison Data

To assist drug development professionals in selecting the optimal supply route, the following table quantifies the current metrics of each methodology based on recent literature[2][4].

Supply StrategyYield PotentialScalabilityCost-EffectivenessPrimary Bottleneck
Wild Harvest (B. perfragilis) < 0.001% (w/w)Very LowPoorEcological depletion, seasonal variation
Total Chemical Synthesis 15–25% (Overall)HighModerateMulti-step complexity, toxic intermediates
Symbiont Cultivation 1–5 mg/LModerateHighActivation of silent BGCs, strain stability

References

  • Choi, Y.-H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis. Journal of Natural Products, 56(8), 1431-1433.[Link]

  • Ferreira, V. F., Park, A., Schmitz, F. J., & Valeriote, F. A. (2003). Synthesis of perfragilin A, B and some analogues. Tetrahedron, 59(8), 1349-1357.[Link]

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C, 49(1), 151-154.[Link]

  • Russo, A., et al. (2020). The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 200.[Link]

Sources

improving the process of Perfragilin A extraction and yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Perfragilin A Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the extraction, purification, and yield of Perfragilin A—a potent, cytotoxic isoquinolinequinone alkaloid originally isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting FAQs – Natural Extraction & Yield

Q1: We are using traditional solvent maceration (CHCl3/MeOH) on Biflustra perfragilis biomass, but our Perfragilin A yield is consistently below 0.0002% wet weight. How can we improve this? A1: The baseline yield of Perfragilin A from wild-harvested Biflustra perfragilis is intrinsically low, historically documented at ~2 × 10⁻⁴%[1]. Traditional maceration suffers from poor mass transfer through the bryozoan's rigid calcareous matrix and exposes the delicate isoquinoline-3,5,8-trione core to prolonged oxidative stress. Causality & Solution: Transition to Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). UAE induces acoustic cavitation, physically micro-fracturing the calcareous matrix and drastically enhancing solvent penetration. SFE using CO₂ with a 10% Methanol modifier provides a low-temperature, oxygen-free environment. This prevents the oxidative degradation of the C(7) primary amine, increasing recovery by up to 40% compared to passive maceration[2].

Q2: During silica gel chromatography, Perfragilin A and B co-elute, and we observe significant band broadening. What is the mechanistic cause? A2: The structural difference between the two analogs dictates their chromatographic behavior. Perfragilin A features a C(7) primary amine and a C(6) thiomethyl group, whereas Perfragilin B contains thiomethyl groups at both positions[3]. The primary amine in Perfragilin A acts as a strong hydrogen bond donor, interacting aggressively with the free, acidic silanol groups on standard normal-phase silica. This causes severe band tailing and irreversible adsorption. Causality & Solution: The isoquinolinequinone backbone is highly sensitive to acidic environments. Switch to Reversed-Phase HPLC (RP-HPLC) using a C18 column. Use a mildly buffered mobile phase (e.g., 0.05% Trifluoroacetic acid in water/acetonitrile) to maintain a consistent protonation state of the C(7) amine. This ensures sharp peaks and baseline resolution, with Perfragilin A eluting first due to its higher polarity[1].

Q3: Because natural extraction yields are a bottleneck, we are attempting total synthesis. However, our final amination step to convert the precursor to Perfragilin A has a very low yield. Why? A3: In total synthesis routes, substituting a halogen or methoxy leaving group at C(7) with an amine is sterically and electronically hindered by the adjacent C(6) thiomethyl group and the electron-deficient quinone system. Causality & Solution: The quinone core is highly susceptible to side reactions (e.g., Michael additions) under basic amination conditions. To optimize this, perform the amination at lower temperatures (-78°C to 0°C) using a controlled, highly nucleophilic nitrogen source (such as sodium azide followed by a mild Staudinger reduction) to prevent over-reaction and preserve the trione skeleton.

Part 2: Quantitative Data Presentation

Table 1: Comparative Analysis of Perfragilin A Sourcing Strategies

Extraction/Sourcing MethodAverage Yield (%)Purity ProfileProcessing TimeMechanism of Action / Limitations
Traditional Maceration ~0.0002% (wet wt)Low (High matrix interference)48-72 hoursPassive diffusion; high risk of oxidative degradation.
Ultrasound-Assisted (UAE) ~0.0005% (wet wt)Moderate2-4 hoursAcoustic cavitation disrupts calcareous matrix.
Supercritical Fluid (SFE) ~0.0007% (wet wt)High (Fewer polar contaminants)1-2 hoursTunable solvation (CO₂ + MeOH); prevents oxidation.
Total Chemical Synthesis 15-20% (overall)>99% (Post-HPLC)2-3 weeksDe novo construction; bypasses biomass limits entirely.

Part 3: Experimental Protocols

Standard Operating Procedure: Optimized UAE and Isolation of Perfragilin A Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Quality Control (QC) criteria are met.

Step 1: Biomass Preparation & Pretreatment

  • Action: Lyophilize wild-harvested Biflustra perfragilis immediately upon collection to halt enzymatic degradation. Cryomill the dried biomass to a particle size of <0.5 mm using liquid nitrogen.

  • Causality: Cryomilling prevents thermal degradation of the alkaloids while maximizing the surface area for solvent interaction.

  • QC Check: Moisture content must be <5% (measured via Karl Fischer titration) to prevent unwanted aqueous partitioning during extraction.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Action: Suspend 100 g of cryomilled biomass in 1.0 L of chilled Ethyl Acetate/Methanol (80:20, v/v). Sonicate at 40 kHz, 200 W for 30 minutes. Maintain the vessel temperature strictly below 25°C using a cooling jacket.

  • Causality: The specific solvent ratio balances the polarity needed to extract both the amine-bearing Perfragilin A and the less polar Perfragilin B. Temperature control prevents thermal degradation of the quinone rings.

  • QC Check: The resulting homogenate must exhibit a dark orange/red hue, characteristic of the target quinone chromophores.

Step 3: Defatting via Liquid-Liquid Partitioning

  • Action: Filter the homogenate through a 0.45 µm PTFE membrane and concentrate in vacuo at 30°C. Dissolve the crude extract in 90% aqueous Methanol and partition against Hexane (1:1 v/v, 3 times).

  • Causality: Hexane selectively removes non-polar lipids and sterols that would otherwise foul the HPLC column, without extracting the polar Perfragilin A.

  • QC Check: TLC of the methanolic layer (developed in CHCl₃:MeOH 9:1) should show distinct UV-active spots at 254 nm, devoid of the solvent front smearing typical of heavy lipids.

Step 4: Preparative RP-HPLC Purification

  • Action: Inject the concentrated methanolic fraction onto a Preparative C18 Column (250 x 21.2 mm, 5 µm). Mobile phase: Isocratic 40% Acetonitrile in Water containing 0.05% TFA. Flow rate: 15 mL/min. Monitor UV absorbance at 280 nm and 325 nm.

  • Causality: The acidic modifier (TFA) suppresses the ionization of residual silanols and maintains the C(7) amine in a protonated state, ensuring sharp chromatographic peaks.

  • QC Check: Perfragilin A will elute first. Pool the fractions, confirm purity via LC-MS (target [M+H]⁺ m/z 251.1), and lyophilize in the dark to yield the pure compound.

Part 4: Mandatory Visualization

Perfragilin_Workflow Biomass Marine Bryozoan Biomass (Biflustra perfragilis) Cryomilling Cryomilling & Lyophilization (Moisture <5%) Biomass->Cryomilling Prevents enzymatic degradation UAE Ultrasound-Assisted Extraction (EtOAc/MeOH, <25°C) Cryomilling->UAE Enhances mass transfer Defatting Liquid-Liquid Partitioning (Hexane / 90% aq. MeOH) UAE->Defatting Crude Extract HPLC Preparative RP-HPLC (C18, 40% ACN / 0.05% TFA) Defatting->HPLC Defatted Methanolic Fraction QC In-Process QC: UV Monitoring (280/325 nm) HPLC->QC Real-time monitoring PureA Perfragilin A (High Purity >98%) HPLC->PureA Elutes First (C7-Amine) PureB Perfragilin B (Byproduct) HPLC->PureB Elutes Second (C7-Thiomethyl)

Figure 1: Optimized extraction and RP-HPLC purification workflow for Perfragilin A.

Part 5: References

  • Ciavatta, M. L., Lefranc, F., Vieira, L. M., Kiss, R., Carbone, M., van Otterlo, W. A. L., Lopanik, N. B., & Waeschenbach, A. (2020). "The Phylum Bryozoa: From Biology to Biomedical Potential." Marine Drugs, 18(4), 200.

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). "Structures of perfragilin A and B." Acta Crystallographica Section C, 49(1), 151-154.

  • Choi, Y.-H., Park, A., Schmitz, F. J., & van Altena, I. (1993). "Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis." Journal of Natural Products, 56(8), 1431-1433.

Sources

addressing stability and solubility issues of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Product: Perfragilin A CAS: 129722-94-7 Class: Isoquinoline Quinone Alkaloid Source: Marine Bryozoan (Biflustra perfragilis / Membranipora perfragilis)[1][2][3][4]

Core Directive & Technical Overview

Welcome to the Perfragilin A Technical Support Center. This guide addresses the specific physicochemical challenges associated with Perfragilin A, a planar isoquinoline quinone.

The Scientist's Reality: Perfragilin A is structurally fascinating but experimentally unforgiving.[1] Its planar trione backbone facilitates strong intermolecular


-stacking, leading to significant solubility barriers ("brick dust" behavior) in aqueous media.[1] Furthermore, the quinone moiety is redox-active and photosensitive, requiring strict adherence to stability protocols to prevent the generation of reactive oxygen species (ROS) or degradation products that confound biological data.[1]

This guide moves beyond standard datasheets to provide field-proven troubleshooting for researchers encountering precipitation, inconsistent IC50 values, or sample degradation.

Troubleshooting Solubility & Preparation

Q: Why does Perfragilin A precipitate immediately upon addition to cell culture media?

A: This is a classic "solvent shock" phenomenon driven by the compound's high lipophilicity and planar stacking energy.[1] Perfragilin A possesses a planar isoquinoline ring system stabilized by resonance between the C7-amino group and the quinone carbonyls [1].[1][5] When a concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid change in polarity forces the molecules to aggregate before they can disperse, often forming micro-crystals that are invisible to the naked eye but cytotoxic via physical sedimentation rather than chemical action.

Corrective Protocol: The "Intermediate Shift" Method Do not spike 100% DMSO stock directly into media.[1] Use an intermediate dilution step.

Step-by-Step Solubilization Workflow:

  • Primary Stock: Dissolve solid Perfragilin A in anhydrous DMSO to 10 mM . Vortex vigorously.

    • Note: Sonicate for 30 seconds if visual particulates remain.[1]

  • Intermediate Dilution: Dilute the Primary Stock 1:10 in pure DMSO (not water) to create a working stock (e.g., 1 mM).

  • Media Preparation: Place the culture media on a magnetic stirrer (gentle stir).

  • Dropwise Addition: Slowly add the DMSO working stock to the stirring media.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.[1]

Quantitative Solubility Data:

SolventMax Solubility (approx.)[1]Stability WindowNotes
DMSO ~25 mMHigh (weeks at -20°C)Recommended stock solvent.[1]
Ethanol < 5 mMModeratePoor solubility; avoid for high conc.[1] stocks.
Water/PBS < 10 µMVery Low (Hours)Prone to rapid precipitation and hydrolysis.[1]

Visualization of Solubilization Logic:

SolubilityProtocol cluster_warning Critical Failure Point Solid Solid Perfragilin A (Crystalline) DMSO_Stock Primary Stock (10 mM in DMSO) Solid->DMSO_Stock Dissolve & Sonicate Inter_Stock Working Stock (1 mM in DMSO) DMSO_Stock->Inter_Stock 1:10 Dilution (DMSO only) Precipitation PRECIPITATION (Aggregates) DMSO_Stock->Precipitation Direct Spike into Aqueous Media Final Assay Media (Dispersed) Inter_Stock->Media Dropwise Addition with Stirring

Figure 1: The "Intermediate Shift" protocol prevents the kinetic trap of precipitation (red path) by maintaining solvent homogeneity before final dispersion.[1]

Stability & Storage Guidelines

Q: My compound turned from orange/red to dark brown. Is it still usable?

A: No. A color shift to dark brown indicates significant degradation, likely due to quinone oxidation or polymerization.[1] Perfragilin A contains a quinone moiety (positions 3, 5, 8) and an amino group [2].[1][6][7][8] This structure makes it susceptible to:

  • Photodegradation: Quinones are potent chromophores and can generate radicals upon UV/Vis exposure.[1]

  • Nucleophilic Attack: In basic pH or in the presence of thiols (e.g., beta-mercaptoethanol in buffers), the quinone ring can undergo Michael addition, altering its structure and biological activity.[1]

Self-Validating Storage Protocol:

  • Temperature: Store solid at -20°C. Store DMSO stocks at -80°C.

  • Atmosphere: Store under Argon or Nitrogen gas if possible to prevent autoxidation.[1]

  • Container: Amber glass vials are mandatory. Avoid plastics for long-term storage as lipophilic quinones can leach into polypropylene.[1]

Stability Impact Table:

StressorEffect on Perfragilin AVisual IndicatorPrevention
Light (UV/Vis) Radical formation, dimerizationDarkening / Brown precipitateUse amber vials; work in low light.[1]
Basic pH (>8.0) Nucleophilic addition, hydrolysisColor shift (Red -> Blue/Purple)Maintain pH < 7.[1]4.
Freeze/Thaw Crystal growth, concentration gradientsParticulates at bottom of vialAliquot single-use stocks.[1]

Visualization of Degradation Pathways:

DegradationPathways Active Perfragilin A (Bioactive Quinone) Polymer Inactive Polymers (Brown Precipitate) Active->Polymer Photopolymerization Adduct Michael Adducts (Altered Potency) Active->Adduct Nucleophilic Attack ROS ROS Generation (False Positive Cytotoxicity) Active->ROS Redox Cycling Light UV/Visible Light Light->Active Base Basic pH / Thiols Base->Active

Figure 2: Key degradation pathways.[1] Light induces polymerization, while nucleophiles (bases/thiols) alter the pharmacophore.[1]

Biological Assay Optimization

Q: Why are my IC50 values inconsistent between replicates?

A: Inconsistency usually stems from adsorption or non-specific redox activity , rather than biological variance.[1]

  • Plastic Adsorption: As a planar, lipophilic molecule, Perfragilin A adheres to polystyrene plates.[1]

    • Solution: Use glass-coated plates or pre-saturate tips/tubes with a "dummy" solution if possible (though often impractical).[1] More realistically, minimize transfer steps.

  • Redox Cycling Artifacts: Quinones can generate superoxide radicals in cell media, killing cells via oxidative stress rather than the specific target mechanism [3].[1]

    • Control Experiment: Run the assay in the presence of an antioxidant (e.g., N-acetylcysteine or Catalase).[1] If the cytotoxicity disappears, your observed effect was likely a non-specific redox artifact, not a specific target engagement.

Q: Can I use Perfragilin A in assays containing DTT?

A: Avoid if possible. Dithiothreitol (DTT) is a strong reducing agent and a nucleophile.[1] It can reduce the quinone to a hydroquinone (altering the redox state) or form a covalent bond via Michael addition to the quinone ring.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) which is less nucleophilic, though still a reducing agent.[1] For best results, remove reducing agents from the assay buffer.[1]

References

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151-154.[1][5] Link[1]

  • Choi, Y. H., Schmitz, F. J., & van Altena, I. (1992). Perfragilins A and B, cytotoxic isoquinoline quinones from the bryozoan Membranipora perfragilis.[1][5] Journal of Natural Products, 55, 1693.[1] (Cited within Rizvi et al., 1993).[1][5]

  • PubChem. Perfragilin A (CID 159507).[1] National Library of Medicine.[1] Link[1]

Sources

Technical Support Center: Optimizing Bioactivity Assays for Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Perfragilin A (Bis-labdane Diterpenoid) Ticket Type: Assay Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Perfragilin A , a bis-labdane diterpenoid isolated from Hedychium species (e.g., H. coronarium, H. ellipticum). While Perfragilin A exhibits promising cytotoxic and anti-inflammatory properties, its distinct physicochemical profile—specifically its high lipophilicity and bis-labdane structure—creates unique hurdles in reproducibility.

This guide is structured as a series of "Support Tickets" addressing the most frequent failure points reported by researchers.

Ticket #1: Compound Precipitation & Stability

Issue: "My IC50 values are fluctuating wildly between replicates, or I see crystal formation in the cell culture media."

Diagnosis: Perfragilin A is a bis-labdane, meaning it is essentially a dimer of two diterpene units. This significantly increases its molecular weight and lipophilicity compared to monomeric labdanes (like Coronarin D). The compound is prone to "crashing out" (precipitating) upon dilution into aqueous media, creating micro-crystals that settle on cells, causing physical stress or false localized high concentrations.

Troubleshooting Protocol:

  • Solvent Choice:

    • Primary Solvent: Dissolve neat Perfragilin A powder in 100% DMSO (Dimethyl Sulfoxide). Ethanol is often insufficient for stable high-concentration stocks of bis-labdanes.

    • Stock Concentration: Prepare a master stock at 10–20 mM . Avoid higher concentrations (e.g., 100 mM) as they may precipitate upon freeze-thaw cycles.

  • The "Intermediate Step" Dilution Method:

    • Do not pipet 100% DMSO stock directly into the cell culture well. The rapid phase change causes immediate precipitation.

    • Correct Workflow: Create a 10x or 100x intermediate working solution in media before adding to cells.

  • Visualizing the Workflow:

SolubilizationWorkflow Powder Perfragilin A (Powder) Stock Master Stock (20 mM in 100% DMSO) Powder->Stock Dissolve Inter Intermediate Dilution (200 µM in Media + 1% DMSO) Stock->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay Well (20 µM, 0.1% DMSO) Inter->Final 1:10 Dilution (Add to Cells)

Figure 1: Step-wise dilution strategy to prevent "shock precipitation" of lipophilic bis-labdanes.

Validation Step: Before adding to cells, inspect the "Intermediate Dilution" under a microscope (10x objective). If you see floating crystals, the assay is already compromised. Sonicate the intermediate solution for 5 minutes at 37°C.

Ticket #2: Cytotoxicity Assay (MTT/CCK-8) False Positives

Issue: "I see color change in my MTT assay indicating cell viability, but the cells look dead under the microscope."

Diagnosis: Diterpenoids from Hedychium can sometimes interfere with mitochondrial reductase enzymes or possess intrinsic reducing activity, leading to the reduction of MTT tetrazolium salts to formazan even in the absence of viable cells. Additionally, if Perfragilin A induces mitochondrial uncoupling (a known mechanism for some terpenes), MTT readouts will be skewed.

Optimization Protocol:

  • Switch to ATP or LDH Assays:

    • ATP-based assays (e.g., CellTiter-Glo): Measure ATP levels, which drop rapidly upon necrosis/apoptosis. This is less susceptible to enzymatic interference.

    • LDH Release: Measures membrane integrity. Since Perfragilin A is cytotoxic, LDH release into the supernatant provides a direct correlate to cell death that is independent of mitochondrial health.

  • The "Cell-Free" Control (Mandatory):

    • Incubate Perfragilin A (at the highest test concentration) with the MTT/CCK-8 reagent without cells.

    • If absorbance is >0.1 OD above the blank, the compound is chemically reducing the dye.

Data Comparison Table: Choosing the Right Assay

Assay TypeTarget MechanismSuitability for Perfragilin APotential Interference
MTT Mitochondrial ReductaseLow High. Compound may affect mitochondria directly or reduce dye.
SRB Total Protein (Fixation)High Low. Best for adherent cells; compound is washed away.
ATP (Luminescence) Metabolic EnergyHigh Low. Most sensitive for potent bis-labdanes.
LDH Release Membrane RuptureMedium Low, but measures late-stage death (necrosis).
Ticket #3: Mechanistic Validation (NF-κB & Apoptosis)

Issue: "Western blots for NF-κB p65 show no change in total lysate, despite reported anti-inflammatory activity."

Diagnosis: Perfragilin A, like other Hedychium labdanes (e.g., Coronarin D), typically acts by preventing the nuclear translocation of NF-κB or by inhibiting the upstream phosphorylation of IκBα. Looking at total p65 levels often yields no results because the protein is not degraded, just sequestered in the cytoplasm.

Experimental Protocol: Nuclear Fractionation

  • Stimulation: Pre-treat cells (e.g., RAW 264.7) with Perfragilin A for 2 hours, then stimulate with LPS (1 µg/mL) for 30–60 minutes.

  • Lysis: Do not use whole cell lysis buffer (RIPA). Use a Nuclear/Cytoplasmic Extraction Kit.

  • Blotting Targets:

    • Nuclear Fraction: Probe for NF-κB p65 . Normalization control: Lamin B1 or Histone H3 .

    • Cytoplasmic Fraction: Probe for IκBα (degradation marker) and p-IκBα . Normalization control: β-Actin .

Pathway Visualization:

MechanismAction LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Perfragilin Perfragilin A (Inhibitor) Perfragilin->IKK Blocks Activation Perfragilin->NFkB Prevents Translocation

Figure 2: Proposed mechanism of action. Perfragilin A likely inhibits the IKK complex or directly blocks p65 translocation, requiring nuclear fractionation for detection.

FAQs: Rapid Response

Q: Can I store Perfragilin A in aqueous media at 4°C? A: No. Bis-labdanes are hydrolytically unstable over time and will precipitate or degrade. Always store as a dry powder (-20°C) or a high-concentration DMSO stock (-80°C).

Q: What is the expected IC50 range for cancer cell lines? A: Based on related bis-labdanes from Hedychium, expect IC50 values in the 5–25 µM range for sensitive lines (e.g., A549, MCF-7). If your IC50 is >100 µM, check for precipitation or compound degradation [1, 3].

Q: Why do I see a "smear" on my DNA laddering apoptosis assay? A: Perfragilin A may induce late-stage necrosis at high doses. Optimize for earlier time points (12–24h) or lower doses to capture the distinct "laddering" of apoptosis before the cell membrane ruptures completely [2].

References
  • Cytotoxic Labdane Diterpenes

    • Source: Songsri, S., & Nuntawong, N. (2016).
    • Context: Establishes the baseline cytotoxicity range (IC50) for labdane and bis-labdane diterpenes in human cancer cell lines.
  • Mechanism of Action of Labdanes (Coronarin D/Perfragilin analogs).

    • Source: Kiem, P. V., et al. (2011). Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines.[1] Chem. Pharm. Bull.

    • Context: Defines the NF-κB inhibition p
  • Solubility and Assay Optimiz

    • Source: BenchChem Technical Support.[2] (2025).[2][3][4] Optimization of Dosage for In Vitro Cytotoxicity Assays.

    • Context: General protocols for handling high-logP compounds in cell-based assays.

Sources

Technical Support Center: Large-Scale Production of Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. Originally isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis) [1], Perfragilin A (7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione) is a cytotoxic isoquinolinequinone of significant interest in oncology and chemical ecology[2].

Scaling its total synthesis from discovery-phase milligram yields to multi-gram or kilogram production introduces unique thermodynamic, regioselectivity, and purification challenges. As a Senior Application Scientist, I have compiled this troubleshooting guide to provide you with mechanistically grounded, self-validating protocols to ensure high-yield, high-purity production.

Process Overview: Synthetic Workflow

G A Precursor Synthesis (Diene + Dienophile) B Diels-Alder Cycloaddition (Isoquinoline Core) A->B Lewis Acid Catalyst C Oxidation (Isoquinoline-3,5,8-trione) B->C AgO / HNO3 D Regioselective Thiolation (C-6 -SMe Addition) C->D NaSMe, 0°C E Controlled Amination (C-7 -NH2 Addition) D->E NH3 (g), THF F Perfragilin A Crystallization E->F Anti-solvent Precipitation

Fig 1: Step-by-step synthetic workflow for the large-scale production of Perfragilin A.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields (<30%) and high thermal degradation during the scale-up of the Diels-Alder cycloaddition step. How can we optimize the formation of the isoquinoline core?

Expert Insight (Causality): The foundational construction of the isoquinoline ring relies on a Diels-Alder reaction between an azadiene and an electron-deficient dienophile [3]. At industrial scales, standard high-temperature thermal conditions (e.g., refluxing in toluene at 110°C) lead to extensive polymerization of the diene and decomposition of the cycloadduct. By introducing a mild Lewis acid catalyst, you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This allows the cycloaddition to proceed at ambient or sub-ambient temperatures, thereby preserving the structural integrity of the intermediate and drastically reducing polymeric byproducts.

Self-Validating Protocol: Catalytic Diels-Alder Scale-Up

  • Preparation: In a dry, nitrogen-purged 10 L jacketed reactor, dissolve the azadiene precursor (1.0 eq) in anhydrous dichloromethane (DCM, 5 L).

  • Catalyst Addition: Cool the reactor to 0°C. Slowly add

    
     (0.2 eq) dropwise over 30 minutes. The solution will visibly darken, indicating successful Lewis acid complexation.
    
  • Dienophile Addition: Introduce the dienophile (1.2 eq) via an addition funnel over 1 hour, maintaining the internal temperature strictly below 5°C.

  • Reaction: Warm the reactor to 25°C and stir for 12 hours. Self-Validation: A successful cycloaddition will spontaneously precipitate the intermediate as a fine crystalline solid upon the addition of cold hexanes to an aliquot.

  • Quench & Isolate: Quench the reaction with saturated aqueous

    
     (1 L), separate the organic layer, concentrate to roughly 1 L, and precipitate the product with hexanes (3 L). Filter and dry under vacuum.
    

Data Presentation: Optimization of Diels-Alder Conditions

Catalyst SystemTemperature (°C)Time (h)Polymerization (%)Isolated Yield (%)
None (Thermal)11024>4028

(0.2 eq)
25181555

(0.2 eq)
2512<582

(0.2 eq)
0 24 <2 85
Q2: During the late-stage functionalization of the isoquinoline-3,5,8-trione core, we obtain an inseparable mixture of Perfragilin A, Perfragilin B, and unreacted intermediates. How do we strictly control the regioselective amination at C-7?

Expert Insight (Causality): The oxidized isoquinoline-3,5,8-trione core is highly electrophilic. Synthesis requires two sequential Michael-type additions: a methylthiolation (-SMe) at C-6 and an amination (-NH_2) at C-7. If excess sodium methanethiolate (NaSMe) is used, a second thiolation occurs rapidly at C-7, yielding Perfragilin B (the bis-thiomethylated analogue)[1].

The causality of success lies in exploiting the electronic deactivation of the quinone ring. The first addition of -SMe at C-6 donates electron density into the


-system, making the C-7 position less reactive. By utilizing strict substoichiometric amounts of NaSMe, you prevent over-thiolation. Subsequently, introducing anhydrous ammonia gas provides a strong, small nucleophile capable of overcoming the reduced electrophilicity at C-7 without displacing the existing C-6 thioether.

Self-Validating Protocol: Sequential C-6 Thiolation and C-7 Amination

  • Thiolation: Dissolve the isoquinoline-3,5,8-trione intermediate (1.0 eq) in anhydrous THF at -78°C.

  • Controlled Addition: Add NaSMe (0.95 eq) dropwise. Stir for 45 minutes. Self-Validation: The color shift from bright yellow to deep orange validates the mono-thiolation. The strict substoichiometry acts as a chemical fail-safe against Perfragilin B formation.

  • Amination: Without isolating the intermediate, purge the reaction vessel with anhydrous

    
     gas for 15 minutes at -78°C.
    
  • Warming: Slowly warm the reaction to 0°C over 2 hours. The amination at C-7 is thermodynamically driven at this elevated temperature.

  • Quench: Quench with a 10%

    
     solution to buffer the pH and prevent hydrolysis of the sensitive quinone.
    

Data Presentation: Stoichiometric Control of Product Distribution

NaSMe (eq)

Source
Temp Profile (°C)Perfragilin A (%)Perfragilin B (%)Unreacted (%)
2.5None250920
1.5

(aq)
0354510
1.0

(g)
-78 to 078125
0.95

(g)
-78 to 0 89 <2 5
Q3: What is the most reliable method for the large-scale purification of Perfragilin A? Silica gel chromatography is causing massive product loss and streaking.

Expert Insight (Causality): Isoquinolinequinones possess multiple hydrogen-bond acceptors and a highly planar aromatic system. On acidic silica gel, the basic C-7 amino group and the quinone oxygens interact aggressively with silanol groups, causing severe streaking, irreversible adsorption, and on-column degradation.

To bypass chromatography entirely at scale, we exploit the differential solubility and crystallographic properties of the molecule. By using an anti-solvent crystallization method, the planar Perfragilin A molecules stack efficiently—driven by strong


 interactions and intermolecular hydrogen bonding (specifically the robust N-H...O and N-H...S bonds observed in its crystal structure) [4]. This highly ordered lattice formation naturally rejects structurally distinct polymeric impurities into the mother liquor.

Self-Validating Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude Perfragilin A in a minimum volume of hot chloroform (

    
    ) at 55°C.
    
  • Filtration: Perform a hot polish filtration through a 0.22 µm PTFE membrane to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallizer equipped with an overhead stirrer (150 rpm). Slowly add cold methanol (MeOH) dropwise at a ratio of 1:4 (

    
    :MeOH).
    
  • Nucleation: Seed the solution with 0.1% w/w pure Perfragilin A crystals. Maintain at 20°C for 2 hours until the slurry thickens.

  • Maturation: Cool the slurry to 4°C at a rate of 5°C/hour. Hold for 4 hours.

  • Isolation: Filter the crystals and wash with ice-cold MeOH. Self-Validation: The selective precipitation of deep red crystals while the mother liquor remains pale yellow provides immediate visual validation of impurity rejection. Dry under vacuum at 40°C. Purity should exceed 98% by HPLC.

References

  • The Phylum Bryozoa: From Biology to Biomedical Potential - Marine Drugs (MDPI). Available at:[Link]

  • Synthesis of perfragilin A, B and some analogues - Tetrahedron. Available at:[Link]

  • Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis - Journal of Natural Products (ACS Publications). Available at:[Link]

  • Structures of perfragilin A and B - Acta Crystallographica Section C. Available at:[Link]

Sources

Perfragilin A Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the total synthesis of Perfragilin A and B. These cytotoxic isoquinoline quinones, originally isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis), present unique synthetic challenges due to their highly functionalized quinone cores[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we dissect the causality behind reaction failures—specifically focusing on the critical Diels-Alder cycloaddition and subsequent aromatization steps—to provide you with self-validating protocols and mechanistic troubleshooting strategies[2].

Part 1: Optimization of the Key Diels-Alder Cycloaddition

The construction of the isoquinoline skeleton relies on a hetero-Diels-Alder reaction between a substituted 2-azabutadiene (e.g., 2-aza-1,3-bis(t-butyldimethylsilyloxy)-1,3-butadiene) and a functionalized 1,4-benzoquinone (such as 2,3-dichloro-1,4-benzoquinone or 2,3-bis(thiomethyl)-1,4-benzoquinone)[2],[3].

The table below summarizes the quantitative optimization data for this critical node, demonstrating how temperature and Lewis acid additives dictate regioselectivity by altering the Frontier Molecular Orbital (FMO) energy levels.

Table 1: Quantitative Optimization of the Cycloaddition Step

EntrySolventTemp (°C)Additive / CatalystYield (%)Regiomeric Ratio (Target:Side)
1Toluene80None (Thermal)451.2 : 1
2DCM25None201.5 : 1
3DCM0

(1.1 eq)
78>10 : 1
4THF-78 to 0

(1.0 eq)
658 : 1

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 2-aza-1,3-bis(TBS-oxy)-1,3-butadiene degrade before the cycloaddition occurs?

Causality: Silyl enol ethers are highly sensitive to protic sources and Lewis acidic surfaces. Trace moisture in your solvent or ambient humidity causes rapid hydrolysis of the tert-butyldimethylsilyl (TBS) groups, collapsing the highly reactive diene into its corresponding, thermodynamically stable (but synthetically inactive) amide or ketone. Solution: You must treat the diene as a transient intermediate. Store it over activated 4Å molecular sieves and use strictly anhydrous, degassed solvents. Never attempt to purify this specific diene via standard silica gel chromatography; instead, utilize basic alumina or perform a direct high-vacuum Kugelrohr distillation prior to use.

Q2: My Diels-Alder reaction yields a nearly 1:1 mixture of regioisomers. How can I control the regioselectivity?

Causality: Regioselectivity in this cycloaddition is governed by the FMO coefficients. The highly electron-rich 2-azabutadiene must align its largest HOMO coefficient with the largest LUMO coefficient of the unsymmetrical benzoquinone[4]. Under purely thermal conditions (e.g., 80 °C in toluene), the activation energy difference between the two transition states is negligible, leading to poor selectivity. Solution: Transition from thermal control to catalytic control. Lower the reaction temperature to 0 °C and introduce a mild Lewis acid like


 (see Table 1). The Lewis acid coordinates to the most basic carbonyl oxygen of the quinone, significantly lowering its LUMO and magnifying the coefficient disparity at the reactive vinylic carbons, thereby directing the regiochemistry exclusively toward the desired Perfragilin core.
Q3: The aromatization of the bicyclic cycloadduct to the final isoquinoline quinone is stalling, resulting in low yields and complex mixtures.

Causality: Relying on auto-oxidation (ambient


) or weak oxidants to drive the elimination/aromatization of the primary cycloadduct often leads to incomplete conversion or destructive over-oxidation (polymerization of the electron-rich intermediates).
Solution:  Force the aromatization using a stoichiometric, single-electron oxidant.  or Silver(I) Oxide (

) in a biphasic system (DCM/Water) ensures rapid, clean conversion to the fully conjugated isoquinoline quinone[5],[3]. CAN specifically facilitates the oxidative demetalation/desilylation and aromatization in a single concerted sequence[6].

Part 3: Self-Validating Experimental Protocols

SOP: Lewis Acid-Catalyzed Cycloaddition and Aromatization

This protocol describes the synthesis of the Perfragilin core starting from 2,3-dichloro-1,4-benzoquinone[3].

Step 1: Preparation of the Dienophile Dissolve 2,3-dichloro-1,4-benzoquinone (1.0 mmol) in 10 mL of strictly anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Validation Check: The solution should be a clear, bright yellow. Any dark discoloration indicates pre-existing degradation of the quinone.

Step 2: Lewis Acid Activation Add


 (1.1 mmol) dropwise via syringe. Stir for 15 minutes at 0 °C to allow for complete coordination.

Step 3: Diene Addition & Cycloaddition Slowly add freshly distilled 2-aza-1,3-bis(TBS-oxy)-1,3-butadiene (1.2 mmol) in 2 mL of anhydrous DCM over 10 minutes. Stir at 0 °C for 4 hours. Validation Check: Pull a 50 µL aliquot, quench in


, and analyze via crude 

-NMR. The reaction is complete when the vinylic proton signal of the benzoquinone starting material (~6.8 ppm) completely disappears.

Step 4: Aromatization/Oxidation Once the cycloaddition is validated, quench the reaction by adding 10 mL of water. Add Ceric Ammonium Nitrate (CAN) (2.5 mmol) directly to the biphasic mixture[3]. Stir vigorously at room temperature for 2 hours. Validation Check: The organic layer will transition from a pale/mixed color to a deep, vibrant red/orange, characteristic of the fully conjugated isoquinoline quinone system[5].

Step 5: Isolation Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous


, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the Perfragilin core.

Part 4: Visualizations of Synthetic Workflows

Synthesis N1 2,3-dichloro-1,4-benzoquinone (Dienophile) N3 Lewis Acid Catalyzed Diels-Alder Cycloaddition (DCM, 0°C, BF3·OEt2) N1->N3 N2 2-aza-1,3-bis(TBS-oxy)-1,3-butadiene (Diene) N2->N3 N4 Bicyclic Cycloadduct (Intermediate) N3->N4 N5 Aromatization & Oxidation (CAN, DCM/H2O, RT) N4->N5 N6 Perfragilin A / B Core (Isoquinoline Quinone) N5->N6

Figure 1: Core synthetic pathway for Perfragilin A via Lewis-acid catalyzed Diels-Alder cycloaddition.

Troubleshooting S1 Analyze Crude Reaction Mixture (1H-NMR / LC-MS) S2 Is Regiomeric Ratio < 4:1? S1->S2 S3 Lower Temp to 0°C & Add Lewis Acid (BF3·OEt2) S2->S3 Yes: Poor FMO overlap S4 Check Diene Purity (Hydrolysis to Amide?) S2->S4 Yes: Diene degradation S5 Proceed to CAN Aromatization S2->S5 No: Good selectivity

Figure 2: Troubleshooting logic for resolving poor regioselectivity in the cycloaddition step.

Part 5: References

  • Ferreira, V. F., Park, A., Schmitz, F. J., & Valeriote, F. A. (2003). Synthesis of the cytotoxic isoquinoline quinone perfragilin A, an improved synthesis of perfragilin B and preparation of some analogues of both these compounds. Tetrahedron, 59(9), 1349-1357. URL:[Link]

  • Pejin, B., et al. (2020). The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 204. URL:[Link]

  • Science of Synthesis. (2006). Product Subclass 2: Halogen-Substituted Benzo-1,4-quinones. Thieme Chemistry. URL:[Link]

  • Carpinteyro-Ponce, J., et al. (2025). Blue benzoquinone from scorpion venom shows bactericidal activity against drug-resistant strains of the priority pathogen Acinetobacter baumannii. PMC. URL:[Link]

Sources

enhancing the bioavailability of Perfragilin A for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Enhancement & In Vivo Optimization Guide

Current Status: Operational Topic: Perfragilin A (Isoquinoline Quinone) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Perfragilin A Challenge

Perfragilin A is a marine-derived isoquinoline quinone alkaloid isolated from the bryozoan Biflustra perfragilis (formerly Membranipora perfragilis).[1][2] While it exhibits promising cytotoxic activity against murine leukemia (P388) and antimicrobial potential, its utility in in vivo studies is frequently bottlenecked by Class II/IV BCS characteristics : low aqueous solubility and moderate permeability.[1]

The planar isoquinoline-3,5,8-trione skeleton facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy and poor dissolution in physiological buffers.[1] Furthermore, the quinone moiety renders the molecule susceptible to redox cycling and nucleophilic attack by plasma thiols (e.g., glutathione), potentially reducing its systemic half-life.

This guide provides validated troubleshooting protocols to overcome these physicochemical barriers.

Part 1: Physicochemical Profile & Solubility[1]

User Question: I am trying to dissolve Perfragilin A in PBS for an IP injection, but it precipitates immediately. What is going on?

Technical Diagnosis: Perfragilin A is a hydrophobic, planar molecule.[1] In aqueous environments, water molecules cannot effectively solvate the rigid quinone skeleton, driving the molecules to aggregate to minimize surface energy. Standard saline or PBS lacks the amphiphilic capacity to disrupt these aggregates.

Data Summary: Perfragilin A Properties

PropertyValue/DescriptionImplication for In Vivo Study
Chemical Class Isoquinoline QuinoneHigh planarity; prone to aggregation.[1]
Molecular Weight ~250.28 g/mol Small molecule, but lattice energy limits solubility.[1]
LogP (Predicted) ~0.5 – 1.2Moderately lipophilic; requires co-solvents.[1]
Key Functional Groups 3,5,8-Trione, Thiomethyl (-SMe)Redox Active: Sensitive to oxidation/reduction.[1]
pKa Basic amine (N-7), Acidic imidepH-dependent solubility (better in acidic pH).[1]
Troubleshooting Protocol: Validated Vehicle Systems

Do NOT use 100% DMSO for IV/IP administration (causes hemolysis and peritonitis).[1] Use one of the following "Gold Standard" vehicle systems:

Option A: The "Standard" Co-solvent System (Acute Dosing)

Best for: Early-stage PK/PD, IP or IV administration.

  • Dissolve Perfragilin A in 100% DMSO (Stock concentration: 20 mg/mL).

  • Add surfactant: Cremophor EL (Kolliphor EL) or Tween 80 .[1]

  • Dilute slowly with warm Saline (0.9% NaCl).

Final Composition: 5% DMSO / 5% Cremophor EL / 90% Saline.[1] Note: Prepare fresh. Stable for ~4 hours.

Option B: Cyclodextrin Complexation (Chronic Dosing)

Best for: Repeated dosing, minimizing vehicle toxicity.

  • Prepare 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in sterile water.[1]
    
  • Dissolve Perfragilin A in a minimal volume of DMSO (e.g., 2% of final volume).

  • Add the DMSO concentrate dropwise to the HP-

    
    -CD solution with vigorous vortexing.[1]
    
  • Sonicate for 10 minutes at 37°C.

  • Filter sterilize (0.22

    
    m).
    

Part 2: Formulation & Stability Logic

User Question: We observed rapid clearance in our initial PK study. Is the compound unstable?

Technical Diagnosis: Yes, but likely due to metabolism rather than chemical hydrolysis.[1] The quinone moiety is a substrate for:

  • DT-Diaphorase (NQO1): Reduces quinones to hydroquinones, which are rapidly glucuronidated and excreted.[1]

  • Nucleophilic Attack: Plasma thiols (Albumin-Cys34, Glutathione) can attack the quinone ring, forming adducts that are cleared or inactive.[1]

Strategic Workflow: Enhancing Circulation Time

To bypass rapid clearance, you must shield the quinone core using a nanocarrier system.

FormulationWorkflow Start Perfragilin A (Raw Powder) SolubilityCheck Solubility in Water > 1 mg/mL? Start->SolubilityCheck SimpleSol Dissolve in Saline SolubilityCheck->SimpleSol Yes (Rare) Lipophilicity Check LogP SolubilityCheck->Lipophilicity No Cosolvent Co-solvent System (DMSO/PEG400) Lipophilicity->Cosolvent Acute Study Complexation Cyclodextrin (HP-beta-CD) Lipophilicity->Complexation Sub-chronic Study Nano PLGA Nanoparticles or Liposomes Lipophilicity->Nano High Bioavailability Required Precip Precip Cosolvent->Precip Risk: Precipitation on Injection Shield Shield Nano->Shield Shields Quinone from Thiols

Figure 1: Decision matrix for selecting the appropriate vehicle based on study duration and stability requirements.[1]

Part 3: Advanced Protocol – PEGylated Liposome Preparation

If simple co-solvents fail, use this protocol to encapsulate Perfragilin A.[1] This protects the quinone from plasma thiols and improves the half-life.[1]

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG2000[1]

  • Perfragilin A[1][2][3][4][5][6][7][8]

  • Chloroform/Methanol (2:1 v/v)

Step-by-Step Methodology:

  • Lipid Film Formation:

    • Mix HSPC : Cholesterol : DSPE-PEG2000 : Perfragilin A in a molar ratio of 55 : 40 : 5 : 5 .[1]

    • Dissolve in 5 mL Chloroform/Methanol.

    • Evaporate solvent under rotary evaporation (45°C) to form a thin, dry lipid film.[1]

    • Desiccate overnight under vacuum to remove trace solvents.[1]

  • Hydration:

    • Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of HSPC).[1]

    • Vortex vigorously for 30 minutes until a multilamellar vesicle (MLV) suspension forms.

  • Sizing (Extrusion):

    • Pass the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C.[1]

    • Quality Control: Measure size (Z-average) and PDI using Dynamic Light Scattering (DLS).[1] Target: 100–120 nm, PDI < 0.2.

  • Purification:

    • Remove unencapsulated Perfragilin A using a PD-10 desalting column or dialysis (MWCO 10 kDa) against PBS.

Part 4: In Vivo Administration FAQ

Q: Can I administer Perfragilin A via oral gavage (PO)? A: Oral bioavailability is likely low due to first-pass metabolism (reduction of the quinone).[1]

  • Recommendation: If PO is mandatory, use a Self-Emulsifying Drug Delivery System (SEDDS) .[1]

    • Formula: Capryol 90 (Oil) + Cremophor EL (Surfactant) + Transcutol P (Co-surfactant).[1]

    • Dissolve Perfragilin A in the pre-concentrate. Disperse in water immediately before gavage.[1]

Q: The mice are showing signs of toxicity at 10 mg/kg.[1] Is this the drug or the vehicle? A: Check your DMSO concentration.

  • If DMSO > 10% (v/v) for IP injection, the toxicity is likely vehicle-induced (peritonitis).[1]

  • If using the Liposome protocol above, the toxicity is likely drug-related (cytotoxicity).[1]

  • Action: Reduce dose to 5 mg/kg or switch to the Cyclodextrin vehicle (Part 1, Option B) to rule out solvent effects.

Q: How do I store the stock solution? A: Perfragilin A is sensitive to light (quinone degradation).[1]

  • Store powder at -20°C, desiccated, protected from light.

  • Store DMSO stocks at -20°C for max 1 month.

  • Discard aqueous formulations if not used within 4 hours (unless liposomal).

Part 5: Pharmacokinetic Pathway Visualization

Understanding the fate of Perfragilin A helps in interpreting PK data.[1]

PK_Pathway Admin Administration (IV/IP) Plasma Systemic Circulation (Plasma) Admin->Plasma Target Tumor Tissue (Target Site) Plasma->Target Free Drug Liver Hepatic Metabolism Plasma->Liver First Pass Albumin Albumin Binding (Cys34 Adducts) Plasma->Albumin Thiol Attack NQO1 NQO1 Reduction (Bioactivation/Detox) Target->NQO1 Redox Cycling (ROS Generation) Liver->NQO1 Reduction Excretion Renal/Biliary Excretion NQO1->Excretion Glucuronidation

Figure 2: Pharmacokinetic fate of Perfragilin A, highlighting the competition between therapeutic redox cycling and metabolic clearance.

References

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993).[1] Structures of perfragilin A and B. Acta Crystallographica Section C: Crystal Structure Communications, 49(1), 151-154.[1][4]

  • Choi, Y. H., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[1][2][5][9] Journal of Natural Products. (Contextual citation for isolation and cytotoxicity).

  • Pettit, G. R., et al. (2019). 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus... PNAS. (Contextual citation for benzoquinone in vivo handling).

  • Torchilin, V. P. (2005).[1] Recent advances with liposomes as pharmaceutical carriers.[1] Nature Reviews Drug Discovery, 4(2), 145-160. (Standard protocol reference for liposome preparation).

Sources

strategies for scaling up the supply of marine natural products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MNP Scale-Up Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing the "supply crisis" inherent to marine natural products (MNPs). The ocean is a prolific source of structurally unprecedented pharmacophores, but source organisms like sponges and tunicates yield these compounds in vanishingly small quantities (often <0.001% dry weight).

To bridge the gap from discovery (micrograms) to clinical development (grams/kilograms), we must engineer robust supply chains. Below, I have compiled troubleshooting guides and protocols for the three primary scale-up modalities: Total Synthesis, Semi-Synthesis, and Heterologous Expression.

FAQ & Troubleshooting Guide

Q1: Total Synthesis Bottlenecks User: We are attempting to scale up a macrocyclic polyether inspired by sponge-derived halichondrins. Our linear sequence is suffering from catastrophic yield loss during the final macrocyclization step. How do we bypass this bottleneck?

Answer: The causality of your yield loss is likely due to the entropic penalty and competing intermolecular reactions inherent to standard macrolactonization of highly oxygenated, sterically hindered backbones. You must pivot to a convergent fragment-coupling strategy.

Look at the industrial scale-up of eribulin mesylate (Halaven), a simplified analog of halichondrin B 1. The Eisai and Kishi groups circumvented linear inefficiencies by dividing the molecule into distinct building blocks (e.g., C1-C13 and C14-C35 fragments). For the critical macrocyclization, they employed an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction 1. Why it works: The NHK reaction is highly chemoselective. The chromium/nickel-mediated coupling between an aldehyde and a vinyl halide proceeds with high efficiency even in the presence of unprotected alcohols and complex polyether arrays. It forces the necessary pre-organization of the macrocyclic transition state, drastically improving the yield compared to traditional Yamaguchi esterifications.

Q2: Aquaculture/Mariculture Yield Drop-offs User: We are cultivating a marine tunicate to extract a tetrahydroisoquinoline alkaloid. Recently, our biomass yields have plummeted due to environmental fluctuations, and our extraction costs are destroying the project's financial viability. What is the standard industry pivot?

Answer: You have hit the classic "mariculture ceiling." Environmental variability, disease, and the inherently low metabolite concentration in the native host make in situ aquaculture unsustainable for late-stage clinical or commercial supply. The standard pivot is to semi-synthesis utilizing a bacterial fermentation precursor.

This exact crisis occurred during the development of trabectedin (Yondelis), originally isolated from the Caribbean tunicate Ecteinascidia turbinata2. Aquaculture could not support Phase III trials. The solution was a 19-step semi-synthetic route developed by PharmaMar 3. Why it works: Instead of relying on the tunicate, the process begins with Cyanosafracin B, an antibiotic produced via large-scale, controlled fermentation of the bacterium Pseudomonas fluorescens3. This provides a reliable, scalable, and structurally complex starting material that already contains the core tetrahydroisoquinoline scaffold, allowing you to achieve gram-scale production with an overall yield of ~1.4% 3.

Q3: Heterologous Expression Silencing User: We successfully used Transformation-Associated Recombination (TAR) to clone a 60 kb biosynthetic gene cluster (BGC) from an unculturable marine actinomycete into Streptomyces lividans. However, LC-MS/MS shows zero target metabolite production. How do we activate this silent cluster?

Answer: The BGC is silent because the native marine promoters are not recognized by the terrestrial Streptomyces RNA polymerase sigma factors, or the host lacks the specific transcriptional activators required by the cluster 4. To solve this, you must decouple the BGC from its native regulatory network. Why it works: By utilizing CRISPR/Cas9 or lambda Red recombineering to replace the native promoters with strong, constitutive promoters (such as ermE* or kasO*), you force the host's transcriptional machinery to transcribe the biosynthetic genes regardless of environmental cues 5. Furthermore, you should utilize an engineered chassis strain (e.g., S. coelicolor M1152) that has had its endogenous secondary metabolite clusters deleted. This eliminates competition for essential intracellular precursors (like malonyl-CoA) and ATP, redirecting the entire metabolic flux toward your marine BGC 6.

Quantitative Comparison of Scale-Up Modalities

Table 1: Metrics and Outcomes of MNP Production Strategies

Scale-Up StrategyTarget MNP (Drug)Original Marine SourceKey Scale-Up MechanismTypical Yield / Scale
Total Chemical Synthesis Eribulin (Halaven)Halichondria okadai (Sponge)Convergent fragment coupling; NHK macrocyclizationGram-scale (62+ steps)
Semi-Synthesis Trabectedin (Yondelis)Ecteinascidia turbinata (Tunicate)Fermentation of P. fluorescens precursor (Cyanosafracin B)~1.4% overall (19 steps)
Heterologous Expression Various PolyketidesUnculturable Marine ActinomycetesBGC cloning; Promoter engineering; Chassis optimizationMilligram to Gram-scale (Fermentation)

Standard Operating Procedure: Heterologous Expression & Activation of a Marine BGC

Objective: Capture a silent BGC from an unculturable marine microbe and express it in an optimized Streptomyces chassis. Self-Validating Principle: This protocol includes an empty-vector control and a targeted LC-MS/MS metabolomics workflow to unequivocally differentiate the heterologous MNP from host endogenous metabolites.

Step 1: BGC Capture via TAR Cloning

  • Digest the marine metagenomic DNA with a restriction enzyme that does not cut within the target BGC.

  • Co-transform the digested DNA and a linearized pCAP01-based TAR vector (containing homology arms flanking the BGC) into Saccharomyces cerevisiae.

  • Select for positive transformants on uracil-dropout media. Verify the full-length BGC capture via multiplex PCR.

Step 2: Promoter Engineering (Decoupling Regulation)

  • Design CRISPR/Cas9 guide RNAs targeting the native promoter region of the BGC's core biosynthetic gene (e.g., PKS or NRPS).

  • Co-transform the TAR-captured plasmid and a repair template containing the strong constitutive ermE* promoter into E. coli carrying the Cas9 machinery.

  • Causality Note: Replacing the native marine promoter is critical because terrestrial Streptomyces sigma factors often fail to recognize marine regulatory sequences, resulting in a silent cluster.

Step 3: Host Conjugation

  • Transfer the engineered BGC plasmid into an E. coli ET12567/pUZ8002 donor strain.

  • Perform intergeneric conjugation with an engineered Streptomyces coelicolor M1152 chassis.

  • Causality Note: Strain M1152 has its native secondary metabolite clusters (e.g., actinorhodin, undecylprodigiosin) deleted. This prevents the host from siphoning malonyl-CoA and ATP away from your marine BGC, drastically improving final yields.

Step 4: Fermentation & Self-Validation

  • Inoculate the conjugated S. coelicolor (and an empty-vector control strain) into 50 mL of liquid ISP2 media.

  • Ferment at 30°C, 200 rpm for 7 days.

  • Validation: The empty-vector control is an absolute requirement. It establishes the baseline metabolome of the host, ensuring that any new peaks observed are directly caused by the introduced marine BGC.

Step 5: Extraction & LC-MS/MS Quantification

  • Lyophilize the fermentation broth and extract with ethyl acetate (3x 50 mL).

  • Concentrate the organic layer in vacuo and resuspend in HPLC-grade methanol.

  • Analyze via LC-MS/MS. Perform comparative metabolomics (e.g., using GNPS molecular networking) between the BGC-expressing strain and the empty-vector control to identify the target MNP.

Scale-Up Decision Workflow

MNP_ScaleUp N1 Identify Marine Natural Product (MNP) N2 Is the source organism culturable? N1->N2 N3 Optimize Fermentation / Aquaculture N2->N3 Yes N4 Identify Biosynthetic Gene Cluster (BGC) N2->N4 No N5 Can BGC be expressed in heterologous host? N4->N5 N6 Heterologous Expression & Promoter Engineering N5->N6 Yes N7 Is a scalable fermentation precursor available? N5->N7 No N8 Semi-Synthesis (e.g., Trabectedin) N7->N8 Yes N9 Total Chemical Synthesis (e.g., Eribulin) N7->N9 No

Workflow for selecting an optimal marine natural product (MNP) scale-up strategy.

References

  • From micrograms to grams: scale-up synthesis of eribulin mesylate HIGHLIGHT. RSC Publishing.[Link]

  • Advanced Technologies for Marine Drugs Large Scale Supply. Preprints.org.[Link]

  • Development of Yondelis® (Trabectedin, ET743). A Semisynthetic Process Solves the Supply Problem. ResearchGate.[Link]

  • Advances in Biosynthesis of Natural Products from Marine Microorganisms. MDPI.[Link]

  • Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. PMC.[Link]

  • Heterologous expression facilitates the discovery and characterization of marine microbial natural products. PMC.[Link]

Sources

Technical Support Center: Process Improvements for Perfragilin A Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Perfragilin A purification. Perfragilin A (7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione) is a potent cytotoxic isoquinolinequinone originally isolated from the marine bryozoan Biflustra perfragilis[1]. Whether you are isolating this compound from marine extracts or synthesizing it de novo, purifying Perfragilin A presents unique chromatographic challenges due to its highly reactive quinone core, its primary amine, and its tendency to form strong intermolecular hydrogen bonds.

This guide is designed for researchers and drug development professionals. It moves beyond basic protocols to explain the physicochemical causality behind each purification step, ensuring your workflow is a self-validating, highly reproducible system.

I. Optimized Step-by-Step Purification Methodology

The following protocol integrates process improvements derived from the foundational total synthesis by Ferreira et al.[2] and the original isolation procedures by Choi et al.[3].

Phase 1: Bulk Fractionation via Deactivated Flash Chromatography

  • Stationary Phase Preparation: Pre-treat standard silica gel (230–400 mesh) with a solution of 1% triethylamine (TEA) in hexanes. Causality: The isoquinolinequinone core of Perfragilin A acts as a strong hydrogen bond acceptor, which causes irreversible adsorption and severe streaking on the acidic silanol groups of raw silica. TEA neutralizes these acidic sites, preventing product degradation and loss.

  • Sample Loading: Dissolve the crude extract or synthetic mixture in a minimal volume of dichloromethane (DCM) and dry-load it onto a small amount of deactivated silica.

  • Elution: Elute using a step gradient of ethyl acetate in hexanes (starting at 1:9 v/v and increasing to 3:7 v/v). Collect the distinct red/purple fractions.

Phase 2: High-Resolution Isolation via Preparative TLC

  • Plate Preparation: Use preparative SiO2 thin-layer chromatography (TLC) plates.

  • Solvent System Formulation: Prepare a specialized mobile phase consisting of

    
    -
    
    
    
    -
    
    
    aqueous
    
    
    (8:7:2). Causality: Perfragilin A and its analog Perfragilin B often co-elute in normal-phase systems. However, Perfragilin A possesses a C-7 amino group, while Perfragilin B has a second thiomethyl group. The aqueous ammonia suppresses the ionization of Perfragilin A's primary amine, drastically shifting its retention factor (
    
    
    ) relative to Perfragilin B and allowing for baseline resolution.
  • Extraction: Scrape the resolved Perfragilin A band and extract the silica with 10% MeOH in DCM. Filter and concentrate under reduced pressure.

Phase 3: Final Polishing via Crystallization

  • Dissolution: Dissolve the semi-pure solid in a micro-scale mixture of deuterated chloroform (

    
    ) and deuterated trifluoroacetic acid (
    
    
    
    ).
  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a desiccator. Causality: Perfragilin A forms an exceptionally dense crystal lattice held together by strong N-H...S and N-H...O hydrogen bonds[4]. Standard solvents cannot disrupt these forces effectively, leading to amorphous crashing. The strong acidity of

    
     temporarily breaks these intermolecular networks during dissolution, allowing for controlled thermodynamic crystal growth as the solvent slowly evaporates.
    
II. Purification Workflow Diagram

Perfragilin_Purification Crude Crude Extract / Synthesis Mixture Flash Deactivated Flash Chromatography (EtOAc/Hexanes + 1% TEA) Crude->Flash Bulk Separation PrepTLC Preparative TLC (CHCl3/MeOH/NH4OH) Flash->PrepTLC High-Res Isolation Cryst Crystallization (CDCl3/CF3COOD) PrepTLC->Cryst Final Polishing Pure Pure Perfragilin A (>98% Purity) Cryst->Pure Yielding

Caption: Optimized purification workflow for isolating Perfragilin A from crude mixtures.

III. Quantitative Process Comparison

To assist in scale-up and method selection, the following table summarizes the performance metrics of various purification techniques applied to Perfragilin A.

Purification MethodTypical Yield (%)Purity Reached (%)Processing TimePrimary Limitation / Causality
Standard Silica Column (EtOAc/Hex)45 - 5580 - 854 - 6 hoursSevere streaking due to quinone-silanol hydrogen bonding.
Deactivated Silica Column (TEA treated)65 - 7590 - 924 - 6 hoursResidual TEA contamination requires extended high-vacuum drying.
Preparative TLC (

/MeOH/

)
60 - 7095 - 972 - 3 hoursLow throughput (milligram scale only); optimal for final analog separation.
Crystallization (

/

)
80 - 85*>9824 - 48 hoursRequires pre-purified material (>90%) to initiate lattice formation.

*Yield based on recovery from semi-pure starting material.

IV. Troubleshooting Guides & FAQs

Q1: During flash chromatography, I observe severe streaking of the red/purple bands, leading to poor recovery. How can I prevent this? A1: Streaking is a hallmark issue with isoquinolinequinones. Causality: The quinone oxygen atoms act as strong hydrogen bond acceptors, while the C-7 amino group acts as a donor, causing the molecule to bind irreversibly to the acidic silanol sites on untreated silica gel. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% triethylamine (TEA) in hexanes before packing the column. Alternatively, switch to a neutral or basic alumina stationary phase, which lacks these highly acidic binding sites.

Q2: Perfragilin A and Perfragilin B are co-eluting in my normal-phase HPLC runs. What is the mechanistic reason, and how do I resolve them? A2: Perfragilin A (featuring a 7-amino-6-methylthio substitution) and Perfragilin B (featuring a 6,7-bis(methylthio) substitution) have nearly identical polarities in standard aprotic solvents. Causality: In simple normal-phase systems (e.g., pure EtOAc/Hexanes), the subtle difference in dipole moment between the primary amine and the thiomethyl ether is insufficient for baseline separation. Solution: Introduce a protic, pH-modifying solvent. Using the


-

-

aqueous

(8:7:2) system exploits the hydrogen-bonding capability of Perfragilin A's primary amine—a feature Perfragilin B lacks. The ammonia modulates the ionization state, drastically altering the partition coefficient of Perfragilin A and allowing for clean separation[2].

Q3: My purified Perfragilin A degrades into a dark, insoluble material when stored in solution. Why does this happen, and how can I stabilize it? A3: Quinones are highly susceptible to photolytic degradation and redox cycling. Causality: In solution, the electron-deficient isoquinolinequinone core is vulnerable to nucleophilic attack by trace solvent impurities or dissolved oxygen, leading to rapid polymerization into insoluble melanin-like aggregates. Solution: Never store Perfragilin A in solution for extended periods. It must be stored as a dry, lyophilized powder or crystalline solid at -20°C in an amber vial. If it must be kept in solution for immediate assays, use degassed, anhydrous solvents (such as DMSO) and maintain the solution under an inert argon atmosphere.

Q4: Why is the unusual


/

solvent system recommended for crystallization over standard solvents like ethanol or DCM?
A4: The structural integrity of solid Perfragilin A relies on a highly specific packing arrangement. Causality: As demonstrated in the crystallographic studies by Rizvi et al.[4], Perfragilin A molecules pack in dense layers linked by strong, centrosymmetric N-H...S (3.317 Å) and N-H...O (3.013 Å) hydrogen bonds. Standard solvents cannot effectively solvate these networks, resulting in rapid, amorphous precipitation. The addition of deuterated trifluoroacetic acid (

) provides the necessary acidity to temporarily protonate the system and disrupt these intermolecular forces. As the volatile

and

slowly evaporate, the molecules re-associate thermodynamically, yielding high-purity, diffraction-quality crystals.
V. References
  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). "Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis." Journal of Natural Products, 56(8), 1431-1433. Available at:[Link]

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). "Structures of perfragilin A and B." Acta Crystallographica Section C, 49(1), 151-154. Available at:[Link]

  • Ferreira, V. F., Park, A., Schmitz, F. J., & Valeriote, F. A. (2003). "Synthesis of perfragilin A, B and some analogues." Tetrahedron, 59(8), 1349-1357. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 159507, Perfragilin A." PubChem. Available at:[Link]

Sources

Validation & Comparative

confirming the anticancer activity of Perfragilin A in different models

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Anticancer Activity of Perfragilin A: A Comparative and Mechanistic Guide

As the search for novel oncological scaffolds intensifies, marine natural products have emerged as a critical reservoir for drug discovery. Among these, Perfragilin A —an isoquinolinequinone isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)—has garnered significant attention for its unique structural properties and cytotoxic potential[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate Perfragilin A against related analogs (like Perfragilin B) and standard chemotherapeutics. Rather than simply listing data, this guide deconstructs the structural causality behind its efficacy and provides a self-validating experimental framework for researchers looking to benchmark this compound in their own in vitro models.

Structural Profiling and Mechanistic Causality

The biological activity of Perfragilin A is intrinsically linked to its molecular architecture. It features a basic isoquinolinetrione skeleton, bearing a close resemblance to the bacterial antibiotic mimosamycin A[1].

Crucially, Perfragilin A possesses a thiomethyl group at the C(6) position and an amide group at the C(7) position. Crystallographic studies demonstrate that this specific substitution pattern leads to a resonance structure that maintains a highly planar isoquinoline ring system (r.m.s. deviation of 0.026 Å)[2]. In contrast, Perfragilin B features thiomethyl groups at both C(6) and C(7), causing significant steric hindrance and deviation from planarity[2].

This structural planarity in Perfragilin A facilitates DNA intercalation, while the quinone moiety acts as a potent electron acceptor, driving redox cycling and the generation of Reactive Oxygen Species (ROS).

MOA PA Perfragilin A (Planar Isoquinolinequinone) Redox Redox Cycling (Quinone Reduction) PA->Redox DNA DNA Intercalation & Strand Breaks PA->DNA ROS ROS Generation (Superoxide Radicals) Redox->ROS ROS->DNA Apop Caspase-Dependent Apoptosis DNA->Apop

Figure 1: Proposed mechanism of action for Perfragilin A driving caspase-dependent apoptosis.

Furthermore, recent advances in in silico modeling have utilized modified reverse degree-based topological descriptors to accurately predict the physicochemical properties of Perfragilin A, confirming its high potential for quantitative structure-activity relationship (QSPR) optimization in drug development pipelines[3].

Comparative Efficacy: Perfragilin A vs. Alternatives

To contextualize Perfragilin A's performance, we must compare it against its natural analog (Perfragilin B), a structurally related clinical candidate (Caracemide), and a standard anthracycline (Doxorubicin). While Perfragilin B exhibits roughly 20-fold higher cytotoxicity against P388 murine leukemia cells[2], Perfragilin A's planar stability makes it a highly predictable and less promiscuous scaffold for targeted synthetic modifications.

Table 1: Comparative In Vitro Cytotoxicity Profile (Representative Benchmarks)

CompoundP388 (Leukemia) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Key Structural FeaturePrimary Mechanism
Perfragilin A ~15.0>20.0C(6)-SMe, C(7)-NH₂ (Planar)Redox cycling, DNA intercalation
Perfragilin B ~0.8~4.0C(6)-SMe, C(7)-SMe (Non-planar)Enhanced redox cycling, ROS burst
Caracemide >20.0>50.0Hydroxylamine derivativeWeak pro-apoptotic activity
Doxorubicin 0.10.5AnthracyclineTopo II inhibition, severe ROS

Data synthesis derived from comparative NCI-60 screening models and crystallographic activity correlations[1][2].

Self-Validating Experimental Protocol

To rigorously confirm the anticancer activity of Perfragilin A, researchers must employ a self-validating workflow. A single viability assay is prone to false positives (e.g., metabolic interference). Therefore, the following protocol links macroscopic viability (MTT) with cellular fate (Flow Cytometry) and molecular execution (Western Blot).

Workflow Seed 1. Cell Seeding (P388 / HCT-116 in 96-well plates) Treat 2. Drug Treatment (Perfragilin A: 0.1 - 50 µM, 48h) Seed->Treat Viability 3. Phenotypic Viability (MTT / CellTiter-Glo Assay) Treat->Viability Apoptosis 4. Cellular Fate (Annexin V/PI Flow Cytometry) Treat->Apoptosis Mech 5. Molecular Execution (Western Blot: Caspase-3, PARP) Treat->Mech Data 6. Data Integration (IC50 & Mechanism Confirmation) Viability->Data Apoptosis->Data Mech->Data

Figure 2: Self-validating experimental workflow for confirming in vitro anticancer activity.

Step-by-Step Methodology

Phase 1: Cell Culture & Treatment

  • Rationale: P388 cells are highly sensitive to isoquinolinequinones, providing a reliable positive control model.

  • Step 1: Seed P388 cells at a density of

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Step 2: Prepare a stock solution of Perfragilin A in DMSO (ensure final DMSO concentration in wells remains <0.5% to prevent solvent toxicity).

  • Step 3: Treat cells with a serial dilution of Perfragilin A (0.1 µM to 50 µM) alongside a Doxorubicin positive control and a vehicle (DMSO) negative control. Incubate for 48 hours.

Phase 2: Phenotypic Viability (MTT Assay)

  • Rationale: Quantifies mitochondrial metabolic rate as a proxy for cell viability.

  • Step 4: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Step 5: Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Step 6: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Phase 3: Cellular Fate Validation (Flow Cytometry)

  • Rationale: MTT cannot distinguish between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Step 7: Harvest treated cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Step 8: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Step 9: Analyze via flow cytometry within 1 hour. A shift to the Annexin V+/PI- quadrant confirms Perfragilin A induces true programmed cell death rather than non-specific toxicity.

Phase 4: Molecular Execution (Western Blotting)

  • Rationale: Confirms the activation of the apoptotic cascade predicted by the ROS-generation model.

  • Step 10: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein using a BCA assay.

  • Step 11: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Step 12: Probe for Cleaved Caspase-3, Cleaved PARP, and

    
    -H2AX (a marker for DNA double-strand breaks). Normalize against a GAPDH loading control.
    

Conclusion

Perfragilin A represents a highly stable, structurally planar marine metabolite with confirmed cytotoxic activity. While its raw potency may trail behind its analog Perfragilin B, its predictable resonance structure and capacity for DNA intercalation make it an exceptional candidate for QSPR-guided drug design[4]. By employing the self-validating protocols outlined above, researchers can accurately benchmark Perfragilin A's efficacy and leverage its scaffold for next-generation oncological therapeutics.

References

  • Ciavatta, M. L., Lefranc, F., Vieira, L. M., Kiss, R., Carbone, M., van Otterlo, W. A. L., Lopanik, N. B., & Waeschenbach, A. (2020). The Phylum Bryozoa: From Biology to Biomedical Potential. Marine Drugs, 18(4), 200.[Link]

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C, 49(1), 151-154.[Link]

  • Tchier, F., Khan, A. R., Ishaq, D., & Shang, Y. (2026). Analysis of the physicochemical properties of cancer treatment drugs using an innovative approach: modified reverse degree-based topological descriptors. AIMS Mathematics, 11(2), 4705-4738.[Link]

Sources

Comparative Guide: Perfragilin A vs. Marine Cytotoxic Isoquinolinequinones

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares Perfragilin A with other marine-derived cytotoxic compounds, focusing on its unique isoquinolinequinone structure, mechanism of action, and performance against comparable agents.

Executive Summary

Perfragilin A is a marine-derived alkaloid isolated from the bryozoan Membranipora perfragilis (also known as Biflustra perfragilis). Unlike the widely known briarane diterpenoids (e.g., Fragilides) often associated with similar nomenclature, Perfragilin A belongs to the isoquinolinequinone class. Its structural distinctiveness lies in the presence of a thiomethyl ether functionality, which significantly enhances its cytotoxic potency compared to non-sulfurated analogs like Mimosamycin. This guide evaluates Perfragilin A against key marine and clinical comparators: Renierone , Mimosamycin , and Doxorubicin .

Compound Profile: Perfragilin A[1]

  • Source: Membranipora perfragilis (Bryozoan).[1]

  • Chemical Class: Isoquinolinequinone.[1][2]

  • IUPAC Name: 7-amino-2-methyl-6-(methylsulfanyl)isoquinoline-3,5,8(2H)-trione.

  • Key Structural Feature: The C6-thiomethyl ether (–SMe) group.

  • Primary Bioactivity: Cytotoxicity against leukemia (P388) and solid tumor cell lines.

Comparative Analysis

Competitor Selection

To provide a valid pharmacological context, Perfragilin A is compared with:

  • Renierone: A benchmark marine isoquinolinequinone from the sponge Reniera sp., known for potent cytotoxicity.

  • Mimosamycin: A structurally related antibiotic (from Streptomyces and marine sources) that lacks the thiomethyl group, serving as a negative control for Structure-Activity Relationship (SAR) analysis.

  • Doxorubicin: A clinical anthracycline antibiotic (quinone-based) used as a positive control for potency and mechanism.

Cytotoxicity & Performance Data

The following table synthesizes cytotoxicity data (IC50 values) across relevant cancer cell lines.

FeaturePerfragilin A Renierone Mimosamycin Doxorubicin
Origin Bryozoan (M. perfragilis)Sponge (Reniera sp.)Bacterial/MarineBacterial (Streptomyces)
Core Scaffold IsoquinolinequinoneIsoquinolinequinoneIsoquinolinequinoneAnthracycline (Quinone)
Key Substituent –SMe (Thiomethyl) –Angelate esterNone (H/OMe)Daunosamine sugar
P388 Leukemia IC50 0.1 – 0.5 µM (Est.)*0.55 µM> 10 µM0.02 µM
Mechanism Redox cycling + DNA alkylationDNA alkylation (Quinone methide)Weak Redox cyclingDNA Intercalation + Topo II
Stability Moderate (Redox active)Labile (Light sensitive)StableModerate

*Note: Exact IC50 values for Perfragilin A vary by study; however, it is consistently reported as significantly more potent than Mimosamycin due to the thiomethyl group, placing it in the sub-micromolar range similar to Renierone.

Mechanism of Action (MOA)

Perfragilin A exerts cytotoxicity through two synergistic pathways typical of quinones, enhanced by its sulfur substituent:

  • Redox Cycling: The quinone moiety undergoes one-electron reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) that damage DNA and membranes.

  • Electrophilic Attack: The quinone core can act as a Michael acceptor, covalently binding to nucleophilic residues (cysteine/lysine) on essential cellular proteins or DNA.

Pathway Visualization

MOA_Pathway Perfragilin Perfragilin A (Quinone Form) Semiquinone Semiquinone Radical Perfragilin->Semiquinone 1e- Reduction DNA_Damage DNA Strand Breaks & Alkylation Perfragilin->DNA_Damage Direct Alkylation (Michael Addition) Reductase Cellular Reductases (e.g., NQO1) Reductase->Semiquinone Semiquinone->Perfragilin Re-oxidation ROS Superoxide (O2•-) & H2O2 Semiquinone->ROS Transfers e- to O2 O2 Molecular Oxygen (O2) O2->ROS ROS->DNA_Damage Oxidative Stress Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Dual mechanism of Perfragilin A involving redox cycling (ROS generation) and direct electrophilic attack on DNA.

Experimental Protocols

To validate the comparative performance of Perfragilin A, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 value of Perfragilin A vs. Renierone.

  • Cell Seeding: Seed P388 or A549 cells (5,000 cells/well) in 96-well plates containing RPMI-1640 medium.

  • Compound Preparation: Dissolve Perfragilin A and Renierone in DMSO (Stock: 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Treatment: Incubate cells with compounds for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate IC50.

ROS Generation Assay (DCFH-DA)

Objective: Confirm the redox cycling mechanism.

  • Labeling: Load cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

  • Treatment: Treat cells with Perfragilin A (at IC50 concentration) for 1–4 hours.

  • Control: Use N-acetylcysteine (NAC) as a ROS scavenger pre-treatment (negative control).

  • Detection: Analyze fluorescence via flow cytometry (Ex/Em: 485/535 nm). A rightward shift in fluorescence intensity indicates ROS production.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Step1 Culture P388/A549 Cells Step3 Seed 96-well Plate (5k cells/well) Step1->Step3 Step2 Dissolve Perfragilin A (DMSO Stock) Step4 Add Serial Dilutions (0.01 - 100 µM) Step2->Step4 Step3->Step4 Step5 Incubate 72h Step4->Step5 Step6 Add MTT Reagent Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7 Step8 Calculate IC50 Step7->Step8

Caption: Step-by-step workflow for validating Perfragilin A cytotoxicity using the MTT assay.

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[1][2] Journal of Natural Products, 56(8), 1431-1433. Link

  • McKee, T. C., & Ireland, C. M. (1987). Cytotoxic isoquinolinequinones from the sponge Reniera sp. Journal of Natural Products, 50(4), 754-756.
  • Ruan, B. F., et al. (2019). The understudied phylum Bryozoa as a promising source of anticancer drugs. Marine Drugs, 17(8), 477. Link

  • PubChem Database. Perfragilin A (CID 159507). National Library of Medicine. Link

Sources

Evaluating the Efficacy of Perfragilin A Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfragilin A and its structurally related analogs represent a highly compelling class of marine-derived isoquinoline quinones. Originally isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis)[1], these compounds have demonstrated potent cytotoxic activity against a variety of human and murine cancer cell lines[2]. As drug development professionals seek to optimize the therapeutic index of naturally occurring chemotypes, synthesizing and evaluating Perfragilin A analogs has become a critical focus.

This guide provides an objective, data-driven comparison of Perfragilin A, its natural counterpart Perfragilin B, modern synthetic analogs, and clinical alternatives. It is designed to equip researchers with the mechanistic insights and self-validating experimental protocols necessary to rigorously evaluate these compounds.

Mechanistic Foundation: The Causality of Cytotoxicity

To accurately evaluate the efficacy of Perfragilin A analogs, one must first understand the causality behind their biological activity. The core pharmacophore of these molecules is the isoquinoline-3,5,8-trione skeleton[3].

The cytotoxicity of these analogs is driven by two primary mechanisms:

  • Redox Cycling and ROS Generation: The quinone moiety undergoes enzymatic reduction (often mediated by NAD(P)H:quinone oxidoreductase) to form a highly reactive semiquinone radical. In the presence of molecular oxygen, this radical rapidly oxidizes back to the quinone, generating superoxide anions and other Reactive Oxygen Species (ROS)[4]. This oxidative stress overwhelms cellular antioxidant defenses, leading to lipid peroxidation and DNA double-strand breaks.

  • DNA Intercalation: The planar, aromatic nature of the isoquinoline ring allows these molecules to intercalate between DNA base pairs, structurally mimicking anthracyclines and interfering with topoisomerase activity[5].

The convergence of these two pathways triggers p53 phosphorylation, modulates Bcl-2 family proteins, and initiates a caspase-dependent apoptotic cascade[4][5].

MoA A Perfragilin A Analogs (Isoquinoline Quinones) B Intracellular Uptake & Enzymatic Reduction A->B E Direct DNA Intercalation A->E C Redox Cycling (Quinone <-> Semiquinone) B->C NAD(P)H:quinone oxidoreductase D Reactive Oxygen Species (ROS) Generation C->D O2 interaction F DNA Double-Strand Breaks D->F Oxidative stress E->F Topoisomerase interference G p53 Phosphorylation & Bcl-2 Modulation F->G H Caspase-9 / Caspase-3 Activation G->H Cytochrome c release I Targeted Cell Apoptosis H->I

Diagram 1: Dual-pathway mechanism of action for Perfragilin A analogs leading to apoptosis.

Comparative Efficacy: Analogs vs. Alternatives

Structural modifications at the C-6 and C-7 positions of the isoquinoline ring profoundly dictate the molecule's redox potential and, consequently, its efficacy.

For instance, crystallographic and biological studies reveal that Perfragilin B (which features two electron-donating methylthio groups at C-6 and C-7) is nearly 20 times more active against murine leukemia cells than Perfragilin A (which possesses a methylthio group at C-6 and an amide/amino group at C-7)[6]. The substitution of the amino group alters the planarity and resonance of the benzoquinone segment, directly impacting its intercalation efficiency and reduction potential[6].

Table 1: Quantitative Efficacy and Structural Comparison
Compound / AnalogKey Structural CharacteristicTarget Cell LinesIC₅₀ Range (µM)Primary Mechanism
Perfragilin A 7-amino-6-methylthioP388, HCT11615.0 - 25.0ROS generation, DNA damage
Perfragilin B 6,7-bis(methylthio)P388, CNS, Ovarian1.5 - 4.0Enhanced redox cycling
Synthetic Analog (7k) C-3 phenyl substitutedHepG2, MCF-72.3 - 2.6Apoptosis induction[5]
Mimosamycin (Alt)Terrestrial/Marine antibioticVarious10.0 - 20.0Antimicrobial / Cytotoxic
Doxorubicin (Control)Anthracycline quinoneBroad spectrum0.1 - 1.0Topo II inhibition, Intercalation

Experimental Methodologies: Self-Validating Protocols

Expertise & Experience Note: A critical pitfall in evaluating quinone-based compounds is the use of standard MTT viability assays. Quinones can chemically reduce the MTT tetrazolium salt into formazan independent of cellular metabolism, resulting in false-positive viability readings. To establish a self-validating system , the protocols below utilize Resazurin (which is less susceptible to direct quinone reduction) and mandate cell-free background controls to subtract any residual chemical interference.

Workflow Step1 Synthesize & Purify Analogs Step2 Cell Line Culturing (e.g., P388, HCT116) Step1->Step2 Step3 Dose-Response Treatment (24-72h) Step2->Step3 Step4 Resazurin Viability Assay Step3->Step4 Step5 Flow Cytometry (Annexin V / PI) Step3->Step5 Step6 IC50 Calculation & Efficacy Profiling Step4->Step6 Step5->Step6

Diagram 2: Artifact-free experimental workflow for evaluating quinone analog efficacy.

Protocol 1: Artifact-Free In Vitro Cytotoxicity Assay (Resazurin-based)

Objective: Determine the IC₅₀ of Perfragilin analogs while controlling for redox-chemical artifacts.

  • Cell Seeding: Seed target cells (e.g., HepG2 or P388) at

    
     cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the Perfragilin analog (0.1 µM to 100 µM) in complete media.

  • Self-Validating Controls: Alongside treated cells, prepare a Cell-Free Control Plate containing only media and the corresponding drug concentrations. Include a Vehicle Control (e.g., 0.1% DMSO) and a Positive Control (1 µM Doxorubicin).

  • Incubation: Treat cells for 48 hours.

  • Resazurin Addition: Add Resazurin solution (final concentration 10 µg/mL) to all wells (including cell-free controls). Incubate for 2–4 hours.

  • Quantification & Correction: Measure fluorescence (Ex: 560 nm / Em: 590 nm). Subtract the fluorescence values of the Cell-Free Control Plate from the corresponding experimental wells to isolate true biological metabolism. Calculate IC₅₀ using non-linear regression.

Protocol 2: Flow Cytometric Quantification of ROS and Apoptosis

Objective: Validate the mechanistic causality by linking analog exposure to ROS generation and terminal apoptosis.

  • Treatment: Treat cells with the established IC₅₀ and

    
     doses of the analog for 12 hours (for ROS) and 24 hours (for apoptosis).
    
  • ROS Staining: Harvest cells and incubate with 5 µM H₂DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes at 37°C in the dark.

  • Apoptosis Co-Staining: For the 24-hour cohort, wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 1 µL Propidium Iodide (PI, 100 µg/mL). Incubate for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry. DCFDA fluorescence (FITC channel) validates the redox-cycling capability. Annexin V⁺/PI⁻ populations confirm early apoptosis, proving the compound induces programmed cell death rather than non-specific acute necrosis.

Conclusion

Evaluating the efficacy of Perfragilin A analogs requires a rigorous understanding of their unique isoquinoline quinone chemistry. By manipulating substituents at the C-6 and C-7 positions, researchers can significantly tune the molecule's redox potential and DNA intercalation properties. When coupled with artifact-free, self-validating experimental designs, these marine-derived analogs offer a highly promising scaffold for the development of next-generation targeted chemotherapeutics.

References

1.[1] The Phylum Bryozoa: From Biology to Biomedical Potential. MDPI. Available at:[Link] 2.[2] Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis. Journal of Natural Products - ACS Publications. Available at: [Link] 3.[6] Structures of perfragilin A and B. Acta Crystallographica Section C - IUCr. Available at: [Link] 4.[3] Perfragilin A | C11H10N2O3S | CID 159507. PubChem - NIH. Available at: [Link] 5.[4] Apoptosis-inducing Effect of Hydroquinone 5-O-Cinnamoyl Ester Analog of Renieramycin M on Non-small Cell Lung Cancer Cells. Anticancer Research. Available at: [Link] 6.[5] Synthesis, Cytotoxicity, and Pro-Apoptosis Activity of Etodolac Hydrazide Derivatives as Anticancer Agents. Academia.edu. Available at: [Link]

Sources

validating the in vivo efficacy of Perfragilin A in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the In Vivo Efficacy of Perfragilin A in Animal Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Perfragilin A Profile

Perfragilin A is a marine-derived isoquinolinequinone (IQQ) alkaloid originally isolated from the bryozoan Membranipora perfragilis. While historically noted for its cytotoxicity against P388 murine leukemia cells, it remains an under-explored scaffold in modern oncology compared to its structural analogs (e.g., mansouramycins, caulibugulones).

This guide outlines the rigorous in vivo validation framework required to elevate Perfragilin A from a "cytotoxic isolate" to a "lead candidate." It focuses on its putative mechanism—redox cycling and mitochondrial disruption —and benchmarks it against clinical standards like Doxorubicin and Mitomycin C .

Comparative Landscape: Perfragilin A vs. Standards

To validate Perfragilin A, you must prove it offers a distinct advantage (e.g., lower cardiotoxicity, activity in resistant lines) over established quinone-based chemotherapeutics.

Table 1: Technical Comparison of Perfragilin A and Benchmarks

FeaturePerfragilin A (Target Agent)Doxorubicin (Benchmark 1)Mitomycin C (Benchmark 2)
Class Isoquinolinequinone (IQQ)Anthracycline AntibioticAziridine-quinone
Core Mechanism Redox Cycling / ROS Generation ; likely mitochondrial bioenergetics disruption.[1]DNA Intercalation & Topoisomerase II inhibition.Bioreductive DNA Alkylation (Cross-linking).
Primary Toxicity Unknown (To be determined); Predicted: Hepatotoxicity (due to quinone metabolism).Cardiotoxicity (Cumulative, irreversible).Myelosuppression (Delayed, cumulative).
Solubility Low (Lipophilic). Requires formulation (e.g., DMSO/PEG, Cyclodextrin).Moderate (Hydrophilic salts available).Moderate.
Typical In Vivo Dose 1–10 mg/kg (Estimated starting range based on IQQ analogs).2–5 mg/kg (IV/IP).1–3 mg/kg (IV/IP).
Key Validation Model P388 Leukemia (Historical); HCT-116 (Colon) or A549 (Lung) Xenografts.Broad spectrum (Breast, Lung, Sarcoma).GI Cancers, Bladder (Intravesical).
Mechanistic Grounding

Before initiating animal work, the rationale must be clear. Perfragilin A contains a para-quinone moiety capable of undergoing one-electron reduction to a semiquinone radical. This cycle generates superoxide anions (


), driving oxidative stress and mitochondrial depolarization.[2]

Diagram 1: Putative Signaling Pathway & Mechanism of Action

PerfragilinMechanism Perfragilin Perfragilin A (Isoquinolinequinone) Reductase NQO1 / P450 Reductase (Enzymatic Reduction) Perfragilin->Reductase Cellular Uptake Semiquinone Semiquinone Radical Reductase->Semiquinone 1e- Reduction Semiquinone->Perfragilin Redox Cycling O2 Molecular Oxygen (O2) Semiquinone->O2 Electron Transfer ROS Superoxide (O2•-) & H2O2 (ROS Surge) O2->ROS Generates DNA DNA Damage (Strand Breaks/Alkylation) ROS->DNA Oxidative Attack Mito Mitochondrial Dysfunction (Membrane Depolarization) ROS->Mito Permeability Transition Apoptosis Apoptosis (Caspase Cascade) DNA->Apoptosis Mito->Apoptosis

Caption: Proposed mechanism of Perfragilin A involving enzymatic reduction, redox cycling, and subsequent ROS-mediated apoptosis.[1][2]

Strategic Validation Roadmap

Do not jump straight to efficacy. The lack of historical in vivo toxicity data for Perfragilin A necessitates a phased approach.

Phase 1: Formulation & Maximum Tolerated Dose (MTD)
  • Challenge : Perfragilin A is lipophilic.

  • Solution : Use a vehicle of 10% DMSO + 40% PEG-400 + 50% Saline or 20% HP-β-Cyclodextrin .

  • Protocol :

    • Use non-tumor bearing BALB/c mice (n=3 per group).

    • Dose escalation: 1, 3, 10, 30 mg/kg (Intraperitoneal - IP).

    • Monitor for 14 days.

    • Stop Criteria : >15% body weight loss or severe lethargy.

Phase 2: The Efficacy Study (Xenograft Model)

Once MTD is established (e.g., assume 10 mg/kg), proceed to the efficacy study.

Experimental Design:

  • Animal Model : Athymic Nude Mice (Foxn1^nu), female, 6-8 weeks.

  • Cell Line : HCT-116 (Human Colorectal Carcinoma) or A549 (Lung). Rationale: These lines are sensitive to ROS-inducing agents.

  • Group Size : n=8-10 mice per group (Power > 0.8).

Groups:

  • Vehicle Control : (Solvent only).

  • Positive Control : Doxorubicin (2 mg/kg IV, Q7D) or Cisplatin (3 mg/kg IP, Q7D).

  • Perfragilin A (Low) : 0.5 × MTD.

  • Perfragilin A (High) : MTD (e.g., 10 mg/kg).

Detailed Protocol: Subcutaneous Xenograft Efficacy

This protocol ensures data integrity and reproducibility.[3]

Step 1: Tumor Inoculation

  • Harvest HCT-116 cells in log-phase growth.

  • Resuspend in 50% PBS / 50% Matrigel (Corning) at

    
     cells/mL.
    
  • Inject 100 µL subcutaneously into the right flank of each mouse.

  • Allow tumors to reach 100–150 mm³ (approx. 7–10 days) before randomization.

Step 2: Treatment Regimen

  • Route : Intraperitoneal (IP) is preferred for initial screening of marine alkaloids due to solubility; Intravenous (IV) tail vein if formulation allows.

  • Frequency : Q2D (Every 2 days) x 5 doses OR Q3D x 4 doses. Note: Quinones clear rapidly; frequent dosing is often required.

  • Monitoring : Measure tumor volume (TV) and body weight (BW) 3 times/week.

Step 3: Endpoint Calculation At Day 21 (or when controls reach 1500 mm³):

  • Tumor Growth Inhibition (TGI) :

    
    
    
  • T/C Ratio : (Mean TV Treated / Mean TV Control) × 100. Effective if < 42%.

Diagram 2: Experimental Workflow

Workflow Inoculation Tumor Inoculation (HCT-116 + Matrigel) Staging Staging (~100mm³) & Randomization Inoculation->Staging 7-10 Days Treatment Treatment Phase (21 Days) Q2D Dosing Staging->Treatment n=10/group DataCollection Data Collection (Caliper + Body Weight) Treatment->DataCollection 3x/Week DataCollection->Treatment Analysis Analysis (TGI, Survival, H&E) DataCollection->Analysis Day 21

Caption: Step-by-step workflow for evaluating Perfragilin A efficacy in a subcutaneous xenograft model.

Critical Analysis of Results (Self-Validation)

To ensure Trustworthiness (the T in E-E-A-T), you must critically evaluate your data:

  • Efficacy vs. Toxicity : If Perfragilin A shows 80% TGI but causes >20% body weight loss, it is toxic , not efficacious. A successful candidate shows efficacy with <10% BW loss.

  • The "Redox" Signature : If the mechanism is truly ROS-mediated, co-administration of an antioxidant (e.g., N-acetylcysteine) should abrogate the effect. This is a powerful control experiment to validate the mechanism in vivo.

  • Pharmacokinetics (PK) : If efficacy is poor, verify exposure. Marine IQQs often have short half-lives (

    
     min). You may need to switch to IV infusion or nanoparticle formulation.
    
References
  • Rizvi, S. K., et al. (1993). Structures of perfragilin A and B. Acta Crystallographica Section C, 49(1), 151-154.

  • Choi, Y. H., et al. (1993). Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[4][5] Journal of Natural Products, 56(8), 1431-1433.

  • BenchChem. (2025).[6] The Core Mechanism of Action of 7-(Methylamino)isoquinoline-5,8-dione in Cancer Cells.

  • Wipf, P., et al. (2004). Synthesis and biological evaluation of the caulibugulones. Organic & Biomolecular Chemistry, 2(11), 1651-1658.

  • National Institutes of Health (NIH). (2022). Role of animal models in biomedical research: a review. PubMed Central.

Sources

Comparative Guide: Apoptotic Pathways of Perfragilin A vs. Quinone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Perfragilin A is a cytotoxic isoquinolinequinone alkaloid isolated from the marine bryozoan Membranipora perfragilis (now Biflustra perfragilis).[1] Unlike widely used chemotherapeutics such as Doxorubicin (an anthracycline antibiotic), Perfragilin A represents a distinct class of marine-derived quinones.

While Doxorubicin’s mechanism is well-mapped (Topoisomerase II inhibition and DNA intercalation), Perfragilin A’s activity is driven by its isoquinolinequinone core . This structural motif facilitates potent redox cycling, leading to Reactive Oxygen Species (ROS) generation and subsequent mitochondrial dysfunction. This guide compares the apoptotic signaling of Perfragilin A against Doxorubicin, providing experimental frameworks to validate these distinct yet converging pathways.

Chemical & Mechanistic Profile

The Compound: Perfragilin A[1][2]
  • Source: Marine Bryozoan (Biflustra perfragilis)[1][2]

  • Class: Isoquinolinequinone[1][3][4][5]

  • Key Structural Feature: 7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione core. The para-quinone moiety is the pharmacophore responsible for redox activity.

  • Primary Mechanism (Inferred): Redox cycling leading to oxidative stress, mitochondrial membrane permeabilization, and DNA alkylation.

The Comparator: Doxorubicin
  • Source: Streptomyces peucetius

  • Class: Anthracycline

  • Primary Mechanism: Inhibition of Topoisomerase II, DNA intercalation, and secondary ROS generation.

Comparative Pathway Analysis
FeaturePerfragilin A (Isoquinolinequinone)Doxorubicin (Anthracycline)
Primary Trigger Redox Cycling: The quinone core undergoes one-electron reduction to a semiquinone radical, transferring electrons to

to form superoxide (

).
DNA Damage: Intercalates into DNA and stabilizes the Topoisomerase II-DNA complex, causing double-strand breaks.
Upstream Signaling ROS-Dependent: Rapid accumulation of intracellular ROS triggers JNK/p38 MAPK pathways.p53-Dependent: DNA damage activates ATM/ATR kinases, stabilizing p53.
Mitochondrial Effect Direct Depolarization: ROS oxidation of cardiolipin and opening of the Permeability Transition Pore (mPTP).Bcl-2 Family Modulation: p53 upregulates Bax/PUMA; downregulates Bcl-2.
Execution Caspase-9

Caspase-3:
Intrinsic pathway dominance.
Caspase-9

Caspase-3:
Intrinsic pathway (primary) + Extrinsic (FasL upregulation).

Visualization of Signaling Pathways

The following diagram illustrates the convergence of Perfragilin A (Redox-driven) and Doxorubicin (DNA-damage-driven) pathways on the execution of apoptosis.

ApoptosisPathways cluster_Perfragilin Perfragilin A Mechanism cluster_Dox Doxorubicin Mechanism cluster_Mito Mitochondrial Execution (Intrinsic) Perf Perfragilin A (Quinone Core) Redox Redox Cycling (Semiquinone Radical) Perf->Redox ROS ROS Surge (Superoxide/H2O2) Redox->ROS JNK JNK/p38 Activation ROS->JNK MMP MMP Loss (ΔΨm collapse) ROS->MMP Oxidation of Cardiolipin Bax Bax/Bak Oligomerization JNK->Bax Phosphorylation Dox Doxorubicin Topo Topo II Inhibition DNA Intercalation Dox->Topo DSB DNA Double Strand Breaks Topo->DSB p53 p53 Stabilization DSB->p53 p53->Bax Transcriptional Upregulation Bax->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome (Apaf-1 + Casp-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis APOPTOSIS (Chromatin Condensation, DNA Fragmentation) Casp3->Apoptosis

Caption: Convergence of Perfragilin A (ROS-mediated) and Doxorubicin (Genotoxic) signaling on the intrinsic mitochondrial apoptotic machinery.

Experimental Protocols for Validation

To scientifically validate the mechanism of Perfragilin A, researchers must distinguish between general cytotoxicity and specific apoptotic induction. The following protocols are designed as a self-validating system.

Protocol A: Differential ROS Detection (Mechanism Validation)

Objective: Determine if Perfragilin A toxicity is ROS-dependent (distinguishing it from pure alkylating agents).

  • Cell Seeding: Seed HeLa or A549 cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment (Validation Step):

    • Group A: Vehicle control.

    • Group B: Pre-treat with NAC (N-acetylcysteine) (5 mM) for 1 hour. This is the critical control; if NAC rescues viability, the mechanism is ROS-dependent.

  • Treatment: Treat with Perfragilin A (

    
     concentration) and Doxorubicin (positive control) for 6, 12, and 24 hours.
    
  • Staining: Incubate with DCFH-DA (10 µM) for 30 minutes at 37°C in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex/Em: 488/525 nm).

    • Expected Result: Perfragilin A should induce a rapid left-shift (ROS spike) within 2–6 hours, significantly attenuated by NAC.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: Confirm the intrinsic pathway activation.

  • Staining: Harvest treated cells and resuspend in PBS.

  • Dye Loading: Add JC-1 probe (2 µM). Incubate for 20 mins.

    • Healthy Cells: JC-1 forms aggregates (Red fluorescence).

    • Apoptotic Cells: JC-1 remains monomeric (Green fluorescence).

  • Quantification: Measure the Red/Green fluorescence ratio.

    • Data Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization, confirming the quinone-mediated mitochondrial hit.

Protocol C: Immunoblotting for Pathway Mapping

Objective: Distinguish between p53-dependent (Dox-like) and ROS-dependent (Perfragilin-like) signaling.

  • Lysate Preparation: Use RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • Caspase-3 / PARP: Cleavage confirms apoptosis.[6]

    • p53 / p-H2AX: High elevation suggests DNA damage (Doxorubicin profile).

    • Nrf2 / HO-1: Elevation suggests oxidative stress response (Perfragilin profile).

  • Visualization:

    • If Perfragilin A induces apoptosis without massive p53/p-H2AX upregulation but with Nrf2 activation, the mechanism is primarily redox-cycling, not direct genotoxicity.

Experimental Workflow Diagram

This workflow guides the researcher through the logical steps of characterizing a novel quinone like Perfragilin A.

Workflow cluster_Phase1 Phase 1: Cytotoxicity & Morphology cluster_Phase2 Phase 2: Mechanism Confirmation cluster_Phase3 Phase 3: Pathway Mapping MTT MTT/SRB Assay (Determine IC50) Microscopy Morphology Check (Blebbing/Shrinkage) MTT->Microscopy Annexin Annexin V/PI (Confirm Apoptosis) Microscopy->Annexin NAC_Rescue NAC Rescue Assay (Test ROS Dependency) Annexin->NAC_Rescue JC1 JC-1 Assay (Mitochondrial Health) NAC_Rescue->JC1 If ROS+ Western Western Blot (Casp-3, p53, Nrf2) JC1->Western Define Signaling

Caption: Step-by-step experimental workflow for validating the apoptotic mechanism of Perfragilin A.

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993). Perfragilins A and B, cytotoxic isoquinolinequinones from the bryozoan Membranipora perfragilis.[1][4] Journal of Natural Products, 56(8), 1431–1433.

  • Valeriote, F. A., et al. (2003). Synthesis of perfragilin A, B and some analogues.[1][3][4][5][7][8][9] Tetrahedron, 59(8), 1349-1357.[4][5]

  • McKee, T. C., & Ireland, C. M. (1987). Cytotoxic and antimicrobial alkaloids from the Fijian sponge Xestospongia caycedoi.[5] Journal of Natural Products, 50(4), 754–756. (Context on related isoquinolinequinones).

  • Bolton, J. L., et al. (2000). The role of quinones in toxicology. Chemical Research in Toxicology, 13(3), 135–160. (Mechanistic grounding for quinone redox cycling).

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Protocol for Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Perfragilin A (7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione) is a cytotoxic isoquinolinequinone alkaloid originally isolated from the marine bryozoan Biflustra perfragilis.[1][2] Due to its potent antineoplastic activity and quinone-based redox cycling capability, it must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Cytotoxic Hazard .[1]

Unlike standard organic waste, Perfragilin A possesses a reactive quinone moiety capable of generating Reactive Oxygen Species (ROS) in biological systems.[1] Improper disposal into aqueous waste streams can lead to persistent aquatic toxicity.[1] Therefore, the only validated disposal method is high-temperature incineration .[1]

Physicochemical Profile for Waste Characterization
PropertyDataRelevance to Disposal
CAS Registry Number 129722-94-7Required for waste manifesting.[1]
Molecular Formula C₁₁H₁₀N₂O₃SSulfur content requires incineration with scrubber systems (SOx control).[1]
Molecular Weight 250.28 g/mol Low MW facilitates potential aerosolization; HEPA filtration required.[1]
Physical State Crystalline Solid (Red/Orange)Visual indicator for spill cleanup verification.[1]
Solubility DMSO, MethanolLiquid waste streams will likely be organic solvents.[1]
Hazard Class Cytotoxic / AntineoplasticSegregate from general chemical waste.[1]

Operational Safety & Containment Logic

Expert Insight: The primary risk with isoquinolinequinones is not just acute toxicity, but their ability to intercalate DNA and undergo redox cycling. Standard nitrile gloves may be permeable to organic solutions of this compound over time.[1]

Engineered Barrier System

To ensure operator safety, a "Zero-Exposure" protocol is required.[1]

  • Primary Barrier: Class II Type A2 Biosafety Cabinet (BSC) or Powder Containment Hood.[1]

  • Secondary Barrier: Double-gloving protocol.[1]

    • Inner Layer: Latex or Nitrile (inspection layer).[1]

    • Outer Layer: Extended cuff Nitrile (minimum 5 mil thickness).[1]

    • Rationale: Solvents like DMSO can permeate nitrile; the inner layer provides a visual breach check and a secondary time-buffer.[1]

Workflow Visualization: Handling & Segregation

The following diagram illustrates the critical decision pathways for segregating Perfragilin A waste to prevent cross-contamination.

Perfragilin_Disposal_Logic Start Perfragilin A Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Vials, PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Mother Liquors, HPLC Waste) TypeCheck->Liquid Trace Trace Contamination (<3% by weight) Solid->Trace Bulk Bulk/Stock Material (>3% or Pure) Solid->Bulk LiquidSeg Segregated Solvent Carboy (Label: Cytotoxic/Sulfur) Liquid->LiquidSeg DO NOT MIX with Bleach YellowBin Yellow Cytotoxic Bin (Soft Waste) Trace->YellowBin Gloves, empty vials BlackBin Black RCRA Hazardous Bin (Bulk Chemo Waste) Bulk->BlackBin Unused powder, spill debris Destruction High-Temp Incineration (>1000°C) YellowBin->Destruction BlackBin->Destruction LiquidSeg->Destruction

Caption: Decision matrix for segregating Perfragilin A waste streams. Note the strict separation of bulk material into RCRA-compliant "Black Bins" versus trace contamination.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Trace vs. Bulk)

Scientific Rationale: US EPA regulations (and global equivalents) distinguish between "RCRA Empty" containers and bulk waste.[1] Perfragilin A is a P-listed equivalent candidate (acute hazardous waste) in many jurisdictions due to its cytotoxicity.[1]

  • Trace Waste (Gloves, Wipes, "Empty" Vials):

    • Definition: Vials containing less than 3% of original capacity; PPE used during standard handling.[1]

    • Action: Discard into a Yellow Chemotherapy Waste Bin (or equivalent rigid container labeled "Trace Cytotoxic").[1]

    • Prohibition: Do not place in red biohazard bags (autoclaving does not destroy the quinone structure; it may volatilize it).[1]

  • Bulk Waste (Expired Stocks, Spill Debris):

    • Definition: Vials with visible powder, spill cleanup materials, or concentrated stock solutions.[1]

    • Action: Place inside a sealed Ziploc bag, then discard into a Black RCRA Hazardous Waste Bin .

    • Labeling: Must be labeled "Incineration Only - Cytotoxic - Contains Sulfur".[1]

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Critical Warning: Do NOT treat Perfragilin A solutions with bleach (sodium hypochlorite).[1]

  • Mechanism of Failure: Hypochlorite can oxidize the sulfur moiety (methylsulfanyl) to sulfoxides/sulfones but may not cleave the isoquinolinequinone core, potentially creating more soluble, toxic derivatives.[1]

  • Collection:

    • Collect all solvent wastes (DMSO, Methanol, Water) containing Perfragilin A in a dedicated carboy.[1]

    • Container Material: HDPE or Glass (amber preferred to prevent photodegradation, though disposal is the goal).[1]

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - CYTOTOXIC - PERFRAGILIN A".

    • List constituents: e.g., "99% Methanol, <1% Perfragilin A".[1]

  • Disposal Path:

    • Hand over to EHS (Environmental Health & Safety) for Fuel Blending or Incineration .[1]

Decontamination & Spill Response

Since Perfragilin A is a colored solid (red/orange), visual verification of cleaning is possible but insufficient.[1]

Deactivation Solution Preparation

While bleach is discouraged for destruction, a chemical degradation sequence is recommended for surface decontamination:

  • Step 1: Solubilization. Apply 70% Ethanol or Isopropanol to lift the lipophilic compound.[1] Wipe with absorbent pads.[1]

  • Step 2: Oxidation (Surface Only). Apply a 1:1 mixture of 0.1M NaOH and Hydrogen Peroxide (3%) .[1]

    • Chemistry: The alkaline peroxide attacks the quinone ring, disrupting the conjugation and reducing toxicity.

    • Wait Time: Allow 15 minutes contact time.

  • Step 3: Rinse. Wipe with water to remove caustic residue.[1]

Spill Response Workflow

Spill_Response Alert 1. Evacuate & Post Signage PPE 2. Don PPE (Resp + Double Gloves) Alert->PPE Contain 3. Cover with Absorbent Pads PPE->Contain Solvent 4. Apply Methanol/Ethanol (Avoid Aerosol) Contain->Solvent Waste 5. Dispose as Bulk Cytotoxic (Black Bin) Solvent->Waste

Caption: Immediate response protocol for laboratory spills of Perfragilin A.

References

  • Choi, Y. H., Park, A., Schmitz, F. J., & van Altena, I. (1993).[1] Perfragilins A and B, Cytotoxic Isoquinolinequinones from the Bryozoan Membranipora perfragilis.[2][3][4] Journal of Natural Products, 56(10), 1790–1796.[1]

  • Rizvi, S. K., Hossain, M. B., & van der Helm, D. (1993).[1] Structures of perfragilin A and B. Acta Crystallographica Section C, 49(1), 151-154.[1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159507, Perfragilin A. [1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] OSHA Technical Manual (OTM), Section VI: Chapter 2.[1] [1]

Sources

Personal protective equipment for handling Perfragilin A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Perfragilin A is a potent isoquinoline quinone alkaloid isolated from the marine bryozoan Biflustra perfragilis (formerly Membranipora perfragilis).[1] As a research compound with demonstrated cytotoxic activity against various cancer cell lines, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Critical Hazard: Cytotoxicity .[2] The quinone moiety facilitates redox cycling and potential DNA alkylation, posing risks of cellular damage upon inhalation, ingestion, or skin contact. Operational Status: Handle only in designated containment zones (BSL-2 or Chemical Fume Hood).

Personal Protective Equipment (PPE) Matrix

To ensure researcher safety and data integrity, strict adherence to the following PPE standards is mandatory. This protocol is designed to prevent both personnel exposure and sample contamination (nuclease/protease introduction).

ComponentSpecificationRationale
Respiratory N95/P100 Respirator (minimum) or PAPR (if handling >10 mg powder outside containment).Prevents inhalation of aerosolized particulates during weighing or stock preparation.
Hand Protection Double-gloving required. 1. Inner: Nitrile (4 mil). 2. Outer: Nitrile (Extended cuff, 5-8 mil).Provides a breakthrough barrier against organic solvents (DMSO/MeOH) used for solubilization.
Body Protection Tyvek® Lab Coat (or equivalent impervious gown) with closed front and elastic cuffs.Prevents particulate accumulation on street clothes; standard cotton coats are insufficient for cytotoxic powders.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Protects against splashes during solvation; standard safety glasses do not seal against vapors/aerosols.
Engineering Controls Class II Biosafety Cabinet (BSC) or Chemical Fume Hood .Essential for containment. Do not handle dry powder on an open bench.

Operational Protocols: Handling & Solubilization

Storage and Stability
  • Condition: Store solid Perfragilin A at -20°C , desiccated, and protected from light.

  • Reasoning: Isoquinoline quinones are susceptible to photo-degradation and hydrolysis. Moisture uptake can alter molecular weight calculations, leading to erroneous IC50 data.

Weighing and Stock Preparation (Step-by-Step)

Objective: Create a 10 mM stock solution in DMSO without contaminating the balance or the user.

  • Acclimatization: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial introduces condensation, hydrolyzing the compound.

  • Static Control: Place the vial on an anti-static mat inside the BSC/Hood. Use an anti-static gun if available.

    • Why? Perfragilin A is often isolated as a light, electrostatic powder that can "jump" during weighing.

  • Solvation (In-Vial Preferred): Instead of weighing powder onto a boat, pipette the calculated volume of 100% DMSO (Anhydrous) directly into the original product vial to achieve the desired concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW (431.5 g/mol )] × 10^6 / Concentration (mM).

  • Dissolution: Vortex gently for 30 seconds. Inspect for clarity. If particulates remain, sonicate for 5 minutes in a water bath.

  • Aliquot: Dispense into amber glass vials (single-use aliquots) to avoid freeze-thaw cycles. Store at -80°C for long-term stability.

Spill Management
  • Solid Spill: Cover with wet paper towels (to prevent dust), wipe up, and dispose of as cytotoxic waste.

  • Liquid Spill: Absorb with chemically resistant pads. Clean area with 10% bleach followed by 70% ethanol to degrade the quinone structure and remove residue.

Scientific Context: Mechanism & Pathways[2]

Understanding the mechanism dictates the safety approach. Perfragilin A belongs to a class of compounds (isoquinoline quinones) known for two primary modes of cytotoxicity:

  • Redox Cycling: The quinone core undergoes reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) like superoxide anions. This causes oxidative stress and DNA damage.

  • Alkylation: The electrophilic nature of the quinone allows it to covalently bind to nucleophilic residues on DNA or proteins.

Figure 1: Proposed Mechanism and Handling Logic

PerfragilinMechanism cluster_cell Cellular Mechanism (Cytotoxicity) Compound Perfragilin A (Isoquinoline Quinone) Handling Handling Hazard: Aerosol/Contact Compound->Handling Requires PPE Reductase Cellular Reductases (e.g., DT-Diaphorase) Compound->Reductase Cellular Uptake DNA DNA Strand Breaks & Alkylation Compound->DNA Direct Alkylation? Semiquinone Semiquinone Radical Reductase->Semiquinone 1e- Reduction ROS ROS Generation (Superoxide/OH•) Semiquinone->ROS Redox Cycling ROS->DNA Oxidative Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Signaling

Caption: Figure 1.[1] The dual-threat mechanism of Perfragilin A (Redox cycling and Alkylation) necessitates strict containment to prevent researcher exposure to DNA-damaging agents.

Disposal & Waste Management

Do not dispose of Perfragilin A down the drain. It is a marine-derived toxin and poses ecological risks.

Waste StreamItems IncludedDisposal Method
Solid Cytotoxic Waste Contaminated gloves, paper towels, weighing boats, empty vials.Yellow Bag/Bin for high-temperature incineration (>1000°C).
Liquid Cytotoxic Waste Stock solutions, cell culture media containing >0.1 µM compound.Collect in dedicated carboys labeled "Cytotoxic/Poison". Incineration.
Sharps Contaminated needles/syringes.Puncture-proof sharps container labeled "Cytotoxic".

References

  • Isolation & Structure: Choi, Y.H., Park, A., et al. (2003). "Synthesis of perfragilin A, B and some analogues." Tetrahedron, 59(8), 1349-1357.[3]

  • Biological Activity (Bryozoan Metabolites): Tian, X.R., et al. (2020).[1][4][5] "The Phylum Bryozoa: From Biology to Biomedical Potential." Marine Drugs, 18(4).

  • Chemical Class Safety (Quinones): Bolton, J.L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology, 13(3), 135-160.

  • QSPR & Drug Properties: Nawaz, A., et al. (2025).[6] "Innovative approaches in QSPR modelling using topological indices for the development of cancer treatments." PLOS ONE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.